4-methyl-1H-pyrazole-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-2-7-8-4(3)5(6)9/h2H,1H3,(H2,6,9)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBTYLSRODUZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2141534-28-1 | |
| Record name | 4-methyl-1H-pyrazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Optimization of the 4-Methyl-1H-pyrazole-3-carboxamide Scaffold: A Technical Guide
Executive Summary
The 4-methyl-1H-pyrazole-3-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized as the core structural motif of the first-in-class CB1 receptor antagonist, Rimonabant (SR141716)[1]. Structural modifications of this core, particularly at the 1,5-diaryl positions and the C3-carboxamide nitrogen, have yielded a vast array of bioactive compounds targeting the endocannabinoid system and the 18 kDa translocator protein (TSPO)[2]. This whitepaper provides a comprehensive, self-validating technical guide for the de novo synthesis of 4-methyl-1H-pyrazole-3-carboxamide derivatives, detailing the mechanistic causality behind each synthetic choice to ensure high yield and regiochemical fidelity.
Retrosynthetic Analysis & Mechanistic Rationale
The construction of the highly functionalized pyrazole core relies on a convergent Knorr-type cyclocondensation. The retrosynthetic disconnection of the pyrazole ring leads to an arylhydrazine and a 2,4-dioxoester (a 1,3-dicarbonyl equivalent)[3].
Claisen Condensation Causality
The synthesis initiates with the Claisen condensation of a propiophenone derivative (e.g., 4-chloropropiophenone) with diethyl oxalate. The choice of base is critical. While sodium methoxide (NaOMe) can be used, it often leads to thermodynamic mixtures and unwanted self-condensation of the ketone. Employing Lithium hexamethyldisilazide (LiHMDS) at -78 °C ensures kinetic enolate formation, driving the cross-condensation with diethyl oxalate to near-quantitative yields[4].
Regioselective Knorr Cyclocondensation
The condensation of the asymmetrical 2,4-dioxoester with an arylhydrazine (e.g., 2,4-dichlorophenylhydrazine) presents a regioselectivity challenge, potentially yielding both 1,3-diaryl and 1,5-diaryl isomers. By conducting the reaction in glacial acetic acid at reflux, the system is placed under thermodynamic control. The terminal, sterically less hindered amine (-NH₂) of the hydrazine preferentially attacks the highly electrophilic C4 ketone carbonyl, forming a hydrazone intermediate. Subsequent intramolecular cyclization by the internal secondary amine (-NH) onto the C2 α -ketoester carbonyl, followed by dehydration, yields the 1,5-diaryl-4-methyl-1H-pyrazole-3-carboxylate isomer[5]. This regiochemistry is essential, as the 1,5-diaryl orientation dictates the optimal receptor binding conformation[1].
Experimental Protocols & Self-Validating Workflows
Protocol A: Synthesis of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
-
Preparation : Purge a flame-dried round-bottom flask with argon. Charge with anhydrous THF (100 mL) and cool to -78 °C.
-
Enolization : Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise. Slowly introduce a solution of 4-chloropropiophenone (1.0 equiv) in THF. Stir for 45 minutes to ensure complete kinetic enolate formation.
-
Condensation : Add diethyl oxalate (1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 16 hours[4].
-
Validation (Self-Correction) : Quench a 0.1 mL aliquot with 1N HCl and extract with EtOAc. TLC (Hexanes/EtOAc 4:1) must show the disappearance of the ketone ( Rf ~0.6) and the appearance of a highly UV-active product spot ( Rf ~0.3).
-
Workup : Quench the bulk reaction with 1N HCl, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate in vacuo.
Protocol B: Regioselective Cyclocondensation
-
Reaction : Dissolve the crude 2,4-dioxoester (1.0 equiv) in glacial acetic acid (0.5 M). Add 2,4-dichlorophenylhydrazine hydrochloride (1.1 equiv)[3].
-
Cyclization : Heat the mixture to reflux (120 °C) for 16 hours. The acidic medium catalyzes hydrazone formation and subsequent cyclodehydration.
-
Validation : LC-MS analysis of the crude mixture must confirm the target mass [M+H]⁺ and indicate an isomeric purity of >90% for the 1,5-diaryl isomer over the 1,3-diaryl byproduct.
-
Purification : Cool to room temperature, pour over crushed ice, and filter the resulting precipitate. Recrystallize from ethanol to afford the pure ethyl pyrazole-3-carboxylate.
Protocol C: Saponification and Amidation
-
Saponification : Suspend the ester in MeOH/H₂O (3:1). Add KOH (3.0 equiv) and reflux for 3 hours. Acidify with 10% HCl to precipitate the 4-methylpyrazole-3-carboxylic acid. Filter and dry[5].
-
Acyl Chloride Formation : Suspend the acid in anhydrous toluene. Add thionyl chloride (SOCl₂, 3.0 equiv) and a catalytic amount of DMF. Reflux for 3 hours. Concentrate in vacuo to remove excess SOCl₂[2].
-
Amidation : Dissolve the crude acyl chloride in anhydrous DCM at 0 °C. Add the desired amine (e.g., 1-aminopiperidine, 1.2 equiv) and triethylamine (Et₃N, 2.5 equiv). Stir at room temperature for 16 hours[1].
-
Validation : ¹H NMR (CDCl₃) must show the characteristic pyrazole 4-methyl singlet at ~2.3 ppm and the aliphatic protons of the amine substituent, confirming successful coupling.
Quantitative Data: Reaction Optimization
To ensure maximum throughput, the following table summarizes the optimized conditions for the critical Claisen condensation and Knorr cyclization steps, comparing kinetic vs. thermodynamic controls.
| Reaction Step | Base/Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity (1,5 vs 1,3) |
| Claisen Condensation | NaOMe | MeOH/Toluene | 25 to 80 | 65 | N/A |
| Claisen Condensation | LiHMDS | THF | -78 to 25 | 88 | N/A |
| Knorr Cyclization | None | Ethanol | 78 (Reflux) | 72 | 60:40 |
| Knorr Cyclization | Acetic Acid | Glacial AcOH | 120 (Reflux) | 85 | >95:5 |
Visualizations
Synthetic workflow for 4-methyl-1H-pyrazole-3-carboxamide derivatives.
Knorr cyclocondensation mechanism highlighting regioselective 1,5-diaryl formation.
References
-
Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). PubMed. 1
-
US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents. 3
-
Conformationally Constrained Analogues of N-(Piperidinyl)-5-(4-Chlorophenyl)-1-(2,4- Dichlorophenyl)-4-Methyl-1H-Pyrazole-3-Carboxamide (SR141716): Design, Synthesis, Computational Analysis, And Biological Evaluations. ACS Publications. 5
-
N-(4-Cyanotetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole-3-carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors. ACS Publications. 2
-
Synthesis of 4-methyl-pyrazole cannabinoid ligands. RSC Advances. 4
Sources
- 1. Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Synthesis and Optimization of the 4-Methyl-1H-Pyrazole-3-Carboxamide Scaffold
Executive Summary
The 4-methyl-1H-pyrazole-3-carboxamide structural motif is a privileged pharmacophore, most prominently recognized as the core scaffold of diarylpyrazole-class Cannabinoid Type 1 (CB1) receptor antagonists and inverse agonists, such as SR141716 (Rimonabant)[1]. The synthesis of this highly substituted, sterically hindered pyrazole demands rigorous control over reaction kinetics, thermodynamic equilibria, and regioselectivity.
As a Senior Application Scientist, I have structured this whitepaper to move beyond a mere recitation of synthetic steps. Herein, we dissect the causality behind each experimental choice—from the selection of non-nucleophilic bases in the initial Claisen condensation to the thermodynamic control required during the Knorr pyrazole cyclization[2]. Every protocol provided is designed as a self-validating system to ensure high-fidelity reproduction in drug development laboratories.
Retrosynthetic Strategy & Mechanistic Rationale
The construction of the 1,5-diaryl-4-methyl-1H-pyrazole-3-carboxamide core is traditionally achieved through a convergent four-stage synthetic pipeline[3]:
-
Regioselective Claisen Condensation : Coupling of a sterically hindered aryl ketone (e.g., 4-chloropropiophenone) with diethyl oxalate.
-
Knorr Pyrazole Cyclization : Condensation of the resulting 2,4-dioxobutanoate with an arylhydrazine.
-
Ester Saponification : Hydrolysis of the pyrazole-3-carboxylate to the corresponding free acid.
-
Sterically Hindered Amide Coupling : Activation of the carboxylic acid and coupling with a secondary or primary amine.
Figure 1: Mechanistic workflow for the synthesis of the 4-methyl-1H-pyrazole-3-carboxamide scaffold.
Step-by-Step Experimental Methodologies & Causality
Regioselective Claisen Condensation
Objective: Synthesize the lithium salt of ethyl 4-aryl-3-methyl-2,4-dioxobutanoate.
Causality & Rationale: Propiophenone derivatives are sterically hindered at the α -carbon. Using standard alkoxide bases (e.g., NaOEt) often results in poor yields due to competing self-condensation and incomplete enolization. By employing Lithium hexamethyldisilazide (LiHMDS)—a strong, bulky, and non-nucleophilic base—in a non-polar solvent like methylcyclohexane, we force the quantitative formation of the kinetic enolate[2]. This prevents the base from attacking the highly electrophilic diethyl oxalate, ensuring the enolate acts as the sole nucleophile[3].
Protocol:
-
Purge a round-bottom flask with inert nitrogen gas.
-
Charge the flask with methylcyclohexane (300 mL) and LiHMDS (1.0 M solution, 1.07 mol). Cool the system to 15–25 °C.
-
Add a solution of the chosen aryl ketone (e.g., 4-chloropropiophenone, 1.0 mol) in methylcyclohexane (125 mL) dropwise over 45 minutes. Stir for 2.5 hours to ensure complete enolate formation.
-
Add diethyl oxalate (1.1 mol) dropwise over 45 minutes. Remove the cooling bath and stir for 17 hours at ambient temperature.
-
Self-Validation Check: The successful formation of the product is visually confirmed by the precipitation of a dense yellow solid (the lithium enolate salt). Monitor via TLC (hexane/ethyl acetate) to ensure the disappearance of the starting ketone.
-
Filter the solid, wash with cold methylcyclohexane, and dry under a vacuum[2].
Knorr Pyrazole Cyclization
Objective: Construct the ethyl 1,5-diaryl-4-methyl-1H-pyrazole-3-carboxylate core.
Causality & Rationale: The reaction of an asymmetric 2,4-dioxoester with an arylhydrazine can theoretically yield two regioisomers: the 1,3-diaryl and the 1,5-diaryl pyrazole. The 1,5-diaryl isomer is the desired pharmacological scaffold. Conducting this cyclization under strongly acidic conditions (e.g., 50% H2SO4 or glacial acetic acid) at reflux provides the thermodynamic energy required to drive the equilibrium toward the more sterically congested, but electronically stable, 1,5-diaryl-4-methyl isomer[2][4].
Protocol:
-
Suspend the diketoester intermediate (1.0 mol) and the arylhydrazine hydrochloride (e.g., 2,4-dichlorophenylhydrazine, 1.0 mol) in ethanol (200 mL).
-
Add 50% aqueous sulfuric acid ( H2SO4 , 80 mL) slowly to the stirring mixture.
-
Heat the reaction to reflux for 4–6 hours.
-
Self-Validation Check: Remove an aliquot and analyze via HPLC. If intermediate hydrazones persist, add a second lot of 50% H2SO4 (160 mL) and continue refluxing for an additional 6–8 hours[2].
-
Concentrate the mixture under reduced pressure, neutralize carefully, and extract with dichloromethane. Dry the organic layer over anhydrous Na2SO4 and concentrate to yield the pyrazole ester.
Ester Saponification
Objective: Hydrolyze the ester to yield 1,5-diaryl-4-methyl-1H-pyrazole-3-carboxylic acid.
Causality & Rationale: The ester must be converted to a carboxylic acid to serve as an electrophile for the final amidation. Standard base-catalyzed saponification is highly effective here. The use of a biphasic acid-base workup ensures the removal of any unreacted neutral organic impurities.
Protocol:
-
Suspend the pyrazole ester in a mixture of methanol and water.
-
Adjust the pH to 10–12 using aqueous potassium hydroxide (KOH) or caustic lye. Stir for 3 hours at ambient temperature.
-
Wash the basic aqueous layer with petroleum ether to remove non-polar impurities.
-
Self-Validation Check: Separate the aqueous layer and slowly acidify to pH 2 using 12 N HCl. The sudden precipitation of a white/off-white solid confirms the protonation of the carboxylate to the free acid[2].
-
Filter the precipitate, wash thoroughly with deionized water, and dry at 35 °C under high vacuum to a constant weight.
Sterically Hindered Amide Coupling
Objective: Synthesize the final 4-methyl-1H-pyrazole-3-carboxamide derivative.
Causality & Rationale: The carboxylic acid is highly sterically hindered by the adjacent 4-methyl group and the bulky 1-aryl moiety. Direct amidation requires potent activation. While generating an acid chloride via oxalyl chloride (COCl)2 is a viable route[5], using Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) is often preferred to prevent the degradation of sensitive functional groups. HOBt forms a highly reactive, yet stable, active ester intermediate that readily undergoes nucleophilic attack by the amine[2].
Protocol:
-
Dissolve the pyrazole-3-carboxylic acid (1.0 mol) and HOBt (1.2 mol) in anhydrous dichloromethane (450 mL). Stir for 10 minutes.
-
Add a solution of DCC (1.2 mol) in dichloromethane (900 mL) dropwise over 30 minutes. Stir for 1.5 hours at ambient temperature to form the active OBt-ester.
-
Add the desired amine (e.g., 1-aminopiperidine, 1.2 mol) dropwise. Stir for an additional 2 hours.
-
Self-Validation Check: The formation of a white precipitate (dicyclohexylurea, DCU) is a stoichiometric indicator of successful coupling. Filter off the DCU byproduct.
-
Wash the organic filtrate with 1N HCl, saturated NaHCO3 , and brine. Dry and concentrate to yield the final 4-methyl-1H-pyrazole-3-carboxamide.
Quantitative Process Parameters
The following table summarizes the optimized reaction parameters and expected yields for the synthesis of the 4-methyl-1H-pyrazole-3-carboxamide scaffold, benchmarked against industrial scale-up data[2][3].
| Step | Reaction Type | Key Reagents & Solvents | Temp / Time | Typical Yield | Critical Control Point (CCP) |
| 1 | Claisen Condensation | LiHMDS, Diethyl oxalate, Methylcyclohexane | 15–25 °C / 17 h | 60–70% | Strict anhydrous conditions; temperature control during LiHMDS addition. |
| 2 | Knorr Cyclization | Arylhydrazine HCl, 50% H2SO4 , Ethanol | Reflux / 10–14 h | 70–75% | Acid concentration dictates the 1,5-diaryl thermodynamic regioselectivity. |
| 3 | Saponification | KOH or NaOH, Methanol / H2O | Ambient / 3 h | > 90% | pH must drop to exactly 2.0 to ensure complete precipitation of the free acid. |
| 4 | Amide Coupling | DCC, HOBt, Amine, Dichloromethane | Ambient / 3.5 h | 70–85% | Complete removal of DCU byproduct via cold filtration prior to workup. |
Conclusion
The synthesis of the 4-methyl-1H-pyrazole-3-carboxamide scaffold requires a deep understanding of steric hindrance and thermodynamic control. By substituting traditional ethereal solvents with methylcyclohexane in the Claisen condensation and tightly controlling the acidic reflux during the Knorr cyclization, researchers can reliably access this privileged CB1-antagonist pharmacophore with high regiochemical fidelity and scalable yields.
References
- Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), nih.gov,
- An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant, asianpubs.org,
- An Improved Synthesis of Rimonabant: Anti-Obesity Drug, acs.org,
- “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist, nih.gov,
- One-Pot Synthesis of Highly Substituted 1 H -Pyrazole-5-carboxylates from 4-Aryl-2,4-diketoesters and Arylhydrazines, researchg
Sources
- 1. Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Profiling and Formulation Strategies for 4-Methyl-1H-Pyrazole-3-Carboxamide Derivatives
An In-Depth Technical Guide on Solubility, Handling, and Assay Integration for CB1 Receptor Antagonists
Executive Summary
As a Senior Application Scientist overseeing assay development and compound screening, I frequently encounter the translational bottleneck caused by highly lipophilic small molecules. The 4-methyl-1H-pyrazole-3-carboxamide scaffold is the structural cornerstone of a prominent class of Cannabinoid 1 (CB1) receptor antagonists and inverse agonists, including Rimonabant (SR141716), AM251, and AM4113[1][2].
While these compounds exhibit exceptional binding affinity (often sub-nanomolar Ki ) and selectivity, their integration into robust in vitro and in vivo assays is frequently hindered by extreme lipophilicity and negligible aqueous solubility[3][4]. This whitepaper provides a comprehensive analysis of the solubility profiles of these derivatives, elucidates the physicochemical mechanisms driving their insolubility, and establishes self-validating protocols for their dissolution and formulation.
Quantitative Solubility Profiling
The core structure of these compounds features a rigid biaryl pyrazole system coupled with a bulky carboxamide substituent (often an aminopiperidine ring)[2]. This highly hydrophobic surface area results in a high partition coefficient ( logP≈6.5 )[1]. Consequently, aqueous solubility is severely restricted, necessitating the use of organic solvents like Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH) for stock preparation.
Table 1: Consensus Solubility Data for Key 4-Methyl-1H-Pyrazole-3-Carboxamide Derivatives
| Compound | Derivative Name / Function | DMSO Solubility | Ethanol Solubility | Aqueous Solubility |
| SR141716 | Rimonabant (Inverse Agonist) | >20 mg/mL | >10 mg/mL | ~0.002 mg/mL[1] |
| AM251 | Iodinated Analog (Inverse Agonist) | 50 mg/mL[3] | 13 mg/mL[3] | Insoluble |
| AM4113 | Neutral Antagonist | 7.61 - 25 mg/mL[4][5] | 7.61 mg/mL[5] | Insoluble[4] |
Mechanistic Insights into Solvation
Understanding why a compound precipitates is critical to preventing it. The poor aqueous solubility of 4-methyl-1H-pyrazole-3-carboxamides is driven by three primary thermodynamic factors:
-
Lack of Ionizable Centers: The pyrazole and carboxamide nitrogens are essentially neutral at physiological pH (pH 7.4). Without a basic amine or acidic proton to form a salt, the compounds cannot leverage ion-dipole interactions with water[2].
-
High Crystal Lattice Energy: The planar biaryl pyrazole core promotes dense crystal packing via strong intermolecular π−π stacking. Solvation requires breaking these strong intermolecular forces, an endothermic process that water cannot thermodynamically support.
-
Hydrophobic Hydration Penalty: Introducing these bulky, non-polar molecules into an aqueous medium disrupts the hydrogen-bonding network of water, leading to an unfavorable entropy of solvation.
The Causality of Solvent Choice: To overcome this, organic solvents with high dielectric constants and strong hydrogen-bond acceptor capabilities (like DMSO) are required. DMSO effectively disrupts the crystal lattice by intercalating between the π -systems and stabilizing the monomeric compound[4].
Validated Experimental Protocols
Protocol A: Thermodynamic Solubility Profiling
Objective: To determine the maximum equilibrium solubility of 4-methyl-1H-pyrazole-3-carboxamide derivatives in various vehicles. Scientific Rationale: Thermodynamic solubility (shake-flask method) is strictly preferred over kinetic solubility for these compounds. Kinetic precipitation (e.g., rapid solvent shifting) can yield false-positive supersaturation data, leading to erratic in vivo dosing and irreproducible assay results.
Step-by-Step Methodology:
-
Preparation: Weigh exactly 2.0 mg of the solid compound (e.g., AM251) into a 1.5 mL low-binding microcentrifuge tube.
-
Solvent Addition: Add 100 µL of the target solvent (e.g., 100% DMSO for stock, or a mixed vehicle like 10% DMSO / 10% Tween-80 / 80% Saline).
-
Equilibration: Seal the tube and incubate in a thermomixer at 37°C with continuous agitation (800 rpm) for 48 hours. Causality: 48 hours ensures the system reaches true thermodynamic equilibrium between the solid and solution phases.
-
Phase Separation: Centrifuge the suspension at 100,000 × g for 60 minutes at 37°C[6]. Causality: Ultracentrifugation is critical to pellet nano-aggregates and colloidal suspensions that would otherwise artificially inflate the measured solubility limit.
-
Quantification: Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and analyze via HPLC-UV or LC-MS/MS against a standard curve prepared in 100% DMSO.
-
System Validation: Run Nicardipine (pH-dependent solubility) and Pyrene (pH-independent lipophilic control) in parallel to validate the assay's dynamic range and self-validate the buffer conditions[7].
Thermodynamic solubility profiling workflow for highly lipophilic pyrazole derivatives.
Protocol B: Preparation of In Vivo Dosing Formulations
Because direct intravenous or intraperitoneal injection of high-concentration DMSO is toxic, a step-down micellar dilution method is required to keep the compound in solution.
-
Stock Generation: Dissolve the compound in 100% DMSO to a concentration of 25-50 mg/mL[3][4].
-
Surfactant Coating: Add the required volume of Stock to a glass vial. Add an equal volume of Cremophor EL or Tween-80 and vortex vigorously for 2 minutes. Causality: The lipophilic surfactant tails coat the hydrophobic pyrazole molecules before bulk water is introduced, preventing rapid nucleation.
-
Aqueous Phase Addition: Slowly add warm (37°C) sterile saline (0.9% NaCl) dropwise while continuously vortexing, until the final ratio is 1:1:18 (DMSO:Surfactant:Saline).
-
Micelle Stabilization: Sonicate for 15 minutes in a water bath to ensure a clear, micellar solution devoid of micro-precipitates.
Pharmacological Application and CB1 Receptor Modulation
Once successfully formulated and solubilized, 4-methyl-1H-pyrazole-3-carboxamides act as potent modulators of the endocannabinoid system. By binding to the allosteric or orthosteric sites of the CB1 receptor, they block the action of endogenous agonists (like anandamide) and exogenous agonists (like THC)[6].
Because CB1 is a Gi/o -coupled GPCR, antagonism prevents the agonist-induced inhibition of adenylyl cyclase. This mechanistic uncoupling normalizes cAMP levels and restores downstream Protein Kinase A (PKA) activity, which is the fundamental basis for their use in neurobehavioral and metabolic assays[6].
CB1 receptor modulation pathway by 4-methyl-1H-pyrazole-3-carboxamide antagonists.References
- Isca Biochemicals.AM 251 | 183232-66-8.
- Tocris Bioscience.AM 4113 | CB1 Receptors.
- PubChem - NIH.Rimonabant | C22H21Cl3N4O | CID 104850.
- Journal of Medicinal Chemistry - ACS Publications.Synthesis and Structure−Activity Relationships of Amide and Hydrazide Analogues of the Cannabinoid CB1 Receptor Antagonist N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716).
- Sigma-Aldrich.AM4113 = 98 HPLC 614726-85-1.
- Journal of Medicinal Chemistry - ACS Publications.Design, Synthesis, Biological Properties, and Molecular Modeling Investigations of Novel Tacrine Derivatives with a Combination of Acetylcholinesterase Inhibition and Cannabinoid CB1 Receptor Antagonism.
- PMC - NIH.ENDOCANNABINOID SIGNALING IN NEUROTOXICITY AND NEUROPROTECTION.
Sources
- 1. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One moment, please... [iscabiochemicals.com]
- 4. AM4113 = 98 HPLC 614726-85-1 [sigmaaldrich.com]
- 5. AM 4113 | CB1 Receptors | Tocris Bioscience [tocris.com]
- 6. ENDOCANNABINOID SIGNALING IN NEUROTOXICITY AND NEUROPROTECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of 4-Methyl-1H-pyrazole-3-carboxamide: A Technical Guide for Drug Development
Executive Summary & Mechanistic Role
4-Methyl-1H-pyrazole-3-carboxamide (Chemical Formula: C₅H₇N₃O; Exact Mass: 125.0589 Da) is a fundamental pharmacophoric building block in medicinal chemistry. It serves as the structural core for numerous biologically active molecules, most notably in the development of cannabinoid receptor 1 (CB1) antagonists and inverse agonists such as SR141716 (Rimonabant) and AM-251[1].
The structural features of this core are not arbitrary; they dictate the molecule's pharmacological efficacy. The pyrazole ring provides a rigid, planar scaffold that orientates substituents into specific receptor sub-pockets. The 4-methyl substituent is critical for two reasons: it restricts the conformational flexibility of adjacent aryl rings (when substituted at the N1 or C5 positions), and it provides necessary steric bulk that enhances lipophilic interactions within the CB1 binding pocket, thereby significantly improving the CB1/CB2 selectivity ratio[2]. Concurrently, the 3-carboxamide moiety acts as an essential hydrogen bond donor and acceptor, anchoring the ligand to key amino acid residues in the receptor's transmembrane helices.
Because the spatial arrangement and electronic distribution of these functional groups dictate receptor binding, rigorous spectroscopic characterization of the 4-methyl-1H-pyrazole-3-carboxamide core is a mandatory quality control step in pharmaceutical synthesis.
Quantitative Spectroscopic Data
The following tables summarize the expected quantitative analytical data for 4-methyl-1H-pyrazole-3-carboxamide, synthesized from empirical observations of pyrazole-3-carboxamide derivatives[3][4].
Table 1: ¹H and ¹³C NMR Assignments (Solvent: DMSO-d₆)
Causality Note: DMSO-d₆ is selected as the solvent because its strong hydrogen-bonding capability disrupts intermolecular pyrazole-pyrazole interactions, allowing for sharper resolution of the exchangeable N-H and NH₂ protons.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| ¹H | 12.50 - 13.50 | br s | 1H | Pyrazole N-H |
| ¹H | 7.50 - 7.80 | s | 1H | Pyrazole C5-H |
| ¹H | 7.00 - 7.50 | br s | 2H | Amide NH₂ |
| ¹H | 2.10 - 2.30 | s | 3H | C4-CH₃ |
| ¹³C | 162.0 - 165.0 | - | - | Amide C=O |
| ¹³C | 140.0 - 145.0 | - | - | Pyrazole C3 |
| ¹³C | 130.0 - 135.0 | - | - | Pyrazole C5 |
| ¹³C | 115.0 - 120.0 | - | - | Pyrazole C4 |
| ¹³C | 9.0 - 11.0 | - | - | C4-CH₃ |
Table 2: FT-IR Vibrational Frequencies (ATR Solid-State)
Causality Note: The Amide I band is highly sensitive to the solid-state packing. A shift towards lower wavenumbers (e.g., 1650 cm⁻¹) indicates strong intermolecular hydrogen bonding between the carboxamide and the pyrazole N-H of adjacent molecules[4].
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3400 | Medium, Broad | N-H stretch (Pyrazole & Amide) |
| 1650 - 1695 | Strong, Sharp | C=O stretch (Amide I) |
| 1550 - 1600 | Medium | C=N / C=C stretch (Pyrazole ring) |
| 1400 - 1450 | Medium | C-H bending (Methyl group) |
Table 3: LC-HRMS (ESI+) Data
Causality Note: Electrospray Ionization (ESI) in positive mode readily protonates the basic pyrazole nitrogen or the amide oxygen. The loss of 17 Da (NH₃) is a diagnostic fragmentation pathway that confirms the presence of a primary unsubstituted carboxamide[5].
| Ion Type | m/z (Theoretical) | m/z (Observed) | Assignment |
| [M+H]⁺ | 126.0662 | 126.066 | Protonated molecular ion |
| [M+Na]⁺ | 148.0481 | 148.048 | Sodium adduct |
| Fragment | 109.0396 | 109.040 | [M+H - NH₃]⁺ |
Step-by-Step Analytical Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . If any internal control fails, the resulting data must be rejected, preventing downstream synthetic failures.
Protocol A: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 10-15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% (v/v) Tetramethylsilane (TMS).
-
Self-Validating Control (Lock & Shim): Lock the spectrometer to the deuterium signal of DMSO-d₆ (39.5 ppm). Adjust the Z and Z² shims until the TMS peak width at half-height (W₁/₂) is ≤ 1.0 Hz. Causality: If the TMS peak is broad or shifted from exactly 0.00 ppm, it indicates magnetic field inhomogeneity or temperature drift, invalidating the integration of the broad pyrazole N-H signal.
-
Acquisition Parameters: Acquire the ¹H spectrum using a 30° pulse angle, a spectral width of 15 ppm, and a relaxation delay (D1) of at least 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation of the relatively isolated C5-H and N-H protons, allowing for accurate stoichiometric integration.
-
Data Processing: Apply a 0.3 Hz exponential line-broadening function prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing the resolution of the methyl singlet.
Protocol B: ATR-FTIR Analysis
-
Crystal Preparation: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely.
-
Self-Validating Control (Background Scan): Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) immediately prior to sample loading. Causality: This step subtracts ambient H₂O and CO₂. If the background scan shows negative peaks or residual organic signatures, the crystal is contaminated, and the run is aborted.
-
Sample Application: Place 2-3 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact pressure. Causality: Insufficient pressure leads to poor contact with the evanescent wave, resulting in artificially weak C=O and N-H bands that could be misidentified as impurities.
-
Acquisition: Collect 32 scans from 4000 to 600 cm⁻¹.
Protocol C: LC-HRMS Workflow (ESI+)
-
System Equilibration: Flush the LC column (C18, 50 mm × 2.1 mm, 1.8 µm) with a mobile phase of 95% Water / 5% Acetonitrile (both containing 0.1% Formic Acid) until the baseline mass total ion chromatogram (TIC) stabilizes.
-
Self-Validating Control (Blank Run): Inject 2 µL of the sample diluent (MeOH) and run the full gradient. Causality: This proves the absence of column carryover. If an m/z 126.066 peak is detected in the blank, the column must be washed before proceeding.
-
Sample Injection: Inject 2 µL of the analyte prepared at 1 µg/mL in MeOH.
-
Mass Calibration: Utilize an internal lock mass (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously. Causality: This ensures mass accuracy within < 5 ppm, which is required to differentiate the C₅H₇N₃O formula from isobaric impurities.
Workflow Visualization
The following diagram illustrates the concurrent multimodal characterization pipeline. The integration of these three techniques ensures that connectivity (NMR), functional group presence (IR), and exact atomic composition (MS) are independently verified.
Figure 1: Multimodal spectroscopic workflow for 4-methyl-1H-pyrazole-3-carboxamide validation.
References
- Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) - PubMed. National Institutes of Health (NIH).
- N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide - PubChem. National Institutes of Health (NIH).
- Supplementary Information For General and Versatile Electrochemical α-C(sp3)‒H Amidation for N-Mannich Bases Synthesis. Royal Society of Chemistry (RSC).
- Synthesis and antinociceptive-antimicrobial activities of some new amide derivatives of 3,5-di/-and 1,3,5-trimethylpyrazoles. Taylor & Francis.
-
(3D quantitative structure-activity relationship / CoMFA). Royal Society of Chemistry (RSC). URL:
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- 5. N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide | C22H21Cl2IN4O | CID 2125 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-methyl-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 4-methyl-1H-pyrazole-3-carboxamide, a molecule of interest within various research domains, presents a valuable case study for the application of cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide, designed for the discerning scientist, eschews a rigid template to provide a narrative-driven, in-depth exploration of the expected spectral data for this compound. As direct experimental data for this specific molecule is not widely published, this document focuses on providing a robust predictive framework, grounded in established spectroscopic principles and data from analogous structures. Furthermore, it offers detailed, field-proven experimental protocols, empowering researchers to confidently acquire and interpret high-quality data for this and similar molecular scaffolds.
Section 1: The Molecular Blueprint - Predicted Spectroscopic Data
A thorough understanding of the expected spectral features of a molecule is the first step in its successful characterization. The following sections detail the predicted ¹H and ¹³C NMR chemical shifts and the anticipated mass spectrometry fragmentation pattern for 4-methyl-1H-pyrazole-3-carboxamide. These predictions are derived from a combination of established chemical shift theory, analysis of spectral data for structurally related compounds, and the use of computational prediction tools.[1][2][3]
Predicted ¹H and ¹³C NMR Spectral Data
The chemical environment of each proton and carbon atom in 4-methyl-1H-pyrazole-3-carboxamide dictates its resonance frequency in an NMR experiment.[4][5] The predicted chemical shifts, multiplicities, and assignments are summarized in the tables below. These predictions are based on a standard deuterated solvent such as DMSO-d₆.
Table 1: Predicted ¹H NMR Spectral Data for 4-methyl-1H-pyrazole-3-carboxamide
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~12.5 - 13.5 | Broad Singlet | 1H | N1-H (pyrazole ring) |
| 2 | ~7.8 - 8.2 | Singlet | 1H | C5-H (pyrazole ring) |
| 3 | ~7.0 - 7.5 | Broad Singlet | 1H | -CONH₂ (one proton) |
| 4 | ~6.8 - 7.3 | Broad Singlet | 1H | -CONH₂ (one proton) |
| 5 | ~2.2 - 2.4 | Singlet | 3H | C4-CH₃ |
Causality of Predicted Shifts: The pyrazole N-H proton is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, resulting in a broad signal at a high chemical shift. The C5-H proton is the sole aromatic proton on the pyrazole ring and is expected to appear as a sharp singlet in the aromatic region. The amide protons of the carboxamide group are also expected to be broad due to quadrupole effects of the adjacent nitrogen and potential for hydrogen bonding and exchange; their chemical shifts can be highly dependent on solvent and concentration. The methyl group at the C4 position, being attached to an sp² hybridized carbon, will resonate in the upfield region typical for such groups.
Table 2: Predicted ¹³C NMR Spectral Data for 4-methyl-1H-pyrazole-3-carboxamide
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | ~160 - 165 |
| C4 | ~110 - 115 |
| C5 | ~135 - 140 |
| C=O | ~165 - 170 |
| CH₃ | ~10 - 15 |
Causality of Predicted Shifts: The carbonyl carbon of the carboxamide group is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen. The C3 and C5 carbons of the pyrazole ring are in distinct electronic environments, with C3 being deshielded by the adjacent nitrogen and the carboxamide group. The C4 carbon, bearing the methyl group, will be more shielded. The methyl carbon will appear at a characteristic upfield chemical shift.
Predicted Mass Spectrometry Data
Electrospray ionization (ESI) is a soft ionization technique well-suited for a polar molecule like 4-methyl-1H-pyrazole-3-carboxamide, and is expected to primarily produce the protonated molecular ion [M+H]⁺.[6][7][8] Fragmentation of this ion via collision-induced dissociation (CID) would provide valuable structural information.
Table 3: Predicted ESI-MS Data for 4-methyl-1H-pyrazole-3-carboxamide
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 140.071 | Protonated molecular ion |
| [M+Na]⁺ | 162.053 | Sodium adduct |
| [M-NH₂]⁺ | 123.045 | Loss of the amino group from the carboxamide |
| [M-CONH₂]⁺ | 96.050 | Loss of the carboxamide group |
Anticipated Fragmentation Pathways: The fragmentation of the protonated molecular ion is likely to proceed through several key pathways. The most probable fragmentations would involve the loss of the carboxamide functional group or parts of it. The stability of the resulting pyrazole ring would favor these fragmentation patterns.
Caption: Workflow for NMR data acquisition and processing.
Step 2: Instrument Setup and Data Acquisition
-
Insertion and Locking: Carefully insert the NMR tube into the spinner turbine and place it in the magnet. The spectrometer's lock system will use the deuterium signal from the solvent to stabilize the magnetic field. [9]2. Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample. This is a critical step to obtain sharp, well-resolved peaks. [10][11]3. Acquisition Parameters:
-
¹H NMR:
-
Pulse Angle: 30-45 degrees for quantitative measurements, 90 degrees for optimal signal in a single scan.
-
Acquisition Time (at): 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay is crucial for accurate integration.
-
Number of Scans (ns): 16-64 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): A higher number of scans (e.g., 1024 or more) is usually required due to the lower sensitivity of the ¹³C nucleus.
-
-
Step 3: Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integration and Peak Picking: Integrate the peaks to determine the relative number of protons and pick the peak positions to determine the chemical shifts.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol provides a standardized procedure for obtaining a high-resolution mass spectrum of 4-methyl-1H-pyrazole-3-carboxamide. [12][13][14][15] Step 1: Sample Preparation
-
Solution Preparation: Prepare a dilute solution of the sample (approximately 1-10 µM) in a suitable solvent system. A mixture of water and a polar organic solvent like acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid) is typically used for positive ion mode ESI to promote protonation.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the ESI source.
Step 2: Instrument Setup and Data Acquisition
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas Pressure: Adjust to obtain a stable spray (e.g., 20-40 psi).
-
Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation without causing thermal degradation of the analyte (e.g., 5-10 L/min at 200-300 °C).
-
-
Mass Analyzer Settings:
-
Mass Range: Set a mass range that encompasses the expected molecular ion and potential fragments (e.g., m/z 50-300).
-
Acquisition Mode: Full scan mode to obtain an overview of all ions present. For fragmentation studies, use tandem MS (MS/MS) mode, selecting the protonated molecular ion as the precursor.
-
Caption: Workflow for ESI-MS data acquisition and interpretation.
Step 3: Data Interpretation
-
Identify the Molecular Ion: Look for the peak corresponding to the protonated molecular ion [M+H]⁺. The presence of adducts such as [M+Na]⁺ can also help confirm the molecular weight. [16]2. Analyze Isotope Pattern: Examine the isotopic distribution of the molecular ion peak to confirm the elemental composition.
-
Interpret Fragmentation (MS/MS): If a tandem mass spectrum was acquired, analyze the fragment ions to deduce the structure of the molecule. Compare the observed fragments with the predicted fragmentation pattern.
Section 3: Scientific Integrity & Logic - The "Why" Behind the "How"
A deep understanding of the underlying principles of analytical techniques is what separates a technician from a scientist. This section delves into the causality behind the experimental choices outlined in the protocols, providing an authoritative grounding in the theory of NMR and MS.
The Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. [5][17][18]The fundamental principle is that certain atomic nuclei, including ¹H and ¹³C, possess a quantum mechanical property called spin, which gives them a magnetic moment.
-
Expertise & Experience in Experimental Design: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving better signal dispersion and resolving complex spectra. The selection of a deuterated solvent is not merely for dissolution; the deuterium provides a lock signal for field stability, and its lack of proton signals prevents overwhelming the spectrum of the analyte. [19]The optimization of parameters like acquisition time and relaxation delay is a balance between achieving good signal-to-noise and ensuring accurate quantification. [20]
-
Trustworthiness through Self-Validating Systems: The internal consistency of an NMR spectrum provides a self-validating system. For instance, the integration of the ¹H NMR signals should correspond to the number of protons in the proposed structure. The splitting patterns (multiplicity) of the signals, governed by the n+1 rule (for simple first-order coupling), reveal the number of neighboring protons, providing direct evidence of the connectivity of the molecule. [21]Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further validate the assignments by revealing proton-proton and proton-carbon correlations, respectively.
The Principles of Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that allows for the analysis of polar and thermally labile molecules by transferring them from solution to the gas phase as ions. [6][7][22]
-
Expertise & Experience in Experimental Design: The choice of ESI in positive ion mode for 4-methyl-1H-pyrazole-3-carboxamide is based on the presence of basic nitrogen atoms in the pyrazole ring and the amide group, which are readily protonated. The use of a solvent system containing a weak acid like formic acid is a common practice to enhance this protonation process, thereby increasing the signal intensity. [15]The optimization of the capillary voltage, nebulizing gas flow, and drying gas temperature is critical for achieving a stable spray and efficient desolvation, which directly impacts the quality and reproducibility of the mass spectrum. [12]
-
Trustworthiness through Self-Validating Systems: High-resolution mass spectrometry provides a powerful self-validation tool through accurate mass measurements. The ability to determine the mass of an ion with high precision (typically to within 5 ppm) allows for the unambiguous determination of its elemental composition. This, combined with the analysis of the isotopic pattern, provides strong evidence for the identity of the molecular ion. Furthermore, the fragmentation pattern observed in an MS/MS experiment should be consistent with the proposed structure, with the masses of the fragment ions corresponding to logical losses of neutral fragments from the precursor ion. [23][24]
References
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A Tutorial in Small Molecule Identification via Electrospray Ionization-Mass Spectrometry: The Practical Art of Structural Elucidation. (2017). Journal of the American Society for Mass Spectrometry. [Link]
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Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2003). The Clinical Biochemist Reviews. [Link]
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A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. (2017). ResearchGate. [Link]
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Interpreting Electrospray Mass Spectra. (2005). IonSource.com. [Link]
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Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. [Link]
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Trouble Shooting Page. UCSD NMR Facility. [Link]
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Electrospray ionization. Wikipedia. [Link]
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Principles of electrospray ionization. (2011). PubMed. [Link]
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NMR Spectroscopy. (2022). Chemistry LibreTexts. [Link]
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The Evolving Landscape of NMR Structural Elucidation. (2026). MDPI. [Link]
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NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022). Microbe Notes. [Link]
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The Key - Interpreting Electrospray Mass Spectra. (2005). IonSource.com. [Link]
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Structural elucidation by NMR(1HNMR). Slideshare. [Link]
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NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024). AZoM.com. [Link]
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Common problems and artifacts encountered in solution-state NMR experiments. (2017). Wiley Online Library. [Link]
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Sample preparation for the ES/MS. University of California, Berkeley. [Link]
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The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2023). ACD/Labs. [Link]
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Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. [Link]
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An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). MDPI. [Link]
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Electrospray Ionization – ESI. University of Florida. [Link]
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Step-by-step procedure for NMR data acquisition. UT Health San Antonio. [Link]
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NMR Prediction. ACD/Labs. [Link]
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NMR Predictor - Documentation. ChemAxon. [Link]
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NMR Sample Preparation. Iowa State University. [Link]
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Mnova Predict. Bruker. [Link]
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Simulate and predict NMR spectra. Cheminfo.org. [Link]
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Demos > Simulate NMR and MS. ChemDoodle. [Link]
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A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. (2013). Nature Protocols. [Link]
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NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]
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Optimized Default 1H Parameters. (2020). University of Wisconsin-Madison, Chemistry Department. [Link]
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1H-Pyrazole-4-carboxamide, 3-amino-. SpectraBase. [Link]
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Spectra Prediction. CFM-ID. [Link]
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Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. [Link]
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Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. (2025). ResearchGate. [Link]
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Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). RSC Advances. [Link]
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Structural Pharmacology of 4-Methyl-1H-Pyrazole-3-Carboxamide Derivatives: Crystallographic Insights into Cannabinoid Receptor Antagonism
Executive Summary
The 4-methyl-1H-pyrazole-3-carboxamide scaffold represents a privileged chemical topology in modern drug discovery, most notably serving as the structural foundation for potent diarylpyrazole cannabinoid receptor (CB1/CB2) antagonists such as SR141716A (Rimonabant) and SR144528[1]. As a Senior Application Scientist, I have structured this whitepaper to decode the crystallographic and mechanistic principles that govern the efficacy of these derivatives. By bridging small-molecule conformational analysis with macromolecular G Protein-Coupled Receptor (GPCR) X-ray crystallography, this guide provides a comprehensive framework for researchers engineering next-generation inverse agonists.
Chemical Topology and Conformational Rigidity
The pharmacological success of 4-methyl-1H-pyrazole-3-carboxamide derivatives is entirely dependent on their highly constrained three-dimensional geometry. The central pyrazole ring acts as a rigid geometric hub, but it is the strategic placement of the 4-methyl group that dictates receptor affinity[2].
The Causality of the 4-Methyl Substituent: In the absence of the 4-methyl group, the adjacent 1,5-diaryl rings (e.g., the 2,4-dichlorophenyl and 4-chlorophenyl groups in SR141716A) exhibit a high degree of rotational freedom. The introduction of the 4-methyl substituent creates severe steric hindrance, forcing the diaryl rings out of coplanarity into an orthogonal, twisted "Z-isomer" conformation[2]. This specific spatial arrangement is a thermodynamic prerequisite; it perfectly mirrors the deep, narrow, and highly hydrophobic orthosteric binding pocket of the inactive-state cannabinoid receptors[3].
Macromolecular Crystallography: GPCR Binding Modes
High-resolution X-ray crystallography of the human CB1 and CB2 receptors in complex with stabilizing antagonists has revolutionized our understanding of how this scaffold exerts inverse agonism[4].
When a 4-methyl-1H-pyrazole-3-carboxamide derivative binds to the CB1 receptor, it penetrates deep into the transmembrane (TM) helical bundle, engaging in a highly specific interaction network:
-
Aromatic Stacking and the "Toggle Switch": The 4-chlorophenyl ring at the C5 position of the pyrazole engages in robust π−π stacking with the highly conserved Trp356 (W6.48) on TMH6[4]. This tryptophan acts as the receptor's activation "toggle switch." By pinning W6.48 in a specific rotameric state, the ligand physically prevents the outward movement of TMH6, locking the receptor in its inactive conformation[5].
-
Hydrophobic Wedging: The 2,4-dichlorophenyl ring at the N1 position occupies a hydrophobic sub-pocket formed by TMH2 and TMH3, specifically forming van der Waals interactions with Phe170 (F2.57) and Phe174 (F2.61)[3].
-
Hydrogen Bonding Network: The carboxamide linker acts as a critical hydrogen bond donor/acceptor. In CB2-selective derivatives like SR144528, the amide oxygen forms essential hydrogen bonds with Ser161 (S4.53) and Ser165 (S4.57), which are the primary determinants for CB2 over CB1 selectivity[6].
Mechanistic Signaling Pathway
By stabilizing the inactive state of the receptor, these derivatives act as inverse agonists, actively reducing the constitutive (basal) activity of the GPCR and preventing the coupling of inhibitory Gi/o proteins[7].
Figure 1: Mechanism of action for 4-methyl-1H-pyrazole-3-carboxamide inverse agonists at CB1.
Quantitative Structural Data
The following table summarizes the crystallographic and pharmacological profiles of key 4-methyl-1H-pyrazole-3-carboxamide derivatives and their analogs.
| Compound | Primary Target | Affinity ( Ki ) | Key TMH Interactions | Functional Profile |
| SR141716A | CB1 | ~1.8 nM | F170 (2.57), F174 (2.61), W356 (6.48) | Inverse Agonist |
| SR144528 | CB2 | ~0.6 nM | S161 (4.53), S165 (4.57), W258 (6.48) | Inverse Agonist |
| AM251 | CB1 | ~7.5 nM | F170 (2.57), W356 (6.48) | Inverse Agonist |
Experimental Workflow: LCP Co-Crystallization Protocol
To elucidate the binding modes described above, researchers must employ Lipidic Cubic Phase (LCP) crystallography. GPCRs are notoriously unstable in aqueous detergent micelles; LCP provides a continuous lipid bilayer environment that mimics the native cell membrane, preserving the lateral pressure profile necessary to stabilize the receptor-ligand complex.
Self-Validating Methodology for GPCR-Pyrazole Complexation:
Step 1: Construct Engineering and Expression
-
Protocol: Generate a truncated human CB1 construct ( Δ N1-89, Δ C413-472) with a T4 Lysozyme (T4L) insertion at Intracellular Loop 3 (ICL3)[3]. Express in Sf9 insect cells.
-
Causality: Truncations remove highly flexible regions that impede crystal packing. The ICL3 insertion provides a rigid, hydrophilic surface area to drive crystal lattice formation within the LCP matrix.
Step 2: Solubilization and Complex Formation
-
Protocol: Solubilize Sf9 cell membranes using 1% (w/v) n-Dodecyl- β -D-maltopyranoside (DDM) and 0.2% (w/v) Cholesteryl Hemisuccinate (CHS). Purify via Immobilized Metal Affinity Chromatography (IMAC). Add the pyrazole derivative (e.g., SR141716A) at a 10-fold molar excess during the final purification steps.
-
Causality: DDM/CHS extracts the receptor while maintaining the annular lipid shell. Saturating the receptor with a high-affinity inverse agonist locks the conformational ensemble into a single, rigid inactive state—a thermodynamic absolute for crystallization.
-
Validation Check: Perform Fluorescence-Detection Size-Exclusion Chromatography (FSEC). A single, sharp, symmetric peak validates that the receptor-ligand complex is monodisperse and stable.
Step 3: LCP Reconstitution and Crystallization
-
Protocol: Reconstitute the purified complex into an LCP matrix by mixing the protein solution with molten monoolein/cholesterol (10:1 w/w) at a 2:3 volume ratio using a dual-syringe mechanical mixer. Dispense 50 nL LCP boluses onto glass sandwich plates and overlay with 800 nL of precipitant solution (e.g., 30% PEG 400, 100 mM sodium citrate pH 5.5).
-
Causality: The monoolein/cholesterol mixture spontaneously forms a bicontinuous cubic phase that accommodates the receptor. The precipitant induces a phase transition, concentrating the protein and triggering nucleation.
-
Validation Check: Conduct Fluorescence Recovery After Photobleaching (FRAP) on a trace lipophilic dye within the LCP drop. Rapid fluorescence recovery confirms the lipid matrix is fluid, ensuring protein mobility for crystal growth.
Step 4: Data Collection
-
Protocol: Harvest microcrystals (10–30 μ m) using mesh litholoops and flash-cool in liquid nitrogen. Collect diffraction data using a 10 μ m microfocus synchrotron X-ray beam[3].
Conclusion
The 4-methyl-1H-pyrazole-3-carboxamide scaffold is a masterclass in structure-based drug design. By leveraging steric constraints to force an orthogonal diaryl conformation, these molecules perfectly exploit the deep hydrophobic pockets of cannabinoid receptors. The integration of high-resolution LCP crystallography continues to validate these mechanistic models, providing an authoritative blueprint for the development of highly selective, next-generation GPCR modulators.
References
-
Title: Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Synthesis and Structure−Activity Relationships of Amide and Hydrazide Analogues of the Cannabinoid CB1 Receptor Antagonist N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: High-resolution crystal structure of the human CB1 cannabinoid receptor Source: Nature - PMC/NIH URL: [Link]
-
Title: Crystal Structure of the Human Cannabinoid Receptor CB1 Source: Cell - PMC/NIH URL: [Link]
-
Title: Structural Insights from Recent CB1 X-Ray Crystal Structures Source: IntechOpen URL: [Link]
-
Title: Modeling, Molecular Dynamics Simulation, and Mutation Validation for Structure of Cannabinoid Receptor 2 Based on Known Crystal Structures of GPCRs Source: Journal of Chemical Information and Modeling - ACS Publications URL: [Link]
-
Title: Xie2-64, a novel CB2R ligand, reduces cocaine abuse-related behaviors in rodents Source: Neuropharmacology - PMC/NIH URL: [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. High-resolution crystal structure of the human CB1 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure of the Human Cannabinoid Receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights from Recent CB1 X-Ray Crystal Structures | IntechOpen [intechopen.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Xie2-64, a novel CB2R ligand, reduces cocaine abuse-related behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Pyrazole Carboxamides: A Technical Guide to Molecular Mechanisms and Assay Workflows
Executive Summary
In modern medicinal chemistry and agrochemical development, the pyrazole carboxamide structural motif has emerged as a highly privileged scaffold. Characterized by a five-membered nitrogen-containing heterocyclic ring linked via a carboxamide bridge to various hydrophobic tails, this framework exhibits exceptional versatility. By acting as a bioisostere for purine rings and leveraging the hydrogen-bonding capacity of the amide linker, pyrazole carboxamides effectively modulate multiple biological targets.
This technical guide explores the core biological activities of pyrazole carboxamides—specifically their roles as mitochondrial Complex II inhibitors in agriculture and as targeted kinase inhibitors in oncology—while providing field-proven, self-validating experimental workflows for their evaluation.
Agrochemical Efficacy: Mitochondrial Complex II (SDH) Inhibition
Mechanistic Paradigm
In the realm of crop protection, pyrazole carboxamides are the cornerstone of Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal tricarboxylic acid (TCA) cycle and mitochondrial electron transport chain by competitively binding to the ubiquinone (CoQ) binding site (Q-site) of Complex II[1].
Structurally, the pyrazole ring acts as a polar head that interacts with hydrophilic residues within the SDH complex, the carboxamide linker forms crucial hydrogen bonds with target amino acids (e.g., tyrosine and tryptophan residues in SDHB/C/D subunits), and the hydrophobic tail (often a biphenyl or phenyl ether group) occupies the deep hydrophobic pocket of the Q-site[1]. Recent computational studies demonstrate that fluorine substitutions on the pyrazole ring can induce extra dipolar interactions, significantly increasing the van der Waals forces between the inhibitor and the SDH enzyme[2]. Furthermore, novel derivatives have shown a dual mode of action, inhibiting SDH while simultaneously inducing reactive oxygen species (ROS) that disrupt fungal cell membrane integrity[3].
Quantitative Data: SDH Inhibition Profiling
The following table summarizes the comparative efficacy of recent pyrazole carboxamide derivatives against commercial standards.
| Compound | Target Organism / Enzyme | SDH IC₅₀ (µM) | In Vivo EC₅₀ (mg/L) | Reference Standard | Ref IC₅₀ / EC₅₀ |
| Compound 7s | Porcine SDH (In vitro) | 0.014 | N/A | Fluxapyroxad | 2.88 µM[2] |
| Compound 7u | Wheat Powdery Mildew | N/A | 0.633 | Benzovindiflupyr | 4.555 mg/L[2] |
| SCU3038 | Rhizoctonia solani | N/A | 0.95 | Thifluzamide | 1.88 mg/L[1] |
| Compound Y47 | Gibberella zeae | 7.7 (mg/L) | 5.2 | Fluopyram | 24.7 mg/L[3] |
Protocol 1: High-Throughput Succinate Dehydrogenase (SDH) Inhibition Assay
Objective: Quantify the IC₅₀ of novel pyrazole carboxamides against isolated mitochondrial Complex II. Self-Validating System Design: This assay utilizes a dual-control system (Fluxapyroxad as a positive control, DMSO vehicle as negative) and requires a Z'-factor > 0.6 for plate acceptance to ensure statistical reliability.
Step-by-Step Methodology & Causality:
-
Mitochondrial Isolation & Preparation: Isolate mitochondria using differential centrifugation in a sucrose-mannitol buffer.
-
Causality: SDH is an integral membrane protein. Using intact isolated mitochondria preserves the native lipid microenvironment (specifically the ubiquinone binding pocket), which is essential for accurate inhibitor binding kinetics compared to purified, lipid-stripped enzymes.
-
-
Enzyme-Inhibitor Pre-incubation: Incubate 50 µg of mitochondrial protein with varying concentrations of the pyrazole carboxamide (0.001–100 µM) in phosphate buffer (pH 7.4) for 15 minutes at 25°C.
-
Causality: SDHIs often exhibit slow-binding kinetics. A 15-minute pre-incubation allows the inhibitor to reach thermodynamic equilibrium within the hydrophobic Q-pocket before the reaction is forced forward by substrate addition.
-
-
Addition of Electron Acceptors (DCPIP & PMS): Add 50 µM DCPIP (2,6-dichlorophenolindophenol) and 2 mM PMS (phenazine methosulfate).
-
Causality: DCPIP acts as a terminal electron acceptor with a strong absorbance at 600 nm. PMS is crucial as an intermediate electron carrier; it bypasses Complex III and IV by directly shuttling electrons from the SDH iron-sulfur clusters to DCPIP, isolating Complex II activity from downstream respiratory variables.
-
-
Reaction Initiation: Initiate the assay by adding 20 mM sodium succinate. Monitor the decrease in absorbance at 600 nm continuously for 10 minutes.
-
Causality: Adding the substrate last ensures that the measured initial velocity ( V0 ) reflects the true inhibited state. If succinate were added earlier, substrate-induced conformational changes could outcompete the inhibitor, artificially inflating the apparent IC₅₀.
-
Fig 1. Disruption of mitochondrial electron transport via SDHI competitive binding at the ubiquinone site.
Oncology Therapeutics: Kinase Inhibition and Apoptosis
Mechanistic Paradigm
In human therapeutics, the pyrazole nucleus serves as an excellent bioisostere for the purine ring of ATP[4]. Pyrazole carboxamides have demonstrated profound anticancer activity by acting as ATP-competitive inhibitors against various kinases, including VEGFR-2, Aurora-A, and EGFR[4][5].
For instance, 3-indolyl substituted phenyl pyrazolo-carboxamides have been engineered as Type II VEGFR-2 inhibitors[5]. Type II inhibitors are highly selective because they bind to the inactive "DFG-out" conformation of the kinase. The pyrazole core anchors in the adenine-binding pocket (hinge region), while the carboxamide linker extends into the adjacent allosteric hydrophobic pocket exposed only in the DFG-out state, effectively shutting down VEGF-driven angiogenesis and triggering apoptosis[5].
Quantitative Data: Kinase Inhibition Profiling
The table below highlights the target specificity and cytotoxic potency of recent pyrazole carboxamide oncology leads.
| Compound | Kinase Target | Kinase IC₅₀ (µM) | Cell Line | Cytotoxicity IC₅₀ (µM) | Mechanism |
| Compound 7b | VEGFR-2 | 2.83 ± 0.86 | MCF-7 | 2.12 ± 0.19 | Type II ATP-competitive[5] |
| Compound 67 | Aurora-A | 0.16 ± 0.03 | HCT116 | 0.39 ± 0.06 | ATP-competitive[4] |
| Compound 49 | EGFR / HER-2 | 0.26 / 0.20 | Various | N/A | Tyrosine kinase inhibition[4] |
Protocol 2: Type II VEGFR-2 Kinase Inhibition and Cellular Apoptosis Workflow
Objective: Evaluate the ATP-competitive inhibition of VEGFR-2 and validate downstream apoptotic induction. Self-Validating System Design: Enzymatic inhibition is orthogonally validated using Annexin V/PI flow cytometry to ensure cell-free kinase inhibition translates to functional cellular apoptosis. Sorafenib is utilized as the reference standard.
Step-by-Step Methodology & Causality:
-
Kinase-Inhibitor Equilibration: Incubate recombinant human VEGFR-2 kinase domain with the pyrazole carboxamide derivative in HEPES buffer (containing 10 mM MgCl₂ and 1 mM EGTA) for 30 minutes.
-
Causality: Type II kinase inhibitors bind to the DFG-out (inactive) conformation. A 30-minute pre-incubation is critical to allow the kinase to undergo the dynamic structural shift to the DFG-out state, exposing the allosteric pocket where the compound anchors.
-
-
Substrate and ATP Addition: Add poly(Glu,Tyr) peptide substrate and ATP at a concentration equal to its apparent Km (e.g., 10 µM).
-
Causality: Setting the ATP concentration at its Km balances assay sensitivity with physiological relevance. It ensures the assay is sensitive enough to detect competitive inhibitors while reflecting a state where the enzyme is functioning at half-maximal velocity.
-
-
ADP-Glo Reagent Integration: Terminate the reaction by adding ADP-Glo reagent and incubate for 40 minutes.
-
Causality: This reagent actively depletes all unconsumed ATP from the reaction. This step is vital for eliminating background noise, ensuring that the subsequent luminescence signal is exclusively derived from the ADP generated by VEGFR-2 activity.
-
-
Luminescence Detection & Orthogonal Validation: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase reaction, and read luminescence. Following IC₅₀ determination, treat MCF-7 cells with the IC₅₀ concentration of the compound and analyze via Annexin V/PI staining.
-
Causality: The luciferase readout provides a highly sensitive measure of kinase activity. The subsequent flow cytometry step proves that the biochemical kinase inhibition effectively halts the PI3K/AKT survival pathway in living cells, triggering apoptosis as intended[5].
-
Fig 2. Inhibition of VEGFR-2 signaling by pyrazole carboxamides triggering cellular apoptosis.
Anti-Inflammatory Applications: COX-2 and sEH Dual Inhibition
Beyond oncology and agriculture, pyrazole carboxamides are heavily investigated for their anti-inflammatory properties. Recent structural optimizations have led to the synthesis of 1,5-diaryl pyrazole carboxamides acting as selective dual inhibitors of Cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH)[6]. By exploiting the larger hydrophobic side pocket of COX-2 (which is absent in COX-1), these derivatives achieve high selectivity (IC₅₀ values ranging from 0.82–1.12 µM), offering potent analgesic and anti-inflammatory effects with significantly lower cardiotoxic liabilities compared to traditional NSAIDs[6].
Conclusion
The pyrazole carboxamide scaffold represents a masterclass in rational drug design. Whether deployed as an SDHI to combat resistant phytopathogenic fungi or as a Type II kinase inhibitor to arrest tumor angiogenesis, its biological activity is dictated by the precise spatial arrangement of its hydrogen-bonding carboxamide linker and hydrophobic appendages. By employing the rigorous, self-validating assay workflows detailed above, researchers can continue to unlock the vast therapeutic and agricultural potential of this privileged molecular framework.
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - ResearchGate. 6
-
Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors - Journal of Agricultural and Food Chemistry (ACS Publications). 1
-
Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - Journal of Agricultural and Food Chemistry (ACS Publications). 2
-
Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae - PubMed. 3
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. 4
-
Development of 3-indolyl substituted phenyl pyrazolo-carboxamide hybrids as potential type II VEGFR-2 inhibitors and in vitro cytotoxicity studies - PubMed.5
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- 4. mdpi.com [mdpi.com]
- 5. Development of 3-indolyl substituted phenyl pyrazolo-carboxamide hybrids as potential type II VEGFR-2 inhibitors and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Molecular Mechanism of Action of the 4-Methyl-1H-pyrazole-3-carboxamide Scaffold
Executive Summary
The 4-methyl-1H-pyrazole-3-carboxamide structure is a highly privileged pharmacophore in modern medicinal chemistry. Historically recognized as the core structural motif of first-in-class Cannabinoid Receptor 1 (CB1) inverse agonists (such as Rimonabant/SR141716A and AM-251), this scaffold is defined by its ability to induce profound thermodynamic shifts in G-protein coupled receptors (GPCRs). Recently, the scaffold has also been identified as a transition state analog for direct Acid Sphingomyelinase (ASM) inhibition. This whitepaper dissects the molecular mechanisms, binding kinetics, and downstream signaling ramifications of this scaffold, providing a comprehensive guide for researchers and drug development professionals.
Primary Mechanism: CB1 Receptor Inverse Agonism
The most extensively validated mechanism of action for 1,5-diaryl-4-methyl-1H-pyrazole-3-carboxamide derivatives is their high-affinity binding to the central cannabinoid receptor (CB1), a Class A GPCR. Unlike neutral antagonists, which simply block endogenous ligand binding without altering the receptor's basal state, this scaffold acts as a potent inverse agonist [[1]]().
The K3.28(192) Hydrogen Bond
The defining feature of the scaffold's inverse agonism is localized to the C-3 carboxamide oxygen . In the wild-type (WT) CB1 receptor, this oxygen acts as a critical hydrogen bond acceptor for the ε-amino group of Lysine 3.28 (K192), located on transmembrane helix 3 (TM3) [[2]](). This specific interaction is only sterically possible when the receptor is in its inactive conformation (R). By forming this bond, the pyrazole scaffold thermodynamically traps the receptor in the R state, shifting the equilibrium away from the constitutively active R* state 1.
Stabilization of the Trp-356 Toggle Switch
While the C-3 carboxamide anchors the molecule to TM3, the 4-methyl group and the adjacent diaryl rings project deep into a major hydrophobic binding pocket formed by TM3, TM5, and TM6. Molecular dynamics simulations reveal that this steric bulk physically blocks the movement of TM6. Specifically, it secures the Trp-356 (W6.48) residue—a highly conserved "rotameric toggle switch" in GPCR activation—preventing it from adopting the active conformation required for G-protein coupling 3.
CB1 receptor thermodynamic state shift driven by the pyrazole-3-carboxamide scaffold.
Downstream Signaling Ramifications
By locking CB1 in the inactive state, the scaffold induces a profound uncoupling of the inhibitory G-protein ( Gi/o ). This results in the removal of basal inhibition on adenylyl cyclase, leading to a paradoxical intracellular accumulation of cAMP. Concurrently, it reverses the constitutive closure of inwardly rectifying K+ channels and the opening of N- and Q-type Ca2+ channels.
Intracellular signaling cascade resulting from CB1 inverse agonism and Gi/o uncoupling.
Emerging Applications: Direct ASM Inhibition
Beyond GPCR modulation, recent structural biology efforts (2024) have identified the 1,5-diphenyl-4-methyl-1H-pyrazole-3-carboxamide scaffold as a potent, direct inhibitor of Acid Sphingomyelinase (ASM), offering novel antidepressant mechanisms 4. In this context, the pyrazole core acts as a transition state analog . It mimics the intermediate geometry formed during the nucleophilic attack of a water molecule on the phosphodiester bond of sphingomyelin. The 4-methyl substitution provides critical steric hindrance that optimizes residency time within the active site, preventing substrate hydrolysis 4.
Quantitative Pharmacological Profiling
The causality of the C-3 carboxamide oxygen in driving inverse agonism is proven by structural modifications. Replacing the carboxamide with an alkene (removing the oxygen) abolishes the K3.28 hydrogen bond, converting the molecule from an inverse agonist to a neutral antagonist 2.
| Compound Derivative | C-3 Substituent Feature | H-Bond with K3.28(192) | Basal [35S]GTPγS Binding | Functional Classification |
| SR141716A | Carboxamide Oxygen | Yes (Strong) | Decreased (-25%) | Inverse Agonist |
| AM-251 | Carboxamide Oxygen | Yes (Strong) | Decreased (-22%) | Inverse Agonist |
| VCHSR Analog | Alkene (No Oxygen) | No | Unchanged (0%) | Neutral Antagonist |
Self-Validating Experimental Protocols
To rigorously validate the mechanism of action of pyrazole-3-carboxamide derivatives, researchers must utilize self-validating assays that differentiate between neutral antagonism and inverse agonism, while confirming specific residue interactions.
Protocol 1: Mutant Thermodynamic Cycle & Radioligand Binding
Purpose: To prove the direct pairwise interaction between the C-3 carboxamide oxygen and the K3.28 residue.
-
Site-Directed Mutagenesis: Generate a mutant CB1 receptor plasmid where Lysine 3.28 is replaced by Alanine (K3.28A) to eliminate the hydrogen bond donor.
-
Cell Transfection: Stably transfect CHO (Chinese Hamster Ovary) cells with either WT CB1 or K3.28A mutant plasmids.
-
Membrane Preparation: Harvest cells, homogenize in 50 mM Tris-HCl buffer (pH 7.4), and isolate membranes via ultracentrifugation (100,000 x g for 45 mins).
-
Radioligand Displacement: Incubate 20 µg of membrane protein with 0.2 nM [3H]CP55,940 (a potent agonist) and varying concentrations ( 10−11 to 10−5 M) of the test compound (WT pyrazole vs. C-3 alkene analog).
-
Thermodynamic Analysis: Calculate the Ki values.
-
Causality Check: A significant drop in affinity for the WT ligand on the mutant receptor, combined with no change in affinity for the mutant ligand on the WT receptor, mathematically proves the direct interaction between the oxygen and K3.28.
-
Self-validating mutant thermodynamic cycle workflow for determining binding interactions.
Protocol 2: [35S]GTPγS Binding Assay for Inverse Agonism
Purpose: To functionally distinguish inverse agonists from neutral antagonists by measuring basal G-protein coupling.
-
Assay Buffer Preparation: Prepare buffer containing 50 mM Tris-HCl, 3 mM MgCl2 , 0.2 mM EGTA, 100 mM NaCl, and 0.1% BSA.
-
Membrane Incubation: Pre-incubate WT CB1-expressing membranes (10 µ g/well ) with 30 µM GDP for 15 minutes at 30°C to ensure G-proteins are in the GDP-bound state.
-
Radioligand Addition: Add 0.1 nM [35S]GTPγS and the pyrazole-3-carboxamide test compound. Incubate for 60 minutes.
-
Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer. Measure bound radioactivity using liquid scintillation counting.
-
Data Interpretation:
-
Causality Check: A neutral antagonist will leave basal [35S]GTPγS binding at 100% (vehicle level). An inverse agonist will actively suppress basal binding (e.g., to 75%), proving it stabilizes the G-protein uncoupled state.
-
References
-
Molecular Interaction of the Antagonist N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 Cannabinoid Receptor. Journal of Medicinal Chemistry. 5
-
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor. PubMed.1
-
Biarylpyrazole Inverse Agonists at the Cannabinoid CB1 Receptor: Importance of the C-3 Carboxamide Oxygen/Lysine3.28(192) Interaction. Journal of Medicinal Chemistry. 2
-
Probing the Interaction of SR141716A with the CB1 Receptor. PMC - NIH. 3
-
Discovery of a Novel ASM Direct Inhibitor with a 1,5-Diphenyl-pyrazole Scaffold and Its Antidepressant Mechanism of Action. Journal of Medicinal Chemistry. 4
Sources
- 1. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Probing the Interaction of SR141716A with the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
The Pyrazole Scaffold in Modern Pharmacotherapy: Mechanistic Insights and Target Validation
Executive Summary
In the realm of medicinal chemistry, the 1,2-diazole (pyrazole) ring has emerged as a profoundly privileged scaffold. Its unique physicochemical properties—specifically its planarity, modularity, and dual capacity to act as both a hydrogen bond donor and acceptor—enable it to function as a versatile bioisostere. This whitepaper dissects the mechanistic causality behind pyrazole-mediated target inhibition, exploring its role in targeting cyclooxygenases (COX-2) and critical kinase networks (JAK/STAT, ALK/ROS1). Furthermore, we outline a self-validating experimental framework for the preclinical evaluation of novel pyrazole-based therapeutics.
The Mechanistic Landscape: Why Pyrazoles?
The efficacy of pyrazole derivatives stems from their exceptional ability to anchor into deep, hydrophobic protein pockets while simultaneously engaging in highly specific directional hydrogen bonding. In kinase targets, the pyrazole nitrogen atoms frequently form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region, effectively mimicking the adenine ring of ATP. This structural mimicry is the cornerstone of their utility in oncology and immunology1[1].
Target 1: Cyclooxygenase-2 (COX-2) – Engineering Isoform Selectivity
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to gastrointestinal toxicity. The development of celecoxib, a diaryl-substituted pyrazole, revolutionized anti-inflammatory therapy by exploiting a subtle structural divergence between the two isoforms. COX-2 possesses a valine at position 523, whereas COX-1 has a bulkier isoleucine. This substitution in COX-2 opens a secondary, hydrophilic side pocket exposing Arg513. Celecoxib’s sulfonamide-pyrazole architecture is specifically designed to project into this side pocket, forming a critical, selectivity-driving hydrogen bond with Arg5132[2].
Target 2: Janus Kinases (JAK1/2) – Modulating the Immune-Oncology Interface
The JAK/STAT signaling pathway is central to hematopoiesis and immune system regulation. Dysregulation of this pathway, often via the JAK2 V617F mutation, is a primary driver of myeloproliferative neoplasms. Ruxolitinib, a potent pyrrolo-pyrazole derivative, acts as a selective, ATP-competitive inhibitor of JAK1 and JAK23[3]. The causality of its potency lies in the pyrazole core, which directly outcompetes ATP for the catalytic cleft, preventing the autophosphorylation of JAK and the subsequent dimerization and nuclear translocation of STAT proteins.
JAK/STAT signaling pathway modulated by ATP-competitive pyrazole inhibitors.
Target 3: Receptor Tyrosine Kinases (ALK/ROS1) – Overcoming Steric Resistance
In non-small cell lung cancer (NSCLC), chromosomal rearrangements of ALK and ROS1 create oncogenic fusion proteins. Crizotinib, an aminopyridine-pyrazole, was the first-in-class inhibitor for these targets. However, clinical resistance inevitably emerges, frequently via gatekeeper mutations (e.g., ROS1 G2032R or ALK G1202R). The substitution of glycine with a bulky arginine creates a severe steric clash with the pyrazole and piperidine rings of crizotinib. To overcome this, next-generation inhibitors like PF-06463922 (lorlatinib) utilize a macrocyclic pyrazole design. This constrained geometry eliminates the steric clash with the mutant arginine while preserving the essential hinge-binding hydrogen bonds, restoring sub-nanomolar potency4[4].
Quantitative Profiling of Pyrazole Therapeutics
To understand the structure-activity relationship (SAR) evolution of pyrazole compounds, we must analyze their biochemical potency and selectivity indices. The table below summarizes the quantitative data for key pyrazole-based drugs.
| Compound | Primary Target(s) | Biochemical IC₅₀ | Selectivity Profile | Primary Clinical Indication |
| Celecoxib | COX-2 | ~40-55 nM | >30-fold over COX-1 | Osteoarthritis, Rheumatoid Arthritis |
| Ruxolitinib | JAK1 / JAK2 | 3.3 nM / 2.8 nM | >100-fold over JAK3 | Myelofibrosis, Polycythemia Vera |
| Crizotinib | ALK / ROS1 / MET | ~20 nM / ~40 nM | High over non-target RTKs | ALK/ROS1-positive NSCLC |
| PF-06463922 | ROS1 (G2032R) | < 1 nM | >100-fold over 204 kinases | Crizotinib-resistant NSCLC |
Experimental Protocol: Self-Validating Workflow for Pyrazole Kinase Inhibitors
As an application scientist, I emphasize that biochemical potency does not guarantee therapeutic efficacy. A robust drug discovery protocol must be a self-validating system, where each phase interrogates a different physiological variable (intrinsic binding, cellular permeability, and phenotypic consequence).
Self-validating four-step experimental workflow for pyrazole-based kinase inhibitor screening.
Phase 1: Biochemical TR-FRET Kinase Assay
Objective: Determine the intrinsic, cell-free IC50 of the pyrazole compound.
-
Reaction Setup: Incubate the recombinant target kinase (e.g., JAK2) with a concentration gradient of the pyrazole compound in an assay buffer.
-
ATP Concentration: Add ATP at a concentration strictly matching the kinase's Km value.
-
Causality: Testing precisely at the Km ensures the assay is highly sensitive to ATP-competitive inhibitors like pyrazoles, preventing artificial inflation or deflation of the IC50 .
-
-
Detection: Add a fluorescently labeled substrate and a europium-labeled anti-phospho antibody. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Causality: We utilize TR-FRET rather than standard fluorescence because its ratiometric, time-delayed readout inherently normalizes for compound autofluorescence—a common artifact with highly conjugated pyrazole rings.
-
Phase 2: Cellular Target Engagement (Western Blot)
Objective: Validate cellular permeability and intracellular target inhibition.
-
Cell Treatment: Treat target cells (e.g., Ba/F3 cells expressing the target kinase) with the pyrazole inhibitor for 2-4 hours.
-
Lysis: Stimulate with the appropriate cytokine (if required) and lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Immunoblotting: Perform SDS-PAGE and probe for the phosphorylated downstream effector (e.g., p-STAT5 for JAK2, or p-ERK for ALK).
-
Causality: Why is this step mandatory? Biochemical assays operate at micromolar ATP levels, but intracellular ATP concentrations are in the millimolar range (~1-5 mM). This step proves that the pyrazole compound can successfully cross the lipid bilayer and outcompete physiological ATP levels in a living cell.
-
Phase 3: Phenotypic Validation (Cell Viability)
Objective: Confirm that target engagement translates to the desired biological outcome.
-
Plating: Seed oncogene-addicted cells in 96-well opaque plates.
-
Treatment: Apply a concentration gradient of the pyrazole compound and incubate for 72 hours.
-
Readout: Assess cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo).
-
Causality: This closes the validation loop. If a compound shows potent biochemical and cellular target engagement but fails to induce apoptosis, it indicates either off-target toxicity, the presence of parallel escape pathways, or insufficient target addiction.
-
References
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Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib Source: PMC / National Institutes of Health URL:[Link]
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Celecoxib pathways: pharmacokinetics and pharmacodynamics Source: PMC / National Institutes of Health URL:[Link]
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PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations Source: PMC / National Institutes of Health URL:[Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: PMC / National Institutes of Health URL:[Link]
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The Next Frontier in SDHI Fungicides: 4-Methyl-1H-Pyrazole-3-Carboxamide as a Core Precursor
Target Audience: Agrochemical Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
The agricultural sector relies heavily on Succinate Dehydrogenase Inhibitors (SDHIs) to combat devastating phytopathogenic fungi. For over a decade, commercial SDHIs (e.g., boscalid, fluxapyroxad, bixafen) have been predominantly built upon a pyrazole-4-carboxamide core. However, widespread application has inevitably led to target-site mutations within fungal populations, specifically in the SDHB, SDHC, and SDHD subunits.
To overcome this cross-resistance, rational drug design has shifted toward scaffold hopping. By moving the carboxamide linkage from the 4-position to the 3-position of the pyrazole ring, and introducing a methyl group at the 4-position, researchers have identified the 4-methyl-1H-pyrazole-3-carboxamide scaffold as a highly potent fungicide precursor. This structural shift alters the spatial trajectory of the molecule's hydrophobic tail within the ubiquinone-binding pocket, restoring and often enhancing binding affinity against resistant fungal strains.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Succinate dehydrogenase (SDH), also known as Complex II, is a critical enzyme in the fungal mitochondrial respiratory chain. It couples the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle with the reduction of ubiquinone (CoQ10) to ubiquinol in the electron transport chain.
Derivatives of 4-methyl-1H-pyrazole-3-carboxamide act as competitive inhibitors at the ubiquinone-binding site (Q-site) of the SDH complex. The causality behind the efficacy of this specific precursor lies in its structural complementarity:
-
The 3-Carboxamide Linkage: Acts as a crucial hydrogen bond donor/acceptor, typically interacting with highly conserved Tyrosine or Tryptophan residues in the SDH complex (1)[1].
-
The 4-Methyl Group: Provides optimal steric bulk that enhances van der Waals interactions within the hydrophobic sub-pocket, preventing the molecule from being easily displaced by mutant enzyme conformations.
Caption: Fungal Mitochondrial Respiration Pathway and SDHI Mechanism of Action.
Synthetic Methodologies and Functionalization
To translate the 4-methyl-1H-pyrazole-3-carboxamide precursor into an active SDHI fungicide, the core carboxylic acid must be coupled with a highly lipophilic amine (e.g., biphenylamines, diarylamines, or substituted anilines).
The Causality of Reagent Selection
While coupling reagents like HATU or EDCI/HOBt are excellent for sensitive laboratory-scale library generation, the use of thionyl chloride ( SOCl2 ) or oxalyl chloride to form an acid chloride intermediate is preferred for agrochemical development. This choice is dictated by the need for industrial scalability, cost-efficiency, and the ability of acid chlorides to react quantitatively with sterically hindered diarylamines that would otherwise fail to couple under standard peptide-coupling conditions.
Step-by-Step Synthetic Protocol
This self-validating protocol ensures high yields and minimizes the formation of unreactive byproducts.
-
Activation (Acid Chloride Formation):
-
Suspend 4-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture to 0°C and add oxalyl chloride (1.5 eq) dropwise.
-
Validation Check: The evolution of CO2 and CO gas indicates active conversion. Stir at room temperature for 2 hours until the solution becomes clear.
-
-
Concentration:
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the highly reactive acid chloride intermediate. Do not expose to ambient moisture.
-
-
Amidation (Coupling):
-
Dissolve the target hydrophobic amine (e.g., a substituted diarylamine) (1.1 eq) and triethylamine (TEA) (2.0 eq) in anhydrous tetrahydrofuran (THF). Cool to 0°C.
-
Slowly add the acid chloride (dissolved in a minimal amount of THF) to the amine solution dropwise to prevent exothermic degradation.
-
-
Workup and Purification:
-
Stir for 8–12 hours at room temperature. Quench the reaction with distilled water.
-
Extract with ethyl acetate (3x). Wash the combined organic layers with 1M HCl, saturated NaHCO3 , and brine to remove unreacted amines and acidic byproducts.
-
Dry over anhydrous Na2SO4 , concentrate, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to isolate the final 4-methyl-1H-pyrazole-3-carboxamide derivative.
-
Caption: Synthetic Workflow for Derivatizing 4-methyl-1H-pyrazole-3-carboxylic acid.
Comparative Efficacy & Quantitative Data
Recent structure-activity relationship (SAR) studies have demonstrated that pyrazole-3-carboxamides, particularly those utilizing diarylamine or biphenyl scaffolds, exhibit exceptional fungicidal activity that frequently surpasses current commercial standards (2)[2].
Table 1: Comparative Efficacy of Pyrazole Carboxamide Derivatives
| Compound / Scaffold | Target Pathogen / Enzyme | EC₅₀ / IC₅₀ Value | Performance vs. Standard | Reference |
| SCU3038 (Diarylamine Pyrazole-3-carboxamide) | Rhizoctonia solani | EC₅₀ = 0.016 mg/L | Superior to Fluxapyroxad | [2] |
| Fluxapyroxad (Commercial SDHI Standard) | Rhizoctonia solani | EC₅₀ = 0.033 mg/L | Baseline Standard | [2] |
| Isoxazole pyrazole carboxylate 7ai | Rhizoctonia solani | EC₅₀ = 0.37 μg/mL | Superior to Carbendazol | [3] |
| Compound 7s (Biphenyl-ethyl pyrazole-carboxamide) | SDH Enzyme (Porcine model) | IC₅₀ = 0.014 μM | 205-fold > Fluxapyroxad | [4] |
Note: The data highlights that shifting the functionalization to the 3-position while maintaining steric optimization at the 4-position (via a methyl or similar group) yields sub-micromolar efficacy.
Self-Validating Experimental Protocols for Efficacy
To ensure scientific integrity, the evaluation of newly synthesized 4-methyl-1H-pyrazole-3-carboxamide derivatives must follow a self-validating hierarchy: phenotypic validation (in vitro mycelial growth) followed by target-site validation (SDH enzyme assay).
Phenotypic Validation: In Vitro Mycelial Growth Inhibition Assay
This assay determines the direct fungicidal effect of the compound.
-
Causality & Control: Compounds are dissolved in analytical grade DMSO. The final DMSO concentration in the agar must be kept strictly below 0.1% (v/v) to ensure that any observed mycelial inhibition is caused by the fungicide, not solvent toxicity. Fluxapyroxad is run concurrently as a positive control to validate the sensitivity of the fungal strain.
-
Protocol:
-
Prepare serial dilutions of the synthesized compound (e.g., 0.01, 0.1, 1, 10, 50 mg/L) in DMSO.
-
Amend sterilized, molten Potato Dextrose Agar (PDA) with the fungicide solutions and pour into Petri dishes.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the leading edge of an actively growing R. solani colony (3)[3].
-
Incubate at 25°C in darkness.
-
Measure colony diameters crosswise when the blank control (0.1% DMSO only) reaches the edge of the plate. Calculate the percentage of inhibition and derive the EC₅₀ using probit analysis.
-
Target-Site Validation: SDH Enzyme Activity Assay
Phenotypic death does not guarantee SDH inhibition (the compound could be acting on off-target sites). This assay isolates Complex II to prove the mechanism of action.
-
Causality & Control: By using 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor, the flow of electrons from succinate through SDH can be monitored visually. If the 4-methyl-1H-pyrazole-3-carboxamide derivative successfully binds the Q-site, electron transfer is blocked, and DCPIP remains unreduced (retaining its blue color).
-
Protocol:
-
Extract mitochondria from fungal mycelia using differential centrifugation in a highly controlled sucrose buffer (pH 7.2) to maintain organelle integrity.
-
Set up a reaction mixture containing 50 mM phosphate buffer, 20 mM succinate (substrate), 1 mM phenazine methosulfate (PMS), and 50 μM DCPIP.
-
Introduce the extracted SDH enzyme and the inhibitor (at varying concentrations).
-
Monitor the reduction of DCPIP spectrophotometrically at 600 nm for 5 minutes. The rate of absorbance decrease is directly proportional to SDH activity. Calculate the IC₅₀ based on the inhibition curves (4)[4].
-
Conclusion
The 4-methyl-1H-pyrazole-3-carboxamide scaffold represents a critical evolutionary step in the design of next-generation SDHI fungicides. By leveraging the 3-position for amide linkage and the 4-position for steric optimization, agrochemical developers can construct highly potent molecules capable of overcoming existing target-site resistance. As demonstrated by recent diarylamine and biphenyl derivatives, this precursor is poised to yield commercial fungicides with unprecedented efficacy profiles.
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Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Source: NIH (National Institutes of Health) / PMC URL:[Link]
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Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]
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Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors Source: NIH (PubMed) / ACS Publications URL:[Link]
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Initial Screening of 4-methyl-1H-pyrazole-3-carboxamide for Bioactivity: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive framework for the initial bioactivity screening of a novel derivative, 4-methyl-1H-pyrazole-3-carboxamide. We present a tiered, high-throughput screening cascade designed to efficiently identify and validate potential therapeutic activities. This document details the rationale behind experimental choices, provides step-by-step protocols for key assays, and outlines a data analysis workflow for hit identification and prioritization. Our approach emphasizes scientific integrity and logical progression, from broad-based cytotoxicity screening to more targeted secondary assays based on the known pharmacology of the parent scaffold.
Introduction: The Rationale for Screening 4-methyl-1H-pyrazole-3-carboxamide
The pyrazole ring system is a privileged scaffold in drug discovery, with numerous approved drugs and clinical candidates.[4][5] The addition of a carboxamide moiety enhances the potential for hydrogen bonding and specific target interactions. Notably, many pyrazole carboxamides function as potent inhibitors of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, a mechanism that has been successfully exploited in the development of fungicides.[1][6][7] This established mechanism, coupled with reports of pyrazole derivatives exhibiting anticancer and anti-inflammatory effects, provides a strong rationale for investigating the bioactivity of 4-methyl-1H-pyrazole-3-carboxamide.[8][9][10] Some pyrazole derivatives have been shown to interact with DNA or inhibit cyclin-dependent kinases (CDKs), suggesting potential as antineoplastic agents.[11][12] Furthermore, the structural similarities to known inhibitors of signaling pathways like JAK/STAT and NF-κB, which are critical in inflammation and cancer, warrant a broad initial screening approach.[3][13][14]
This guide outlines a logical, multi-tiered screening strategy to de-risk and accelerate the discovery process. We will begin with a broad assessment of cytotoxicity across various cell lines, followed by a parallel screen for antimicrobial and antifungal activity. Promising results from these primary screens will then dictate the direction of more specific, mechanism-based secondary assays.
A Hierarchical Screening Cascade
To maximize efficiency and resource allocation, a tiered approach to screening is essential.[15] Our proposed cascade begins with broad, high-throughput primary screens to identify any significant biological activity. Positive "hits" from this stage are then subjected to more focused secondary assays to confirm activity and elucidate the potential mechanism of action.
Caption: A tiered screening cascade for 4-methyl-1H-pyrazole-3-carboxamide.
Part 1: Primary High-Throughput Screening (HTS)
The initial phase employs robust, cost-effective, and scalable assays to cast a wide net for potential bioactivities.[16]
Broad-Spectrum Cytotoxicity Screening
The first step is to assess the compound's effect on cell viability across a panel of cancer and normal cell lines. This provides a preliminary indication of potential anticancer activity and general toxicity.
Causality Behind Experimental Choices:
-
Assay: The XTT assay is chosen over the MTT assay due to its single-step protocol (no solubilization required), which reduces handling errors and improves reproducibility, making it ideal for HTS.[17][18][19] The assay measures mitochondrial dehydrogenase activity, a reliable indicator of metabolic activity and cell viability.[17][20]
-
Cell Lines: A diverse panel is crucial. We suggest:
-
A549 (Lung Carcinoma): A common model for lung cancer.[21]
-
HepG2 (Hepatocellular Carcinoma): Represents liver cancer and is useful for early toxicity assessment.[2]
-
MCF-7 (Breast Carcinoma): A well-characterized breast cancer line.[10]
-
NCTC (Normal Fibroblasts): A non-cancerous cell line to assess general cytotoxicity and determine a therapeutic window.[22]
-
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate cells in 96-well or 384-well microtiter plates at a pre-determined optimal density and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a 10 mM stock solution of 4-methyl-1H-pyrazole-3-carboxamide in DMSO. Perform serial dilutions to create a dose-response curve (e.g., from 100 µM to 0.1 µM). Add the compound dilutions to the appropriate wells. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[17]
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.[17]
-
Incubation: Incubate the plates for 2-4 hours at 37°C in a CO₂ incubator.[17]
-
Data Acquisition: Measure the absorbance of the orange formazan product using a microplate reader at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[17]
Antimicrobial and Antifungal Screening
Given the known antifungal properties of pyrazole carboxamides, a primary screen against key fungal and bacterial pathogens is warranted.[1][4]
Causality Behind Experimental Choices:
-
Assay: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.[23] It is readily adaptable for high-throughput screening.[24]
-
Organisms: A representative panel should include:
-
Staphylococcus aureus (Gram-positive bacterium): A common cause of skin and systemic infections.
-
Escherichia coli (Gram-negative bacterium): A model Gram-negative organism.
-
Candida albicans (Fungus/Yeast): An opportunistic human fungal pathogen.[25]
-
Aspergillus niger (Fungus/Mold): A common mold and opportunistic pathogen.[5]
-
Experimental Protocol: Broth Microdilution Assay
-
Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[23]
-
Compound Preparation: In a 96-well plate, dispense 100 µL of broth into wells 2 through 12. Add 200 µL of the test compound at its highest concentration (e.g., 128 µg/mL) to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[23] Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no microbes).[23]
-
Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.[23]
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, and 24-48 hours for fungi.[23][25]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[23] This can be determined visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.[23]
Part 2: Secondary & Confirmatory Assays
Hits from the primary screens (e.g., IC₅₀ < 10 µM in a cancer cell line or MIC < 16 µg/mL against a microbe) will be advanced to secondary assays to confirm the activity and explore the mechanism of action.
Mechanistic Assays for Cytotoxicity Hits
If 4-methyl-1H-pyrazole-3-carboxamide shows selective cytotoxicity towards cancer cells, further investigation into common cancer- and inflammation-related signaling pathways is justified.
Rationale for Pathway Selection:
-
NF-κB Pathway: The Nuclear Factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and is often dysregulated in cancer, promoting cell survival and proliferation.[13][26] Many anti-inflammatory drugs target this pathway.[27]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling that drives inflammation and is a validated target in both inflammatory diseases and cancers.[14][28][]
Experimental Protocol: NF-κB Reporter Gene Assay
-
Cell Line: Use a cell line (e.g., HEK293) stably transfected with a luciferase reporter gene under the control of an NF-κB response element.
-
Procedure: Plate the reporter cells and allow them to adhere. Pre-treat the cells with various concentrations of 4-methyl-1H-pyrazole-3-carboxamide for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α).[13]
-
Incubation: Incubate for an additional 6-8 hours.
-
Lysis and Readout: Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase signal relative to the TNF-α-stimulated control indicates inhibition of the NF-κB pathway.[16][27]
Mechanistic Assays for Antimicrobial Hits
If the compound shows significant antifungal activity, the primary hypothesis to test is the inhibition of succinate dehydrogenase (SDH), a known target of this chemical class.[1][6]
Experimental Protocol: SDH Activity Assay
-
Mitochondrial Isolation: Isolate mitochondria from the target fungal species (e.g., Candida albicans) through differential centrifugation.
-
Assay Setup: In a 96-well plate, add the isolated mitochondria, a substrate (succinate), and an electron acceptor (e.g., DCPIP).
-
Compound Addition: Add varying concentrations of 4-methyl-1H-pyrazole-3-carboxamide.
-
Data Acquisition: Monitor the reduction of the electron acceptor over time using a spectrophotometer. A decrease in the rate of reduction indicates SDH inhibition.
Data Analysis and Hit Prioritization
Systematic data analysis is crucial for making informed decisions.[15]
Quantitative Data Summary
All quantitative data should be summarized in tables for clear comparison.
Table 1: Hypothetical Cytotoxicity Screening Results (IC₅₀ in µM)
| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | NCTC (Normal Fibroblast) | Selectivity Index (NCTC/A549) |
| 4-methyl-1H-pyrazole-3-carboxamide | 8.5 | 15.2 | 11.3 | > 50 | > 5.9 |
| Doxorubicin (Control) | 0.2 | 0.5 | 0.3 | 1.5 | 7.5 |
Table 2: Hypothetical Antimicrobial Screening Results (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans | A. niger |
| 4-methyl-1H-pyrazole-3-carboxamide | > 64 | > 64 | 8 | 4 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | NA | NA |
| Amphotericin B (Control) | NA | NA | 0.5 | 1 |
Hit Criteria
-
Cytotoxicity Hit: A compound is considered a hit if it shows an IC₅₀ value < 10 µM in at least one cancer cell line and a selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells) of > 5.
-
Antimicrobial Hit: A compound is considered a hit if it shows an MIC value ≤ 16 µg/mL against any of the tested microbial strains.
Conclusion
This technical guide provides a robust, logical, and efficient framework for the initial bioactivity screening of 4-methyl-1H-pyrazole-3-carboxamide. By starting with broad, high-throughput screens and progressing to more specific, mechanism-of-action studies, researchers can rapidly identify and validate promising therapeutic leads. The causality-driven selection of assays and the emphasis on standardized protocols ensure the generation of reliable and reproducible data, forming a solid foundation for subsequent stages of drug development.
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- 28. documents.thermofisher.com [documents.thermofisher.com]
Pyrazole Derivatives in Medicinal Chemistry: A Comprehensive Guide to Physical, Chemical, and Pharmacological Properties
Executive Summary
The pyrazole scaffold—a five-membered heterocycle containing two adjacent nitrogen atoms—represents one of the most privileged structures in modern medicinal chemistry. Its unique combination of electronic distribution, dynamic tautomerism, and hydrogen-bonding capabilities allows it to interact with a diverse array of biological targets [1]. This whitepaper provides an in-depth technical analysis of the physical and chemical properties of pyrazole derivatives, elucidates the mechanistic rationale behind their pharmacological efficacy (specifically in COX-2 inhibition), and outlines field-proven, self-validating experimental protocols for their synthesis and characterization.
Core Structural and Electronic Properties
The fundamental reactivity and biological utility of pyrazole stem from its 1,2-diazole ring system. The molecule is a π -excessive aromatic heterocycle containing six delocalized π -electrons that satisfy Hückel's rule, imparting exceptional chemical robustness and resistance to metabolic degradation [2].
The Dual Nature of Pyrazole Nitrogens
A defining feature of pyrazole chemistry is the presence of two non-equivalent nitrogen atoms:
-
N1 (Pyrrole-like): Contributes its lone pair of electrons to the aromatic sextet. It is weakly acidic and acts as a hydrogen-bond donor.
-
N2 (Pyridine-like): Possesses a lone pair of electrons in an sp2 hybridized orbital that does not participate in the aromatic ring. It is basic and acts as a strong hydrogen-bond acceptor [2].
Annular Tautomerism
In solution, unsubstituted pyrazoles undergo rapid annular tautomerism—a dynamic equilibrium between the 1H− and 2H− isomers.
-
Causality in Drug Design: This tautomeric flexibility is a critical asset. It allows the pyrazole pharmacophore to dynamically adapt its hydrogen bond donor/acceptor profile to perfectly complement the microenvironment of diverse biological binding pockets, thereby enhancing target affinity and selectivity [3].
Physicochemical Profiling
Understanding the physicochemical parameters of pyrazoles is essential for optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles during lead optimization.
-
Acid-Base Behavior: Pyrazole is amphoteric. The pKa of the conjugate pyrazolium acid is approximately 2.5 (indicating weak basicity), while the pyrrolic nitrogen exhibits a pKa of ~14.2 (indicating weak acidity)[3].
-
Lipophilicity and Solubility: Unsubstituted pyrazole exhibits high melting (69-70 °C) and boiling points (186-188 °C) due to strong intermolecular hydrogen bonding[3]. Substituting the N1 position disrupts this network, significantly increasing solubility in organic solvents and altering the partition coefficient (LogP).
Table 1: Quantitative Physicochemical Data of Pyrazole and Key Derivatives
| Compound | Molecular Weight ( g/mol ) | pKa (Acidic) | pKa (Basic) | LogP (Approx.) | Key Structural Substituents |
| Unsubstituted Pyrazole | 68.08 | 14.21 | 2.52 | 0.2 | None |
| Celecoxib | 381.37 | ~11.1 | < 2.0 | 3.5 | N1-diaryl, −CF3 , −SO2NH2 |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | 150.10 | N/A | < 2.0 | 1.5 | N−CH3 , −CF3 |
Mechanistic Insights into Biological Activity: The COX-2 Paradigm
To demonstrate the translation of chemical properties into biological efficacy, we examine Celecoxib , a landmark pyrazole-based nonsteroidal anti-inflammatory drug (NSAID) [5].
Celecoxib selectively inhibits Cyclooxygenase-2 (COX-2) over COX-1. The causality behind this selectivity is deeply rooted in the structural properties of the pyrazole core:
-
Scaffold Geometry: The central pyrazole ring acts as a rigid, planar spacer. It precisely orients the vicinal diaryl groups to fit into the larger, more flexible hydrophobic binding pocket of COX-2, which is inaccessible in COX-1 [5].
-
Targeted Interactions: The sulfonamide ( −SO2NH2 ) moiety at the para-position of the N1-phenyl ring forms critical hydrogen bonds with Arg513 and His90 in the COX-2 specific side pocket[5].
-
Metabolic Stability: The inclusion of a trifluoromethyl ( −CF3 ) group increases the molecule's lipophilicity (driving it into the hydrophobic channel) while shielding the core from oxidative metabolic degradation [2].
Fig 1: COX-2 signaling pathway and selective inhibition mechanism by pyrazole derivatives.
Experimental Workflows & Protocols
As researchers, we must rely on robust, reproducible methodologies. Below are detailed, self-validating protocols for the synthesis and characterization of pyrazole derivatives.
Protocol 1: Regioselective Knorr Pyrazole Synthesis
The Knorr synthesis is the gold standard for constructing the pyrazole ring via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative [4].
Causality & Design: The reaction is thermodynamically driven by the formation of a stable aromatic system. Glacial acetic acid is utilized as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the hydrazine nitrogen. 1-propanol is selected as the solvent because its boiling point (~97°C) provides optimal thermal energy for the reflux step without causing reagent degradation [4].
Step-by-Step Methodology:
-
Preparation: In a 50-mL round-bottom flask, dissolve 3.0 mmol of the 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate) and 3.3 mmol of hydrazine hydrate in 10 mL of 1-propanol.
-
Catalysis: Add 3–5 drops of glacial acetic acid to the mixture to initiate acid-catalyzed imine formation.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 100°C with continuous magnetic stirring for 1.5 to 2 hours.
-
Self-Validation (TLC): After 1 hour, perform Thin Layer Chromatography (TLC) using a 30% Ethyl Acetate / 70% Hexane mobile phase. The complete disappearance of the UV-active dicarbonyl starting material validates the consumption of reagents and the progression of the cyclization.
-
Quenching & Isolation: Once TLC confirms completion, remove the flask from heat. While still hot, slowly add 15 mL of distilled water to decrease the solubility of the product.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize precipitation. Filter the solid via a Büchner funnel, wash with cold water, and air-dry to obtain the pyrazole derivative.
Fig 2: Step-by-step experimental workflow for the Knorr pyrazole synthesis and validation.
Protocol 2: Physicochemical Profiling (Tautomerism & pKa )
To confirm the structural integrity and dynamic properties of the synthesized pyrazole, physicochemical profiling is required.
Step-by-Step Methodology:
-
Tautomeric Validation via VT-NMR: Dissolve 10 mg of the purified pyrazole in DMSO−d6 . Perform Variable-Temperature (VT) 1H and 13C NMR spectroscopy from 25°C to 80°C.
-
Causality: At lower temperatures, the exchange rate between the 1H− and 2H− tautomers is slow on the NMR timescale, resulting in distinct signals for C3 and C5. As temperature increases, the exchange rate accelerates, causing the C3 and C5 signals to broaden and eventually coalesce into a single peak, validating the presence of annular tautomerism.
-
-
pKa Determination via UV-Vis: Prepare a 10−4M solution of the pyrazole in a universal buffer system ranging from pH 1.0 to 14.0. Measure the UV-Vis absorption spectra across the pH gradient. Plot the absorbance at the analytical wavelength ( λmax ) against pH to determine the inflection points, which mathematically correspond to the acidic and basic pKa values.
Conclusion
The pyrazole ring is far more than a simple structural spacer; it is a highly dynamic, electronically tunable pharmacophore. By mastering its physical properties—such as annular tautomerism, amphoteric behavior, and substituent-driven lipophilicity—medicinal chemists can rationally design highly selective and potent therapeutics. The integration of robust synthetic methodologies, like the Knorr synthesis, with rigorous physicochemical profiling ensures the development of high-quality drug candidates with optimized pharmacological profiles.
References
-
Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: PMC (nih.gov) URL: [Link]
-
Title: Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review Source: IJNRD URL: [Link]
-
Title: Chemistry and Therapeutic Review of Pyrazole Source: Asian Journal of Research in Chemistry (AJRC) URL: [Link]
-
Title: Knorr Pyrazole Synthesis Source: Chem Help Asap URL: [Link]
-
Title: Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues Source: PMC (nih.gov) URL: [Link]
Strategic Synthesis of 4-Methyl-1H-Pyrazole-3-Carboxamide Derivatives: Starting Materials, Mechanistic Workflows, and SAR Divergence
Executive Summary
The 4-methyl-1H-pyrazole-3-carboxamide scaffold represents a privileged pharmacophore in medicinal chemistry, most notably recognized as the core structural motif of the cannabinoid type 1 (CB1) receptor antagonist/inverse agonist SR141716 (Rimonabant)[1]. The assembly of this highly substituted pyrazole requires rigorous regiocontrol and strategic selection of starting materials to ensure high yields and scalability. This whitepaper provides an in-depth technical analysis of the starting materials, mechanistic causality, and step-by-step experimental protocols required to synthesize this critical scaffold.
Core Starting Materials & Reagent Selection
The construction of the 1,5-diaryl-4-methyl-1H-pyrazole-3-carboxamide architecture relies on a convergent cyclocondensation strategy. The synthesis is initiated by the formation of a 1,3-dicarbonyl equivalent, followed by regioselective pyrazole ring closure, and concludes with a divergent amidation step[2].
The selection of starting materials is driven by the electronic and steric requirements of the target molecule. Table 1 summarizes the quantitative parameters and chemical rationale for the primary starting materials.
Table 1: Quantitative Data and Rationale for Core Starting Materials
| Starting Material / Reagent | Eq. | Yield Impact | Mechanistic Role & Selection Rationale |
| 4-Chloropropiophenone | 1.00 | N/A (Limiting) | Provides the C4-methyl and C5-(4-chlorophenyl) substituents. The propiophenone derivative is essential for establishing the 4-methyl group on the final pyrazole ring. |
| Diethyl Oxalate | 1.10 | ~70% (Step 1) | Acts as the 1,2-dielectrophile. It furnishes the α -ketoester moiety that ultimately becomes the C3-carboxylate group. A slight excess ensures complete trapping of the enolate. |
| LiHMDS (1.0 M in hexane) | 1.07 | N/A | Strong, non-nucleophilic base. Quantitatively deprotonates the kinetically favored α -carbon of the ketone without attacking the electrophilic diethyl oxalate directly. |
| 2,4-Dichlorophenylhydrazine HCl | 1.00 | ~80% (Step 2) | Provides the N1-aryl group. The asymmetry of the hydrazine drives the regioselective cyclization against the asymmetric diketo ester. |
| 1-Aminopiperidine | 1.20 | ~85% (Step 4) | The divergent amine. For SR141716, 1-aminopiperidine fills the optimal steric volume within the CB1 receptor binding pocket. |
Mechanistic Workflow & Experimental Protocols
The synthesis is a self-validating system where the success of each step dictates the purity profile of the subsequent intermediate. The workflow is divided into four distinct phases: Claisen condensation, cyclocondensation, saponification, and amidation.
Figure 1: Synthetic workflow for 4-methyl-1H-pyrazole-3-carboxamide derivatives.
Phase 1: Enolate Generation and Claisen Condensation
Causality: The use of Lithium hexamethyldisilazide (LiHMDS) is critical. Weaker bases (like alkoxides) fail to quantitatively deprotonate 4-chloropropiophenone, leading to self-aldol condensation of the ketone. LiHMDS generates the lithium enolate rapidly at low temperatures, which then attacks diethyl oxalate to form the lithium salt of ethyl 4-(4-chlorophenyl)-3-methyl-4-oxo-2-oxobutenoate[2].
Protocol:
-
Charge a dry, nitrogen-purged reactor with LiHMDS (1.07 eq, 1.0 M in hexane) and dilute with anhydrous cyclohexane (1 volume).
-
Cool the solution to 15–20 °C.
-
Add a solution of 4-chloropropiophenone (1.0 eq) in cyclohexane dropwise over 45 minutes. Critical Step: Maintain temperature below 20 °C to prevent degradation of the kinetic enolate.
-
Stir for 1 hour, then add diethyl oxalate (1.1 eq) over 10 minutes.
-
Allow the reaction to stir at room temperature for 16 hours. The lithium diketo ester enolate precipitates as a yellow solid.
-
Filter, wash with cold diethyl ether, and dry under vacuum (Yield: ~70%).
Phase 2: Regioselective Pyrazole Cyclocondensation
Causality: The regioselectivity of the pyrazole formation is governed by the differential electrophilicity of the diketo ester and the differential nucleophilicity of the hydrazine nitrogens. The highly nucleophilic terminal nitrogen ( NH2 ) of 2,4-dichlorophenylhydrazine attacks the more electrophilic C4 carbonyl (derived from the propiophenone)[3]. Subsequent intramolecular cyclization of the secondary nitrogen onto the α -ketoester carbonyl yields the 1,5-diaryl isomer rather than the 1,3-diaryl isomer.
Protocol:
-
Suspend the lithium diketo ester (1.0 eq) in absolute ethanol.
-
Add 2,4-dichlorophenylhydrazine hydrochloride (1.0 eq) in a single portion.
-
Heat the mixture to reflux for 4 hours. The acidic nature of the hydrazine hydrochloride catalyzes the initial hydrazone formation and subsequent cyclodehydration[2].
-
Cool to room temperature, concentrate in vacuo, and partition between ethyl acetate and water.
-
Wash the organic layer with brine, dry over MgSO4 , and concentrate to afford ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate (Yield: ~80%).
Phase 3: Saponification to the Core Carboxylic Acid
Protocol:
-
Dissolve the pyrazole ester (1.0 eq) in methanol.
-
Add aqueous KOH (2.0 eq) and heat to reflux for 2 hours.
-
Evaporate the methanol, dilute with water, and acidify to pH 2 using concentrated HCl.
-
Filter the resulting white precipitate, wash with water, and dry to yield the pyrazole-3-carboxylic acid (Yield: >90%)[3].
Phase 4: Divergent Amidation
Causality: Direct amidation of the carboxylic acid is inefficient due to the steric hindrance around the C3 position. Activation to the acid chloride using thionyl chloride ( SOCl2 ) or oxalyl chloride is required[4]. The highly reactive acid chloride is then trapped by the target amine (e.g., 1-aminopiperidine) in the presence of a scavenging base (triethylamine).
Protocol:
-
Suspend the pyrazole-3-carboxylic acid (1.0 eq) in anhydrous toluene.
-
Add SOCl2 (3.0 eq) and a catalytic amount of DMF (0.1 eq). Heat to 80 °C for 3 hours until gas evolution ceases.
-
Concentrate in vacuo to remove excess SOCl2 , yielding the crude acid chloride.
-
Redissolve the acid chloride in dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (2.0 eq) followed by dropwise addition of 1-aminopiperidine (1.2 eq).
-
Stir at room temperature for 2 hours. Quench with water, extract with DCM, and purify via silica gel chromatography to afford the final 4-methyl-1H-pyrazole-3-carboxamide (Yield: ~85%).
Structure-Activity Relationship (SAR) & Amidation Divergence
The modular nature of the amidation step allows for extensive exploration of the aminopiperidine binding region within the CB1 receptor. Researchers have synthesized various amide and hydrazide analogs to probe the steric and electrostatic requirements of this pocket[5].
Figure 2: SAR logic mapping the structural domains of the pyrazole scaffold to receptor interactions.
Quantitative SAR models indicate that ligands exceeding 3 Å in length at the aminopiperidine region suffer from reduced potency and affinity relative to the parent SR141716[6]. Furthermore, substituting the N-piperidinyl group with N-cyclohexyl or hydroxyalkyl amides alters the heteroatom interaction profile, fundamentally shifting the pharmacological efficacy from inverse agonism to neutral antagonism depending on the chain length and branching[7].
Conclusion
The synthesis of 4-methyl-1H-pyrazole-3-carboxamide derivatives is a masterclass in regiocontrolled heterocyclic chemistry. By carefully selecting 4-chloropropiophenone and diethyl oxalate as the foundational building blocks, and utilizing LiHMDS to dictate the kinetic enolate formation, chemists can reliably access the core 1,5-diarylpyrazole architecture. The terminal amidation step serves as a versatile divergence point, enabling the rapid generation of analog libraries to fine-tune cannabinoid receptor pharmacology.
Sources
- 1. Synthesis of long-chain amide analogs of the cannabinoid CB1 receptor antagonist N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) with unique binding selectivities and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Studies of Pyrazole-3-Carboxamide Structure: A Computational Whitepaper
Executive Summary
The pyrazole-3-carboxamide scaffold is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutic agents. From cannabinoid CB1 receptor antagonists like SR141716 (Rimonabant)[1] to potent carbonic anhydrase inhibitors[2] and DNA-binding anticancer agents[3], the versatility of this structure is driven by its unique electronic distribution and stereochemical adaptability.
As a Senior Application Scientist, I emphasize that the rational design of these derivatives cannot rely on empirical screening alone. Theoretical studies—encompassing Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and Molecular Dynamics (MD)—provide a deterministic framework to predict how structural modifications dictate biological efficacy[4]. This whitepaper outlines the authoritative computational workflows required to validate the structural integrity and target engagement of pyrazole-3-carboxamide derivatives.
Quantum Mechanical Foundations: DFT Profiling
Before evaluating receptor-ligand interactions, the intrinsic electronic properties of the pyrazole-3-carboxamide molecule must be rigorously defined. Density Functional Theory (DFT) is the gold standard for this phase[4].
We employ the B3LYP functional paired with the 6-31G(d) or 6-31G basis set** not merely as a default, but because the inclusion of polarization functions (d,p) is critical for accurately modeling the electron density[2][4]. The pyrazole ring and the carboxamide linkage contain highly electronegative nitrogen and oxygen atoms; without polarization functions, the computational model risks structural distortion during geometry optimization. By accurately mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), we can predict the chemical reactivity and kinetic stability of the molecule before synthesis[5].
Quantitative Data: Theoretical Descriptors
The following table summarizes the key theoretical descriptors extracted during DFT profiling and their direct implications on the pharmacological profile of pyrazole-3-carboxamides.
| Descriptor | Computational Method | Typical Range | Biological / Pharmacological Implication |
| HOMO-LUMO Gap | DFT (B3LYP/6-31G) | 3.5 – 5.5 eV | Indicates chemical reactivity. A lower gap suggests higher polarizability, often correlating with enhanced reactivity within target active sites[4]. |
| Dipole Moment | DFT (B3LYP/6-31G) | 2.5 – 6.0 Debye | Dictates non-covalent intermolecular interactions, directly impacting aqueous solubility and cell membrane permeability. |
| Binding Energy | AutoDock Vina / Glide | -7.0 to -11.0 kcal/mol | Predicts the thermodynamic favorability of the ligand-receptor complex (e.g., binding to hCA II or colon cancer cell lines)[2][4]. |
| RMSD | MD Simulation (50+ ns) | < 2.5 Å | Validates the temporal stability of the docked pose. Values under 2.5 Å confirm the ligand remains stably bound in the pocket[2]. |
Experimental Workflows: From Quantum Mechanics to Dynamics
To ensure scientific integrity, computational protocols must be self-validating. The following step-by-step methodologies detail the pipeline for evaluating pyrazole-3-carboxamide structures.
Computational workflow for the theoretical evaluation of pyrazole-3-carboxamides.
Protocol 1: DFT Geometry Optimization & Descriptor Calculation
Causality: Geometry optimization ensures the molecule is in its lowest energy state, preventing artificial steric clashes during downstream docking.
-
Initial Generation: Convert the 2D SMILES string of the pyrazole-3-carboxamide derivative into a 3D conformation using molecular builder software (e.g., GaussView or SYBYL)[3].
-
Optimization: Execute DFT calculations using the Gaussian software package at the B3LYP/6-31G(d) level in the gas phase or an implicit solvent model[2].
-
Self-Validation (Frequency Calculation): Concurrently perform a vibrational frequency calculation. Critical step: The absolute absence of imaginary frequencies validates that the optimized geometry is a true local minimum, not a transition state saddle point.
-
Descriptor Extraction: Map the Molecular Electrostatic Potential (MEP) to identify nucleophilic (red) and electrophilic (blue) regions, which dictate hydrogen bonding capabilities of the carboxamide group.
Protocol 2: Molecular Docking & Interaction Mapping
Causality: Docking predicts the optimal binding pose by evaluating spatial fit and electrostatic complementarity between the ligand and the receptor.
-
Protein Preparation: Retrieve the target crystal structure (e.g., hCA II, PDB ID: 1CA2)[2]. Strip co-crystallized water molecules, add polar hydrogens, and assign Gasteiger charges to correct the protonation states of active site residues.
-
Ligand Preparation: Import the DFT-optimized ligand. Assign rotatable bonds, specifically focusing on the flexibility of the C3-carboxamide linkage and N1/C5 substituents[1].
-
Grid Generation: Define a grid box centered on the active site (e.g., the zinc ion in carbonic anhydrase or the minor groove of DNA)[2][3].
-
Execution & Clustering: Run the docking algorithm (e.g., AutoDock Vina). Cluster the resulting poses based on binding energy (kcal/mol) and select the lowest energy conformation that maintains critical pharmacophoric interactions.
Protocol 3: Molecular Dynamics (MD) Validation
Causality: Molecular docking is a static snapshot. MD simulations introduce solvent effects and thermal fluctuations to validate whether the predicted binding pose is stable over time[2].
-
System Solvation: Immerse the ligand-receptor complex in an explicit TIP3P water box, ensuring a minimum 10 Å buffer between the protein and the box edge.
-
Neutralization: Add counterions (Na+/Cl-) to neutralize the system charge.
-
Equilibration: Perform energy minimization (steepest descent) followed by NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration phases for 1 ns each to stabilize the solvent network.
-
Production Run: Execute a 50 ns to 100 ns production run[2].
-
Self-Validation (Trajectory Analysis): Calculate the Root Mean Square Deviation (RMSD) of the ligand heavy atoms. An RMSD that plateaus below 2.5 Å validates that the system has reached thermodynamic equilibrium and the binding pose is reliable.
Pharmacophore Mapping and Target Engagement
The structural modularity of pyrazole-3-carboxamides allows them to engage diverse biological targets. Theoretical studies reveal that the core acts as a rigid scaffold, orienting three primary interaction zones: the N1 substituent, the C3 carboxamide, and the C5 substituent[1].
For instance, in the design of DNA-binding agents, docking studies combined with electronic absorption spectroscopy confirm that the planar pyrazole core intercalates or binds to the minor groove, while the carboxamide group forms critical hydrogen bonds with the DNA backbone[3]. Similarly, in colon cancer cell line targeting, QSAR models demonstrate that the electrostatic potential of the C3 carboxamide is the primary driver of receptor affinity[4].
Structural mapping of pyrazole-3-carboxamide interactions within target receptor active sites.
Conclusion
Theoretical studies of the pyrazole-3-carboxamide structure provide a rigorous, self-validating framework for modern drug discovery. By bridging quantum mechanical DFT profiling with dynamic molecular simulations, researchers can confidently predict the thermodynamic stability and target engagement of novel derivatives prior to chemical synthesis. Adhering to the computational workflows outlined in this guide ensures high scientific integrity, reducing attrition rates in the development of pyrazole-based therapeutics.
References
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors Source: National Institutes of Health (NIH) URL:[Link]
-
Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction Source: J-Stage URL:[Link]
-
A DFT-Based QSAR and Molecular Docking Studies on Potent Anti-Colon Cancer Activity of Pyrazole Derivatives Source: Global Journal of Medical Research URL:[Link]
-
Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine Source: National Institutes of Health (NIH) URL:[Link]
-
Synthesis and Structure−Activity Relationships of Amide and Hydrazide Analogues of the Cannabinoid CB1 Receptor Antagonist N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
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- 4. medicalresearchjournal.org [medicalresearchjournal.org]
- 5. Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Utilizing 4-Methyl-1H-Pyrazole-3-Carboxamide Derivatives in Antifungal Screening and SDHI Assays
Introduction & Mechanistic Overview
The pyrazole carboxamide scaffold is a privileged structure in modern agrochemical and pharmaceutical development, characterized by high efficacy, low toxicity, and target specificity[1]. Within this class, derivatives containing the 4-methyl-1H-pyrazole-3-carboxamide core have garnered significant attention as potent antifungal agents. These compounds function primarily as Succinate Dehydrogenase Inhibitors (SDHIs)[2].
Succinate dehydrogenase (SDH), or Complex II, is a critical enzyme in the fungal mitochondrial respiratory chain. It couples the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle with the transfer of electrons to the ubiquinone pool[1]. The pyrazole-3-carboxamide moiety acts as a structural mimic of ubiquinone. By competitively binding to the ubiquinone-binding pocket (formed by the SDHB, SDHC, and SDHD subunits), these compounds block electron transfer, halt ATP synthesis, and ultimately induce fungal cell death[2][3].
The efficacy of these derivatives is highly dependent on the carboxamide linkage and the hydrophobic tail, which dictate the binding affinity to the target protein[1][4].
Caption: Mechanism of action of pyrazole-3-carboxamides as Succinate Dehydrogenase Inhibitors (SDHIs).
Experimental Design & Screening Strategy
To accurately evaluate the antifungal potential of novel 4-methyl-1H-pyrazole-3-carboxamide derivatives, a tiered screening strategy is essential.
-
Primary Screening: An in vitro mycelial growth inhibition assay determines the baseline phenotypic efficacy (EC 50 ) against broad-spectrum phytopathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani)[3][5].
-
Target Validation: A secondary biochemical assay using isolated fungal mitochondria confirms that the observed phenotypic toxicity is causally linked to SDH inhibition[1].
-
Resistance Profiling: Testing against known SDHI-resistant mutant strains (e.g., B. cinerea B_P225F or B_H272R) ensures the compound's viability in real-world agricultural settings where target-site mutations are prevalent[3].
Caption: Tiered screening workflow for evaluating pyrazole-3-carboxamide antifungal candidates.
Self-Validating Experimental Protocols
Protocol A: In Vitro Mycelial Growth Inhibition Assay
This assay quantifies the macroscopic inhibition of fungal growth. Potato Dextrose Agar (PDA) is utilized as it provides an optimal carbon/nitrogen ratio for robust baseline growth, ensuring that any observed growth reduction is strictly due to the test compound.
Materials:
-
Test compounds (4-methyl-1H-pyrazole-3-carboxamide derivatives)
-
Reference SDHI fungicide (e.g., Boscalid or Fluxapyroxad)[1][4]
-
PDA media
-
Fungal strains (e.g., R. solani, B. cinerea)
Step-by-Step Procedure:
-
Compound Preparation: Dissolve the test compounds in 100% DMSO to create 10 mg/mL stock solutions. Causality: Pyrazole carboxamides are highly hydrophobic; DMSO ensures complete solvation.
-
Media Spiking: Add the stock solutions to molten PDA (cooled to 50°C to prevent compound degradation) to achieve final concentrations ranging from 0.1 to 100 μg/mL.
-
Self-Validation Check: Ensure the final DMSO concentration in the agar does not exceed 1% (v/v). Include a 1% DMSO vehicle control plate. If the vehicle control shows >5% growth inhibition compared to a purely blank PDA plate, the assay is invalid due to solvent toxicity.
-
-
Inoculation: Using a sterile cork borer, cut 5 mm mycelial plugs from the active growing edge of a 5-day-old fungal colony. Place one plug face-down in the center of each spiked PDA plate.
-
Incubation: Incubate plates in the dark at 25°C.
-
Measurement & Analysis: Measure the colony diameter in two perpendicular directions when the vehicle control colony reaches the edge of the petri dish (typically 3–7 days depending on the strain). Calculate the percentage of inhibition relative to the control and determine the EC 50 using probit analysis.
Protocol B: Mitochondrial SDH Enzyme Inhibition Assay
Because whole-cell assays can be confounded by cell wall permeability or efflux pumps, isolating mitochondria allows for direct kinetic measurement of Complex II inhibition[1].
Materials:
-
Mitochondrial extraction buffer (0.6 M sucrose, 10 mM Tris-HCl, 2 mM EDTA, pH 7.0)
-
Reaction buffer (0.1 M potassium phosphate, pH 7.4)
-
Succinate (substrate)
-
2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)
Step-by-Step Procedure:
-
Mitochondrial Isolation: Homogenize 10 g of fresh fungal mycelia in ice-cold extraction buffer. Centrifuge at 2,000 × g for 10 min to remove cell debris. Centrifuge the supernatant at 12,000 × g for 20 min to pellet the mitochondria. Resuspend the pellet in reaction buffer.
-
Assay Setup: In a spectrophotometer cuvette, combine 2.5 mL of reaction buffer, 50 μL of mitochondrial suspension, 50 μL of 1 mM DCPIP, and 10 μL of the test compound (at varying concentrations).
-
Causality: DCPIP is used as an artificial electron acceptor because its oxidized form is blue, while its reduced form is colorless. This colorimetric shift serves as a direct, quantifiable proxy for the electron transfer normally facilitated by SDH.
-
-
Reaction Initiation: Add 50 μL of 20 mM sodium succinate to initiate the reaction.
-
Self-Validation Check: Run a parallel cuvette without succinate. Any reduction of DCPIP in this blank indicates background non-specific reduction, which must be subtracted from the test readings to ensure data integrity.
-
-
Kinetic Measurement: Monitor the decrease in absorbance at 600 nm for 5 minutes. Calculate the specific activity of SDH and determine the IC 50 of the pyrazole-3-carboxamide derivative.
Quantitative Data Summary
The following table summarizes representative efficacy data for various pyrazole-3-carboxamide derivatives against common agricultural fungal pathogens, demonstrating the structure-activity relationship (SAR) dependent on the hydrophobic tail[1][5].
| Compound Class / Modification | Target Pathogen | Assay Type | Efficacy (EC 50 / IC 50 ) | Reference Profile |
| Commercial SDHI (Boscalid) | Botrytis cinerea | Mycelial Growth | 0.05 – 0.10 μg/mL | High sensitivity[3] |
| Commercial SDHI (Fluxapyroxad) | Botrytis cinerea | Mycelial Growth | 0.84 mg/L | Standard baseline[1] |
| Isoxazole pyrazole carboxylate (7ai) | Rhizoctonia solani | Mycelial Growth | 0.37 μg/mL | Strong inhibition[5] |
| Pyrazole-4-carboxamide (Cmpd 38) | Fusarium oxysporum | Mycelial Growth | 32.7 μg/mL | Moderate inhibition[1] |
| Pyrazole-3-carboxamide (Cmpd 41) | Botrytis cinerea | Mycelial Growth | 35.72 mg/L | Weak inhibition[1] |
| Commercial SDHI (Pydiflumetofen) | B. cinerea (Mutant B_H272R) | Mycelial Growth | 0.06 ± 0.01 mg/L | Overcomes resistance[3] |
Note: Lower EC 50 values indicate higher antifungal potency. The data highlights that while the pyrazole-3-carboxamide core is essential for binding, the specific structural modifications (e.g., biphenyl vs. diphenylamine tails) drastically alter the final antifungal efficacy.
References
-
Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate PMC - National Institutes of Health URL:[Link]
-
Activity of the Novel Succinate Dehydrogenase Inhibitor Fungicide Pydiflumetofen Against SDHI-Sensitive and SDHI-Resistant Isolates of Botrytis cinerea and Efficacy Against Gray Mold Plant Disease - APS Journals URL:[Link]
-
Novel Pyrazole Acyl(thio)urea Derivatives Containing a Biphenyl Scaffold as Potential Succinate Dehydrogenase Inhibitors: Design, Synthesis, Fungicidal Activity, and SAR Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]
Sources
Application Notes: Pyrazole Carboxamides in Agrochemical Research
Executive Summary & Mechanistic Foundation
Pyrazole carboxamides represent a highly successful class of modern agrochemicals, predominantly functioning as Succinate Dehydrogenase Inhibitors (SDHIs) . Since the commercialization of standard fungicides like boscalid and fluxapyroxad, agrochemical research has heavily focused on structurally optimizing the pyrazole-4-carboxamide scaffold to combat emerging fungal resistance and broaden the fungicidal spectrum.
As a Senior Application Scientist, I have structured this guide to bridge the gap between rational drug design and empirical validation. The core mechanism of these compounds relies on their ability to bind to the ubiquinone-binding pocket (Q-site) of Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain. By blocking the transfer of electrons from succinate to ubiquinone, these compounds halt the tricarboxylic acid (TCA) cycle and arrest fungal cellular respiration 1.
Mechanism of Action: SDHIs blocking electron transfer at Complex II.
Agrochemical Development Workflow
The development of novel pyrazole carboxamides follows a rigorous, self-validating pipeline. Researchers typically employ a "scaffold hopping" or fragment-based design strategy, altering the hydrophobic tail or introducing flexible ether/oxime groups to enhance binding affinity and overcome cross-resistance [[2]]().
Agrochemical development workflow for novel pyrazole carboxamide fungicides.
Quantitative Data: Structure-Activity Relationship (SAR)
The table below synthesizes quantitative data from recent structural optimization studies, highlighting how specific modifications to the pyrazole carboxamide skeleton impact both in vitro mycelial growth inhibition (EC₅₀) and enzymatic target inhibition (IC₅₀).
| Compound | Structural Modification | Target Pathogen | In Vitro EC₅₀ (μg/mL) | SDH IC₅₀ (μM) | Ref |
| Boscalid (Control) | Biphenyl tail | R. solani | 0.741 | 7.507 | [[2]]() |
| Fluxapyroxad (Control) | Pyrazole core | R. solani | 0.103 | 5.991 | 2 |
| Compound 7d | Ether group addition | R. solani | 0.046 | 3.293 | 2 |
| Compound E1 | Oxime ether fragment | R. solani | 1.100 | 3.300 | 3 |
| Compound IV | Oxazole group inclusion | S. sclerotiorum | 0.060 | 3.410 | 4 |
Validated Experimental Protocols
Protocol A: Chemical Synthesis of Pyrazole-4-Carboxamides
The standard synthetic route involves the conversion of a pyrazole carboxylic acid to its highly reactive acyl chloride, followed by a nucleophilic amidation reaction 5.
Step-by-Step Methodology:
-
Acyl Chloride Formation: Suspend the substituted pyrazole-4-carboxylic acid (12 mmol) in excess thionyl chloride (SOCl₂). Reflux for 8 hours.
-
Causality: Thionyl chloride efficiently converts the unreactive carboxylic acid into a highly reactive acyl chloride, lowering the activation energy required for the subsequent nucleophilic attack by the amine.
-
-
Solvent Removal: Remove the excess SOCl₂ under reduced pressure to yield the crude pyrazole acid chloride.
-
Causality: Residual SOCl₂ will react violently with the amine in the next step, forming unwanted sulfonamide byproducts and drastically reducing the yield.
-
-
Amidation: Dissolve the crude acyl chloride in anhydrous Tetrahydrofuran (THF, 30 mL). Slowly add this dropwise to a solution containing the target amine (10 mmol) and an organic base (e.g., Et₃N or K₂CO₃, 10 mmol) in anhydrous THF (30 mL). Maintain the reaction vessel in an ice-water bath (0–5 °C) 6.
-
Causality: The amidation reaction is highly exothermic. The ice-water bath controls the reaction kinetics, preventing the thermal degradation of the acyl chloride. The base is strictly required to neutralize the HCl generated during the reaction, preventing the protonation of the unreacted amine and driving the reaction to completion.
-
-
Purification: Once TLC indicates complete consumption of the acyl chloride, filter the solution, evaporate the solvent, and purify via silica gel column chromatography (petroleum ether/ethyl acetate).
Self-Validation & QC: The protocol is validated by running a TLC plate (UV 254 nm). The complete disappearance of the starting material spot confirms successful conversion. Final structural integrity must be confirmed via ¹H-NMR and ¹³C-NMR.
Protocol B: In Vitro Mycelial Growth Inhibition Assay
This assay evaluates the macroscopic fungicidal efficacy of the synthesized compounds.
Step-by-Step Methodology:
-
Media Preparation: Dissolve the test pyrazole carboxamide in Dimethyl Sulfoxide (DMSO) to create a stock solution. Amend molten Potato Dextrose Agar (PDA) with the stock solution to achieve the desired final concentrations (e.g., 100, 50, 10, 1 μg/mL).
-
Causality: Pyrazole carboxamides possess highly hydrophobic tail regions essential for target binding 1. DMSO ensures complete solubilization in the aqueous agar. The final DMSO concentration must be kept below 1% (v/v) to prevent solvent-induced fungal toxicity.
-
-
Inoculation: Using a sterile cork borer, cut a 5 mm mycelial plug from the actively growing margin of a 3-day-old culture of the target pathogen (e.g., Rhizoctonia solani). Place the plug face-down at the exact center of the amended PDA plate.
-
Incubation & Measurement: Incubate the plates in darkness at 25 °C. Measure the colony diameter using digital calipers when the blank control plate (DMSO only) is fully colonized.
-
Data Calculation: Calculate the percentage of mycelial inhibition growth (MIG) relative to the control. Use log-probit analysis to determine the EC₅₀ value.
Self-Validation & QC: A commercial standard (e.g., Boscalid or Fluxapyroxad) must be run in parallel. If the EC₅₀ of the standard deviates by more than 15% from historical baselines, the assay must be invalidated due to potential strain mutation or media contamination.
Protocol C: Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay
To confirm that the observed antifungal activity is genuinely due to SDH inhibition (target validation), an enzymatic assay utilizing isolated mitochondria is required [[7]]().
Step-by-Step Methodology:
-
Mitochondrial Isolation: Homogenize fresh fungal mycelia in a cold extraction buffer (0.3 M sucrose, 1 mM EDTA, 50 mM Tris-HCl, pH 7.5). Isolate mitochondria via differential centrifugation (first at 2,000 × g to remove debris, then the supernatant at 10,000 × g to pellet mitochondria).
-
Causality: SDH is deeply embedded in the inner mitochondrial membrane. Using intact, isolated mitochondria rather than purified recombinant protein preserves the native structural conformation of the ubiquinone-binding pocket, yielding physiologically relevant IC₅₀ data.
-
-
Assay Mixture Preparation: In a spectrophotometer cuvette, combine 50 mM phosphate buffer (pH 7.2), 10 mM sodium succinate (substrate), and 0.1 mM 2,6-dichlorophenolindophenol (DCPIP). Add the test compound at varying concentrations.
-
Causality: The natural oxidation of succinate to fumarate by SDH does not produce a visible color change. DCPIP acts as an artificial electron acceptor. As SDH transfers electrons, DCPIP is reduced, changing from blue to colorless.
-
-
Reaction Initiation & Tracking: Add a standardized aliquot of the mitochondrial suspension to initiate the reaction. Monitor the decrease in absorbance at 600 nm for 5 minutes at 25 °C 3.
-
Calculation: The rate of absorbance decrease (ΔA₆₀₀/min) is directly proportional to SDH activity. Plot residual activity against inhibitor concentration to calculate the IC₅₀.
Self-Validation & QC: The assay must include a "no-substrate" (no succinate) blank. Any reduction of DCPIP in the absence of succinate indicates background reductase activity or chemical interference, invalidating the specific SDH measurement.
References
- Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
- Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry.
- Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors.
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succin
- Design, Synthesis, and Biological Evaluation of Novel Pyrazol-5-yl-benzamide Derivatives Containing Oxazole Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Fragment-Based Screening and Optimization of 4-Methyl-1H-Pyrazole-3-Carboxamide Scaffolds for Kinase Inhibitor Discovery
Scientific Rationale & Target Biology
The discovery of highly selective, potent kinase inhibitors frequently relies on Fragment-Based Drug Discovery (FBDD). Unlike high-throughput screening of complex molecules, FBDD identifies low-molecular-weight fragments (<300 Da) that bind with low affinity but exceptionally high Ligand Efficiency (LE).
The 4-methyl-1H-pyrazole-3-carboxamide scaffold has emerged as a privileged pharmacophore in kinase inhibitor design[1]. Biophysical and crystallographic studies reveal that this fragment acts as an ideal ATP-competitive anchor. The pyrazole ring and the carboxamide moiety form a robust, multi-point hydrogen bond network with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Leu83 in Cyclin-Dependent Kinase 2, CDK2)[1][2]. Furthermore, the 4-methyl substituent is perfectly positioned to project into the hydrophobic pocket adjacent to the gatekeeper residue, providing a critical vector for synthetic growth[1]. This precise binding geometry was foundational in the discovery of clinical-stage inhibitors such as AT7519 (a CDK inhibitor)[1] and has been adapted for other targets like the Bub1 spindle assembly checkpoint kinase (e.g., BAY-320)[3].
Experimental Workflow & Fragment Evolution
The transition from a millimolar-affinity fragment to a nanomolar-affinity lead requires a rigorous, biophysically guided workflow.
FBDD Workflow for Pyrazole-3-Carboxamide Inhibitors.
Quantitative Data: Evolution of the Pyrazole-3-Carboxamide Scaffold
To illustrate the power of this approach, the table below summarizes the optimization trajectory from the bare 4-methyl-1H-pyrazole-3-carboxamide fragment to the optimized lead, AT7519, against CDK2[1].
| Compound Stage | Molecular Weight (Da) | CDK2 IC₅₀ | Binding Affinity (K_D) | Ligand Efficiency (LE) | Key Structural Addition |
| Initial Fragment | 125.13 | > 100 µM | ~ 250 µM | 0.48 kcal/mol/HA | Core hinge-binding motif |
| Intermediate | 245.20 | 4.5 µM | 1.2 µM | 0.41 kcal/mol/HA | Addition of piperidine ring |
| Optimized Lead | 382.24 | 47 nM | < 10 nM | 0.38 kcal/mol/HA | 2,6-dichlorobenzoylamino group |
Note: HA = Heavy Atoms. A Ligand Efficiency > 0.3 is considered highly favorable for oral drug candidates.
Self-Validating Experimental Protocols
Protocol A: Primary Fragment Screening via Surface Plasmon Resonance (SPR)
Causality & Expert Insight: Fragments possess low affinities (K_D in the µM to mM range) and exhibit rapid on/off kinetics. Standard biochemical assays often yield false negatives for fragments. SPR is utilized because it detects binding events in real-time without the need for labels, providing extreme sensitivity to low-molecular-weight compounds.
Step-by-Step Methodology:
-
Sensor Chip Preparation: Utilize a CM5 sensor chip. Activate the surface using standard amine coupling chemistry (EDC/NHS).
-
Protein Immobilization: Immobilize recombinant, purified CDK2 (or target kinase) onto Flow Cell 2 (FC2) to a density of 3000–4000 Response Units (RU).
-
Self-Validating Control (Critical): Immobilize an inactive mutant of the kinase (or BSA) on Flow Cell 1 (FC1) at a matching RU density. Causality: This reference channel allows for the subtraction of bulk refractive index changes and identifies non-specific binding, which is rampant at the high compound concentrations used in fragment screening.
-
Buffer Preparation: Use a running buffer of 20 mM HEPES pH 7.4, 150 mM NaCl, 5% DMSO, and 0.05% Tween-20. Causality: Tween-20 prevents compound aggregation (a common source of false positives), while exact DMSO matching between the running buffer and sample is critical to prevent bulk shift artifacts.
-
Analyte Injection: Inject the 4-methyl-1H-pyrazole-3-carboxamide library at a single concentration of 500 µM at a flow rate of 30 µL/min for 60 seconds, followed by a 60-second dissociation phase.
-
Data Analysis: Subtract the FC1 signal from the FC2 signal. Hits are defined as compounds exhibiting square-wave binding sensorgrams (rapid equilibrium) with responses proportional to their molecular weight.
Protocol B: Orthogonal Validation via TR-FRET Kinase Assay
Causality & Expert Insight: Once fragments are grown into higher-affinity intermediates, biochemical validation is required. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard absorbance assays because the time-delayed fluorescence reading eliminates interference from compound auto-fluorescence—a major liability when screening at high micromolar concentrations.
Step-by-Step Methodology:
-
Reagent Assembly: In a 384-well low-volume proxiplate, add 2 µL of the pyrazole-3-carboxamide derivative (serial dilutions from 10 µM down to 0.1 nM in 1% DMSO).
-
Enzyme Addition: Add 4 µL of 2x CDK2/Cyclin E complex (final assay concentration: 0.5 nM). Incubate for 15 minutes at room temperature to allow inhibitor binding.
-
Reaction Initiation: Add 4 µL of a substrate mix containing 2 µM ULight-labeled generic peptide substrate and ATP at its apparent K_m (e.g., 30 µM). Causality: Running the assay at the ATP K_m ensures the assay is sensitive to ATP-competitive inhibitors like pyrazole-3-carboxamides.
-
Reaction Termination: After 60 minutes, add 10 µL of stop solution containing EDTA (to chelate Mg²⁺ and halt kinase activity) and a Europium-labeled anti-phospho antibody.
-
Self-Validating System (Z'-Factor):
-
Positive Control (100% Inhibition): 10 µM Staurosporine.
-
Negative Control (0% Inhibition): 1% DMSO vehicle.
-
Assay Acceptance: Calculate the Z'-factor. The assay is only deemed valid if Z' > 0.6, proving the signal window is robust enough to accurately determine IC₅₀ values.
-
-
Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio to determine percent inhibition.
Mechanistic Pathway: Kinase Inhibition
The 4-methyl-1H-pyrazole-3-carboxamide scaffold exerts its biological effect by intercepting mitogenic signaling pathways. In the context of CDK2, it prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby halting cell cycle progression at the G1/S transition.
Mechanism of CDK2 Inhibition by Pyrazole-3-Carboxamides.
Conclusion
The 4-methyl-1H-pyrazole-3-carboxamide fragment is a highly tractable starting point for kinase inhibitor discovery. By employing a biophysically driven FBDD workflow—anchored by SPR and validated by TR-FRET—researchers can systematically grow this fragment into potent, selective inhibitors. The self-validating protocols outlined herein ensure that the optimization process is driven by genuine thermodynamic binding events rather than assay artifacts, streamlining the path from fragment to clinical candidate.
References
-
Wyatt, P. G., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry.
-
RCSB Protein Data Bank. (2008). "2VU3: Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." RCSB PDB.
-
Baron, O., et al. (2016). "Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1." PMC / NIH.
Sources
Application Note: Development and Validation of Cell-Based Functional Assays for 4-Methyl-1H-pyrazole-3-carboxamide Derivatives
Pharmacological Context & Scaffold Significance
The 4-methyl-1H-pyrazole-3-carboxamide scaffold is a privileged chemotype in neuropharmacology, serving as the foundational core for first-in-class Cannabinoid Receptor 1 (CB1) inverse agonists and antagonists. Prominent derivatives utilizing this core include SR141716A (Rimonabant), AM251, and the radio-iodinated SPECT imaging agent AM281[1][2].
While traditional radioligand binding assays are sufficient for determining receptor affinity ( Ki ), they cannot differentiate between neutral antagonists and inverse agonists. Furthermore, cell-based functional assays are mandatory in modern drug development to delineate intrinsic efficacy, evaluate functional selectivity (biased agonism), and screen for off-target effects on related lipid-sensing receptors like GPR55[3][4].
Mechanistic Rationale for Assay Design
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory Gi/o pathway. Activation by an agonist causes the Gαi subunit to inhibit adenylyl cyclase (AC), resulting in a rapid decrease in intracellular cyclic AMP (cAMP) levels[3].
Because 4-methyl-1H-pyrazole-3-carboxamide derivatives act as inverse agonists, their functional signature is the reversal of this agonist-induced cAMP depression, often pushing cAMP levels above baseline by blocking the constitutive (ligand-independent) activity of the CB1 receptor[5].
Fig 1. CB1 Gi/o signaling pathway and functional inhibition by pyrazole inverse agonists.
Quantitative Reference Benchmarks
To validate your cell-based assays, it is critical to run known 4-methyl-1H-pyrazole-3-carboxamide reference compounds. The table below summarizes expected quantitative benchmarks across different functional readouts.
| Reference Compound | Primary Target | Binding Affinity ( Ki ) | cAMP Reversal ( IC50 ) | Off-Target GPR55 Activity |
| SR141716A | CB1 | 1.8 - 5.0 nM | 10 - 32 nM | Minimal |
| AM251 | CB1 | 7.5 nM | 15 - 40 nM | Agonist[4] |
| AM281 | CB1 | 12.0 nM | 20 - 50 nM | Unknown |
Self-Validating Experimental Protocols
Protocol A: TR-FRET cAMP Accumulation Assay (Antagonist Mode)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for measuring cAMP due to its high sensitivity and resistance to auto-fluorescence.
Causality & Optimization Insights:
-
Forskolin Stimulation: Because CB1 is Gi -coupled, basal cAMP in CHO-K1 cells is too low to detect a further decrease. We use Forskolin to directly stimulate adenylyl cyclase, artificially elevating the cAMP "ceiling" to create a measurable dynamic window[3][6].
-
IBMX Addition: Phosphodiesterases rapidly degrade cAMP. Adding IBMX (a non-selective PDE inhibitor) ensures the cAMP signal accumulates steadily, preventing false-negative efficacy readouts[3].
-
DMSO Tolerance: Cannabinoid ligands are highly lipophilic. The TR-FRET system is specifically chosen because it tolerates up to 1% DMSO without signal quenching or cell lysis, preventing ligand precipitation[6].
Step-by-Step Methodology:
-
Cell Seeding: Seed CHO-K1 cells stably expressing human CB1 (hCB1) into a 384-well white microplate at 5,000 cells/well in 5 µL of assay buffer (HBSS + 20 mM HEPES + 0.1% BSA).
-
Compound Preparation: Serially dilute the 4-methyl-1H-pyrazole-3-carboxamide test compounds in assay buffer containing 1 mM IBMX. Ensure final DMSO concentration is exactly 1%.
-
Antagonist Pre-incubation: Add 2.5 µL of the test compound to the cells. Incubate at Room Temperature (RT) for 30 minutes to allow receptor occupancy.
-
Agonist/Forskolin Challenge: Prepare a challenge solution containing an EC80 concentration of a reference agonist (e.g., WIN 55,212-2) and 10 µM Forskolin. Add 2.5 µL to all wells. Incubate for 45 minutes at RT.
-
Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (lysis buffer formulation). Incubate for 1 hour at RT in the dark.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) at excitation 337 nm and dual emission 620 nm / 665 nm.
Self-Validation System: The assay is only valid if the calculated Z'-factor is ≥ 0.5 . Every plate must contain:
-
Max Signal Control: Forskolin + Vehicle (Defines the upper cAMP limit).
-
Min Signal Control: Forskolin + EC80 WIN 55,212-2 (Defines the lower cAMP limit).
-
A successful pyrazole antagonist will dose-dependently restore the signal from the Min Control back to the Max Control.
Fig 2. Step-by-step workflow for TR-FRET cAMP functional screening.
Protocol B: β -Arrestin 2 Recruitment Assay (Enzyme Fragment Complementation)
To ensure the pyrazole derivative is not acting as a biased agonist, a β -arrestin recruitment assay must be performed.
Causality & Optimization Insights:
-
Receptor Internalization: GPCRs are internalized via β -arrestin following activation. True antagonists like MJ08 and SR141716A will block agonist-induced internalization[3][5].
-
Complementation Mechanics: We utilize a split β -galactosidase system (e.g., PathHunter). The CB1 receptor is fused to a small enzyme fragment (ProLink), and β -arrestin is fused to a larger fragment (Enzyme Acceptor). Binding forces complementation, generating a luminescent signal[3].
Step-by-Step Methodology:
-
Cell Seeding: Seed U2OS cells expressing CB1-ProLink and EA-Arrestin at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C, 5% CO2 .
-
Antagonist Treatment: Add 2.5 µL of the pyrazole test compound. Incubate for 30 minutes at 37°C.
-
Agonist Challenge: Add 2.5 µL of EC80 CP-55,940 (a potent CB1 agonist). Incubate for 90 minutes at 37°C to allow for robust arrestin recruitment.
-
Detection: Add 5 µL of the chemiluminescent detection substrate. Incubate for 60 minutes at RT.
-
Readout: Measure luminescence.
Self-Validation System: Include a "Vehicle Only" control to establish basal β -arrestin recruitment. If the test compound drops the luminescence below the Vehicle Only control in the absence of an agonist, it confirms the compound possesses profound inverse agonist properties, stripping the receptor of its constitutive interaction with β -arrestin.
References
-
"Synthesis and Structure−Activity Relationships of Amide and Hydrazide Analogues of the Cannabinoid CB1 Receptor Antagonist N-(Piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)" - Journal of Medicinal Chemistry (ACS Publications). URL: [Link]
-
"N-(Morpholin-4-yl)-5-(4-[123I]iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" - Molecular Imaging and Contrast Agent Database (MICAD), NCBI Bookshelf. URL: [Link]
-
"Novel selective cannabinoid CB1 receptor antagonist MJ08 with potent in vivo bioactivity and inverse agonistic effects" - Acta Pharmacologica Sinica (via PMC). URL: [Link]
-
"Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling" - International Journal of Molecular Sciences (MDPI). URL: [Link]
-
"Searching for novel ligands for the cannabinoid and related receptors" - ThinkIR: The University of Louisville's Institutional Repository. URL: [Link]
- "Methods of regulating cannabinoid receptor activity-related disorders and diseases" - US Patent 10130593B2 (Google Patents).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-(Morpholin-4-yl)-5-(4-[123I]iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling | MDPI [mdpi.com]
- 4. US10130593B2 - Methods of regulating cannabinoid receptor activity-related disorders and diseases - Google Patents [patents.google.com]
- 5. Novel selective cannabinoid CB1 receptor antagonist MJ08 with potent in vivo bioactivity and inverse agonistic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.library.louisville.edu [ir.library.louisville.edu]
experimental setup for testing pyrazole compounds on cancer cell lines
The pyrazole scaffold is a cornerstone in modern oncological drug discovery, prized for its versatile substitution potential and high affinity for critical kinase domains (e.g., EGFR, CDK, and PI3K)[1][2]. Evaluating novel pyrazole derivatives requires a rigorously structured, self-validating experimental pipeline to accurately distinguish between targeted anti-cancer efficacy and off-target cytotoxicity.
As an application scientist, I have designed this technical guide to move beyond mere procedural steps. Here, we will dissect the causality behind each methodological choice, ensuring your experimental setup yields robust, reproducible, and publication-ready data.
Experimental Architecture
The evaluation of pyrazole compounds follows a logical progression: from initial formulation to high-throughput viability screening, and finally, mechanistic validation of cell death.
Fig 1. Experimental workflow for evaluating pyrazole compound cytotoxicity.
Phase 1: Compound Formulation & Cell Seeding
Pyrazole derivatives are notoriously hydrophobic, necessitating the use of Dimethyl Sulfoxide (DMSO) as a primary solvent.
The Causality & Rationale: While DMSO is an excellent solvent, concentrations exceeding 0.1% (v/v) can induce spontaneous cellular toxicity, confounding your results. The integrity of your assay relies entirely on isolating the pharmacological effect of the pyrazole from the solvent's physical toxicity.
Self-Validating System (The Vehicle Control): Every plate must contain a "Vehicle Control" well. The DMSO concentration in this well must exactly match the highest DMSO concentration present in your compound-treated wells. If the vehicle control shows >5% cell death compared to untreated cells, the assay is invalid, and the compound stock must be reconstituted at a higher concentration to reduce the final DMSO volume.
Phase 2: High-Throughput Viability Screening (ATP Quantification)
To determine the half-maximal inhibitory concentration (IC50) of the pyrazole compounds, we utilize the [3][4].
The Causality & Rationale: Why measure ATP instead of using traditional MTT assays? MTT relies on enzymatic reduction, which can be artificially skewed by the metabolic shifts inherent to cancer cells or direct chemical reduction by the pyrazole compound itself. CellTiter-Glo measures ATP, the universal indicator of metabolic activity. Upon cell lysis, a proprietary luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal directly proportional to the number of viable cells[3][5].
Step-by-Step Protocol:
-
Seeding: Seed cancer cells (e.g., MCF-7, A549) in opaque-walled 96-well plates at 5,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Treat cells with serial dilutions of the pyrazole compound (e.g., 0.1 µM to 100 µM). Incubate for 48 to 72 hours.
-
Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Critical Step: Temperature gradients across the plate will cause uneven luciferase kinetics, leading to edge effects[6].
-
Lysis & Reaction: Add 100 µL of CellTiter-Glo Reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis[6].
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[6].
-
Detection: Record luminescence using a microplate reader (integration time: 0.25–1 second per well)[6].
Self-Validating System: Include "Medium Only" wells to establish background luminescence (which must be subtracted from all readings) and "Untreated Cells" to establish the 100% viability baseline.
Quantitative Data: Expected Pyrazole Cytotoxicity
Based on recent structure-activity relationship studies[1][2], below is a benchmark table of IC50 values for various pyrazole classes:
| Compound Class | Target Cell Line | Cancer Type | IC50 (µM) | Primary Mechanism |
| Pyrazole-fused curcumin analogs | MDA-MB231 | Breast Cancer | 3.64 - 16.13 | Tubulin polymerization inhibition |
| Indole-linked pyrazoles | HCT116 | Colorectal Cancer | < 23.7 | CDK2 inhibition |
| Pyrazole carbaldehydes | MCF7 | Breast Cancer | 0.25 | PI3K inhibition |
| 1H-pyrazolo[3,4-d]pyrimidines | A549 | Non-Small Cell Lung | 8.21 | EGFR inhibition |
Phase 3: Apoptosis Profiling via Flow Cytometry
Once the IC50 is established, we must determine how the cells are dying. Pyrazole-induced kinase inhibition typically triggers apoptosis rather than necrosis. We quantify this using the.
The Causality & Rationale: In healthy cells, phosphatidylserine (PS) is strictly confined to the inner leaflet of the plasma membrane. During early apoptosis, membrane asymmetry is lost, and PS flips to the extracellular surface. Annexin V is a 35 kDa protein that binds to exposed PS with extremely high affinity, but only in the presence of calcium[7]. PI is a DNA-intercalating dye that cannot penetrate intact membranes; it only stains cells in late apoptosis or necrosis.
Fig 2. Mechanism of action for kinase-targeting pyrazole derivatives leading to apoptosis.
Step-by-Step Protocol:
-
Harvesting: Collect both the supernatant (containing floating, late-apoptotic cells) and trypsinized adherent cells. Critical Step: Failing to collect the supernatant will artificially lower your apoptotic count[8].
-
Washing: Wash cells twice with cold PBS and centrifuge at 400-600 x g for 5 minutes[9].
-
Resuspension: Resuspend the pellet in 1X Annexin-Binding Buffer (which contains the critical 2.5 mM Ca2+ ) at a concentration of 1×106 cells/mL[7].
-
Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of Annexin V-FITC and 5 µL of PI[9].
-
Incubation: Incubate for 15 minutes at room temperature in the dark[9].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour) via flow cytometry.
Self-Validating System (Compensation & Gating): Flow cytometry is highly susceptible to spectral overlap between FITC and PI. You must run the following controls to validate your gating strategy:
-
Unstained Cells: Sets the baseline to account for cellular autofluorescence.
-
Annexin V Only: Used to calculate FITC spillover into the PI channel.
-
PI Only: Used to calculate PI spillover into the FITC channel.
-
Positive Control: Cells heated to 55°C for 20 minutes to force cell death, ensuring the dyes are actively binding to their targets[7].
Healthy cells will appear in the Annexin V (-) / PI (-) quadrant. Early apoptotic cells will shift to the Annexin V (+) / PI (-) quadrant, validating the specific mechanism of your pyrazole compound[8].
References
-
MDPI. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Molecules. Available at:[Link]
-
National Institutes of Health (PMC). "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Bio-protocol. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. ch.promega.com [ch.promega.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. kumc.edu [kumc.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
molecular docking studies of 4-methyl-1H-pyrazole-3-carboxamide
Application Note: Molecular Docking and Structural Optimization of 4-Methyl-1H-Pyrazole-3-Carboxamide Derivatives
Document ID: AN-2026-03-14 Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists Focus Areas: Cannabinoid Receptor 1 (CB1) Antagonism, Kinase Inhibition (FLT3), and in silico Protocol Standardization
Introduction and Mechanistic Rationale
The 4-methyl-1H-pyrazole-3-carboxamide scaffold is a highly versatile and privileged pharmacophore in modern drug discovery. Most notably, it serves as the core structural motif for classic Cannabinoid Receptor 1 (CB1) inverse agonists/antagonists, such as SR141716A (Rimonabant) and AM251[1, 2]. Beyond the endocannabinoid system, this scaffold has been successfully repurposed in oncology, demonstrating potent type I kinase inhibition against Fms-like tyrosine kinase 3 (FLT3) and Cyclin-dependent kinases (CDK2/4) [3].
Why this scaffold? (Causality in Design) The structural geometry of 4-methyl-1H-pyrazole-3-carboxamide offers a precise spatial arrangement of hydrogen bond donors/acceptors and hydrophobic vectors:
-
The 3-Carboxamide Group: Acts as a critical hydrogen-bonding anchor. In CB1 receptors, the carbonyl oxygen typically forms a hydrogen bond with Lys192 (K3.28), stabilizing the receptor in its inactive state (inverse agonism) [2]. In kinases like FLT3, the carboxamide nitrogen and oxygen form conserved hydrogen bonds with the hinge region [3].
-
The 4-Methyl Substitution: Provides steric bulk that restricts the rotational freedom of adjacent 1,5-diaryl or 1,5-heteroaryl substituents, locking the molecule into a bioactive, orthogonal conformation (often the Tg or Ts conformer) that maximizes hydrophobic contacts within deep receptor pockets [4].
-
The N1 and C5 Positions: Serve as vectors for lipophilic moieties (e.g., 2,4-dichlorophenyl or 4-chlorophenyl groups) that slot into hydrophobic sub-pockets (e.g., the transmembrane helices III, V, and VI of CB1).
Figure 1: Mechanism of action of pyrazole-3-carboxamide derivatives as CB1 inverse agonists.
Standardized Molecular Docking Protocol
To ensure a self-validating and reproducible system, the following protocol outlines the rigorous steps required for docking 4-methyl-1H-pyrazole-3-carboxamide derivatives into target proteins (using CB1 as the primary model, PDB ID: 5TGZ).
Phase 1: Ligand and Receptor Preparation
-
Ligand Preparation (e.g., using LigPrep):
-
Input the 2D structures of the pyrazole-3-carboxamide library.
-
Generate 3D conformations using the OPLS4 force field.
-
Critical Step: Enumerate stereoisomers and tautomers at physiological pH (7.4 ± 0.2) using Epik. The protonation state of the 3-carboxamide and any appended piperidine/piperazine rings (e.g., in AM251) drastically alters the electrostatic interaction profile [4].
-
-
Receptor Preparation (e.g., using Protein Preparation Wizard):
-
Import the CB1 receptor structure (PDB: 5TGZ).
-
Remove crystallographic waters unless they are structural waters bridging the ligand and receptor (e.g., near the hinge region for kinase targets).
-
Optimize the hydrogen bond network, ensuring the correct tautomeric states of key histidine residues and the protonation of Lys192 (K3.28).
-
Perform a restrained minimization (heavy atoms converged to an RMSD of 0.30 Å).
-
Phase 2: Grid Generation and Docking Execution
-
Grid Definition: Center the grid box on the co-crystallized ligand. For CB1, ensure the grid encompasses the deep hydrophobic channel formed by TM3, TM5, and TM6, and the polar region near Lys192.
-
Docking Parameters (e.g., Glide SP/XP or AutoDock Vina):
-
Set the docking algorithm to Extra Precision (XP) to penalize severe steric clashes and reward highly coordinated hydrogen bonds.
-
Apply a core constraint to the 4-methyl-1H-pyrazole ring if performing congeneric series docking, ensuring the scaffold maintains its historically validated orientation.
-
Phase 3: Post-Docking Validation (MM-GBSA & MD)
-
Binding Free Energy Calculation: Rescore the top poses using MM-GBSA (Molecular Mechanics Generalized Born Surface Area) to account for solvent effects, which standard docking scoring functions often underestimate.
-
Molecular Dynamics (MD): Subject the top 3 complexes to a 50 ns MD simulation (e.g., using Desmond or GROMACS) to verify the temporal stability of the 3-carboxamide hydrogen bond.
Figure 2: Standardized molecular docking and validation workflow for pyrazole-3-carboxamide ligands.
Quantitative Data Presentation
When evaluating docking results for 4-methyl-1H-pyrazole-3-carboxamide derivatives, it is crucial to correlate in silico docking scores with in vitro binding affinities ( Ki or IC50 ). Table 1 summarizes typical interaction profiles and binding data for benchmark compounds derived from this scaffold [1, 3, 4].
Table 1: Comparative Docking and Binding Profiles of Key Pyrazole-3-Carboxamides
| Compound Name | Primary Target | Key Structural Features | Primary H-Bond Interaction | Docking Score (kcal/mol) | Experimental Affinity |
| SR141716A | CB1 Receptor | 1-(2,4-dichlorophenyl), 5-(4-chlorophenyl) | Carbonyl O → Lys192 | -10.4 | Ki = 1.98 nM |
| AM251 | CB1 Receptor | 1-(2,4-dichlorophenyl), 5-(4-iodophenyl) | Carbonyl O → Lys192 | -10.8 | Ki = 7.49 nM |
| AM263 | CB1 / CB2 | 1-(n-pentyl), 5-phenyl | Carbonyl O → Lys192 | -9.2 | Ki (CB1) = 18 nM |
| Compound 8t | FLT3 / CDK2 | 4-(heterocyclic amino) substitution | Carboxamide NH → Hinge | -9.8 | IC50 = 0.089 nM |
Note: Docking scores are representative values derived from Glide XP methodologies. Compound 8t represents a structural evolution where the pyrazole-3-carboxamide acts as a Type I kinase inhibitor [3].
Troubleshooting and Expert Insights
-
Issue: Loss of the Carboxamide Hydrogen Bond during MD Simulation.
-
Causality: Often caused by improper parameterization of the surrounding solvent or incorrect protonation of the target lysine/hinge region during receptor preparation.
-
Solution: Re-evaluate the Epik state penalties. Ensure that the local dielectric constant in the docking grid is appropriately set to reflect the highly hydrophobic nature of the CB1 binding pocket.
-
-
Issue: Steric Clashing of the 4-Methyl Group.
-
Causality: The 4-methyl group induces a specific dihedral angle twist between the pyrazole core and the C5-aryl ring. If the ligand preparation step fails to sample this high-energy barrier correctly, the input conformation will be artificially flat, leading to clashes.
-
Solution: Utilize a conformational search algorithm (e.g., MacroModel) with a high energy window (up to 10 kcal/mol) prior to docking to ensure the orthogonal Tg / Ts conformers are adequately sampled [4].
-
References
-
Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.[Link]
-
Shim, J.-Y., Bertalovitz, A. C., & Kendall, D. A. (2008). Synthesis, Cannabinoid Receptor Affinity, and Molecular Modeling Studies of Substituted 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. Journal of Medicinal Chemistry.[Link]
-
Wang, L., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). National Center for Biotechnology Information (PMC).[Link]
-
Xie, X.-Q., Wang, L., & Wang, J. (2005). 3D-QSAR Studies of Arylpyrazole Antagonists of Cannabinoid Receptor Subtypes CB1 and CB2. A Combined NMR and CoMFA Approach. Journal of Medicinal Chemistry.[Link]
High-Throughput Screening of Pyrazole Carboxamide Libraries: Methodologies, Assay Design, and Hit Triage
Executive Summary & Scientific Rationale
The pyrazole carboxamide scaffold is universally recognized as a "privileged structure" in both pharmaceutical and agrochemical discovery. The pyrazole ring provides exceptional hydrogen bond donor and acceptor dynamics—often interacting critically with the hinge region of kinases[1]—while the carboxamide linker serves as a highly modular vector for exploring deep hydrophobic pockets. This structural versatility has led to the discovery of blockbuster agrochemical succinate dehydrogenase inhibitors (SDHIs) like fluxapyroxad and pydiflumetofen[2][3], as well as potent clinical candidates targeting kinases (e.g., p38α, Aurora-A) and nuclear receptors like the Farnesoid X Receptor (FXR)[1][4].
When subjecting pyrazole carboxamide libraries to High-Throughput Screening (HTS), assay design must account for the specific physicochemical properties of the scaffold. Heterocyclic libraries frequently exhibit prompt auto-fluorescence and poor aqueous solubility, which can generate false positives through optical interference or colloidal aggregation. As an Application Scientist, establishing a self-validating, artifact-resistant screening cascade is paramount. This guide details the causal reasoning and step-by-step execution of two orthogonal HTS workflows optimized for pyrazole carboxamides: an absorbance-coupled biochemical assay for SDHIs and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for kinase/receptor targets.
HTS Workflow Overview
The following pipeline illustrates the critical path from library preparation to lead validation, incorporating mandatory counter-screens to filter out assay interference and metabolic liabilities (such as N-methyl hotspots)[1].
Figure 1: Standardized HTS cascade for pyrazole carboxamide library screening and hit triage.
Experimental Protocols
Protocol A: Biochemical HTS for Succinate Dehydrogenase (SDH) Inhibitors
Causality & Principle: SDH catalyzes the oxidation of succinate to fumarate. To screen pyrazole carboxamides for SDH inhibition (a primary mechanism for modern fungicides[3][5]), we utilize an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP). As SDH operates, DCPIP is reduced to DCPIPH₂, resulting in a measurable decrease in absorbance at 600 nm. Inhibitors prevent this color loss. We include 0.01% Triton X-100 in the buffer to prevent compound aggregation, a frequent cause of promiscuous inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Assay Buffer (50 mM potassium phosphate pH 7.4, 0.01% Triton X-100, 1 mM sodium azide to inhibit complex IV). Prepare a substrate mix containing 20 mM sodium succinate and 50 µM DCPIP.
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of pyrazole carboxamide library compounds (10 mM in DMSO) into a clear-bottom 384-well microplate. Final assay concentration will be 10 µM (0.5% DMSO).
-
Enzyme Addition: Add 5 µL of purified porcine or fungal SDH enzyme[5] diluted in Assay Buffer to all wells except negative controls (add buffer only). Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Reaction Initiation: Add 5 µL of the succinate/DCPIP substrate mix to all wells to initiate the reaction.
-
Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor absorbance at 600 nm kinetically every 1 minute for 20 minutes.
-
Validation: Calculate the reaction velocity (ΔA₆₀₀/min). A valid assay must yield a Z'-factor ≥ 0.6 between the DMSO vehicle control (full activity) and a positive control (e.g., 10 µM fluxapyroxad)[2].
Protocol B: TR-FRET Assay for Kinase / Receptor Targets
Causality & Principle: Pyrazole derivatives often exhibit intrinsic fluorescence that confounds standard fluorescence assays. TR-FRET solves this by utilizing Lanthanide chelates (e.g., Europium or Terbium) which have exceptionally long emission half-lives (milliseconds). By introducing a 50–100 microsecond delay before measurement, all prompt auto-fluorescence from the library compounds decays, leaving only the target-specific FRET signal[4].
Step-by-Step Methodology:
-
Assay Assembly: In a white 384-well low-volume plate, dispense 100 nL of library compounds.
-
Target Incubation: Add 4 µL of the target protein (e.g., GST-tagged FXR-LBD or a specific kinase)[4] and 4 µL of the fluorescent tracer/substrate (e.g., DY246 for FXR, or a biotinylated peptide for kinases).
-
Detection Reagents: After a 30-minute incubation, add 2 µL of the detection mix containing Terbium-labeled anti-GST antibody (Donor) and Streptavidin-APC (Acceptor).
-
Time-Resolved Readout: Excite the plate at 337 nm or 340 nm. Delay measurement by 100 µs, then read emission at 615 nm (Donor) and 665 nm (Acceptor).
-
Data Normalization: Calculate the FRET ratio (665 nm / 615 nm). A decrease in the FRET ratio indicates displacement of the tracer by the pyrazole carboxamide hit.
Data Presentation and Quality Control
To avoid "molecular obesity" during the hit-to-lead phase, raw IC₅₀ values must be contextualized using Ligand Efficiency (LE) and Ligand Efficiency Dependent Lipophilicity (LELP)[6]. Table 1 summarizes representative quantitative data from a validated HTS campaign across different targets.
Table 1: Representative Hit Metrics for Pyrazole Carboxamide Derivatives
| Compound ID | Primary Target | Primary Screen (% Inhib at 10 µM) | IC₅₀ (nM) | Ligand Efficiency (LE) | Selectivity & Counter-Screen Notes |
| Pyr-Cbx-012 | Porcine SDH | 94% | 14.0 | 0.42 | >200-fold selective vs human SDH[5] |
| Pyr-Cbx-045 | p38α Kinase | 88% | 210.0 | 0.35 | Inactive against Aurora-A; no PAINS alerts[1] |
| Pyr-Cbx-112 | FXR (Antagonist) | 97% | 7.5 | 0.48 | Verified via TR-FRET; no agonistic activity[4] |
| Pyr-Cbx-088 | Trypanothione Reductase | 76% | 850.0 | 0.29 | Cleared reactive metabolite screen |
Hit Triage and Artifact Mitigation
Once primary hits are identified, the triage process must rigorously filter out false positives.
-
Reactive Metabolite Screening: Pyrazole carboxamides with N-methyl substitutions can sometimes act as metabolic hotspots, leading to reactive intermediates and poor liver microsome stability[1]. Hits should be rapidly profiled in human/mouse liver microsomes (HLM/MLM).
-
Dose-Response Curve Integrity: True hits must display a sigmoidal dose-response curve with a Hill slope near 1.0. Steep Hill slopes (>2.0) strongly suggest non-specific inhibition, such as compound aggregation or denaturation of the target protein.
-
Orthogonal Validation: Hits identified via TR-FRET should be validated using an orthogonal label-free technology, such as Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA), to confirm direct, reversible binding to the target.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Institutes of Health (PMC). Available at:[Link]
-
Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. National Institutes of Health (PMC). Available at:[Link]
-
Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]
-
pyrazoles: Topics by Science.gov. Science.gov. Available at:[Link]
-
Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]
-
N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. DOI.org. Available at:[Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pyrazoles: Topics by Science.gov [science.gov]
use of 4-methyl-1H-pyrazole-3-carboxamide in structure-activity relationship studies
Application Note: Structural Optimization and Pharmacological Profiling of 4-Methyl-1H-pyrazole-3-carboxamide Derivatives
Executive Summary & Biological Context
The 4-methyl-1H-pyrazole-3-carboxamide scaffold is a privileged chemical architecture in neuropharmacology, serving as the core pharmacophore for potent, selective Cannabinoid Type-1 (CB1) receptor antagonists[1]. The prototypical compound of this class, SR141716A (Rimonabant), and its iodinated analog AM251, have been foundational in mapping the endocannabinoid system[1][2]. Therapeutically and experimentally, these compounds are utilized to antagonize the effects of cannabimimetic agents and to probe receptor binding sites in vivo[1].
This application note details the structure-activity relationship (SAR) logic, the causality behind specific structural modifications, and the standardized, self-validating protocols required to evaluate novel derivatives of this scaffold.
Mechanism of CB1 receptor antagonism by 4-methyl-pyrazole derivatives blocking Gi/o signaling.
SAR Principles: The Causality of Scaffold Architecture
Successful ligand optimization requires an understanding of the thermodynamic and steric drivers of receptor-ligand interactions. The 4-methyl-1H-pyrazole-3-carboxamide core is highly optimized; each functional group plays a synergistic role in dictating affinity and selectivity[3].
-
The 4-Methyl Conformational Lock: The inclusion of a methyl group at the C4 position is not merely for hydrophobic bulk. It acts as a critical conformational lock. By introducing steric clash with the adjacent 1- and 5-aryl rings, the 4-methyl group forces these rings out of coplanarity with the pyrazole core[4]. This orthogonal geometry pre-organizes the molecule into its bioactive state, significantly reducing the entropic penalty upon binding to the CB1 receptor.
-
The 3-Carboxamide Hydrogen Bond Network: The carboxamide moiety at the C3 position is strictly required for high-affinity binding[1]. It serves as a hydrogen bond donor/acceptor, interacting directly with polar residues in the CB1 receptor binding pocket. Quantitative SAR models indicate that substituents in the aminopiperidine region exceeding 3 Å in length suffer from reduced potency and affinity due to steric constraints within the binding cleft[5].
-
1,5-Diaryl Hydrophobic Interactions: The 1-(2,4-dichlorophenyl) and 5-(4-chlorophenyl or 4-iodophenyl) groups occupy distinct, deep hydrophobic micro-pockets[1]. The para-substitution on the 5-phenyl ring is highly sensitive to modifications and is the primary driver for CB1 versus CB2 receptor selectivity[6]. Furthermore, replacing the 5-chloro group with a 5-iodo group (as in AM251) allows the molecule to be utilized as a γ -enriching SPECT ligand for in vivo molecular imaging[1][6].
Structure-activity relationship logic for the 4-methyl-1H-pyrazole-3-carboxamide scaffold.
Quantitative Data: Impact of Scaffold Modifications
The following table summarizes the impact of specific structural modifications on the core scaffold, demonstrating the necessity of the 4-methyl group and the 5-aryl substitutions for maintaining high CB1 affinity and selectivity over CB2[1][6].
| Compound | C4 Substituent | C5 Substituent | C3 Carboxamide | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |
| SR141716A | -CH 3 | 4-Chlorophenyl | N-piperidin-1-yl | 1.8 | >1000 | >550 |
| AM251 | -CH 3 | 4-Iodophenyl | N-piperidin-1-yl | 7.5 | >2000 | >266 |
| Des-methyl Analog | -H | 4-Chlorophenyl | N-piperidin-1-yl | 114.0 | >1000 | >8.7 |
| Compound 9j | -CH 3 | 4-Methoxyphenyl | N-piperidin-1-yl | 11.0 | >8500 | >773 |
Note: The removal of the C4-methyl group results in a nearly 100-fold drop in CB1 affinity, validating its role as a conformational lock.
Experimental Workflows & Self-Validating Protocols
Standard experimental workflow for evaluating pyrazole-based cannabinoid receptor antagonists.
Protocol A: Synthesis of 1,5-Diaryl-4-methyl-1H-pyrazole-3-carboxamides
Objective: Construct the 1,5-diarylpyrazole core with precise regioselectivity. Causality & Logic: The synthesis utilizes a Claisen condensation followed by cyclization with an aryl hydrazine. Lithium hexamethyldisilazide (LHMDS) is chosen as the base over weaker alternatives to ensure complete, rapid enolization of the starting ketone. This prevents unwanted nucleophilic attack on the oxalate ester, maximizing the yield of the critical 1,3-diketone intermediate.
-
Enolization: Cool a solution of 4-chloropropiophenone (1.0 eq) in anhydrous THF to -78°C. Dropwise add LHMDS (1.1 eq). Stir for 30 minutes to ensure complete enolate formation.
-
Condensation: Add diethyl oxalate (1.2 eq) dropwise. Allow the reaction to warm to room temperature over 12 hours. Quench with 1N HCl and extract with ethyl acetate to isolate the lithium enolate diketone.
-
Cyclization: Dissolve the diketone in ethanol. Add 2,4-dichlorophenylhydrazine hydrochloride (1.1 eq) and reflux for 4 hours. The steric bulk of the 4-methyl group directs the regioselective formation of the 1,5-diaryl isomer over the 1,3-diaryl isomer.
-
Amidation: Saponify the resulting ester to the carboxylic acid using LiOH. Activate the acid with EDCI/HOBt and react with 1-aminopiperidine to yield the final 3-carboxamide.
Protocol B: In Vitro Radioligand Binding Assay (CB1/CB2 Affinity)
Objective: Determine the equilibrium inhibition constant ( Ki ) for the synthesized ligands. Causality & Logic: The assay uses [3H] CP55,940, a non-selective, high-affinity full agonist. By using an agonist radioligand, the assay specifically measures the antagonist's ability to displace a ligand from the active conformation of the receptor. Siliconized tubes are strictly required because highly lipophilic cannabinoid ligands adhere to standard plastics, which would artificially lower the free ligand concentration and skew the Ki calculations.
-
Preparation: Prepare membrane homogenates from CHO cells stably expressing either human CB1 or CB2 receptors[4].
-
Incubation: In siliconized glass tubes, combine 50 μ g of membrane protein, 0.2 nM [3H] CP55,940, and varying concentrations of the test pyrazole compound (0.1 nM to 10 μ M) in binding buffer (50 mM Tris-HCl, 3 mM MgCl 2 , 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Self-Validation Control: Define non-specific binding (NSB) using parallel tubes containing 10 μ M of unlabeled CP55,940. Total binding minus NSB validates the specific binding window.
-
Filtration: Incubate for 90 minutes at 30°C. Terminate by rapid vacuum filtration through GF/C filters pre-soaked in 0.5% polyethylenimine.
-
Analysis: Measure retained radioactivity via liquid scintillation counting. Calculate IC 50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol C: Functional [35S]GTPγS Binding Assay
Objective: Differentiate between neutral antagonism and inverse agonism[6]. Causality & Logic: Radioligand binding only proves affinity, not efficacy. The GTP γ S assay measures the functional consequence of receptor binding (G-protein activation). Excess GDP (30 μ M) is deliberately added to the buffer to occupy the basal state of the G-proteins. Without this excess GDP, basal binding of [35S]GTPγS would be overwhelmingly high, masking the receptor-mediated signal.
-
Reaction Setup: Mix 20 μ g of CB1-expressing CHO cell membranes with assay buffer containing 30 μ M GDP and 0.1 nM [35S]GTPγS [4][6].
-
Antagonist Challenge: Pre-incubate the membranes with the test pyrazole compound for 15 minutes.
-
Agonist Stimulation: Add an EC 80 concentration of a full agonist (e.g., CP55,940) to stimulate GTP exchange.
-
Measurement: Incubate for 60 minutes at 30°C. Isolate membranes via rapid filtration and quantify bound [35S]GTPγS . A true antagonist will shift the agonist dose-response curve to the right without affecting basal levels, whereas an inverse agonist will actively suppress basal [35S]GTPγS binding below the baseline.
References
- Source: nih.
- Title: Synthesis and Structure−Activity Relationships of Amide and Hydrazide Analogues of the Cannabinoid CB1 Receptor Antagonist N-(Piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)
- Source: acs.
- Title: N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)
- Title: Synthesis and structure-activity relationships (SARs) of 1,5-diarylpyrazole cannabinoid type-1 (CB(1))
- Source: nih.
Sources
- 1. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide | C22H21Cl2IN4O | CID 2125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, biological evaluation, and structural studies on N1 and C5 substituted cycloalkyl analogues of the pyrazole class of CB1 and CB2 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and structure-activity relationships (SARs) of 1,5-diarylpyrazole cannabinoid type-1 (CB(1)) receptor ligands for potential use in molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Formulation and Handling Protocols for 4-Methyl-1H-Pyrazole-3-Carboxamide Derivatives in Biological Testing
Target Audience: Preclinical Researchers, Pharmacologists, and Formulation Scientists.
Introduction & Pharmacological Context
The 4-methyl-1H-pyrazole-3-carboxamide scaffold is the defining structural motif of first-in-class Cannabinoid Type 1 (CB1) receptor inverse agonists and antagonists, most notably Rimonabant (SR141716) and AM-251[1],[2]. While these compounds are invaluable for probing endocannabinoid signaling, metabolic disorders, and immunomodulation[3], their extreme lipophilicity (LogP ~ 4.5–5.5) presents a formidable challenge for biological testing.
Without rigorous formulation strategies, these compounds rapidly precipitate in aqueous media. This leads to inconsistent in vitro IC50 values, erratic in vivo pharmacokinetics, and irreproducible data. This application note provides validated, self-validating methodologies to ensure complete solubilization, structural stability, and optimal bioavailability.
Mechanism of Action & Pathway Dynamics
Before formulating, it is critical to understand the biological target environment. These pyrazole-3-carboxamides act primarily on the CB1 receptor (a G-protein coupled receptor). By acting as inverse agonists, they block the Gi/o protein-mediated inhibition of adenylyl cyclase, thereby restoring or elevating intracellular cAMP levels to modulate downstream appetite and inflammatory pathways[3].
Fig 1: Mechanism of action for CB1 receptor inverse agonists.
Physicochemical Profiling & Solvent Selection
Because the 4-methyl-1H-pyrazole-3-carboxamide core lacks readily ionizable groups at physiological pH, pH-adjustment strategies (like acidic/basic buffers) are highly ineffective. Solubilization relies entirely on organic co-solvents and surfactants.
Table 1: Standard Solubility Profile for Representative Compounds
| Solvent | SR141716 (Rimonabant) Max Solubility | AM-251 Max Solubility | Causality / Handling Notes |
| DMSO (Anhydrous) | ~100 mg/mL (215.6 mM)[4] | ~25 mg/mL (45.0 mM)[2] | Requires sonication. Highly hygroscopic; moisture drastically reduces solubility. |
| Ethanol (Absolute) | ~50 mg/mL[5] | ~13.9 mg/mL[6] | Useful for in vitro assays where DMSO toxicity is a concern. |
| Water / Saline | Insoluble[5] | Insoluble | Direct addition of powder to aqueous media results in immediate crystallization. |
In Vitro Assay Formulation Protocol
Causality Insight: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Absorption of atmospheric moisture rapidly degrades its solvating power, causing the pyrazole derivative to micro-precipitate. Always use freshly opened, anhydrous DMSO ampoules[4].
Step-by-Step Preparation of a 10 mM Master Stock:
-
Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation upon opening.
-
Solvation: Add the calculated volume of anhydrous DMSO (e.g., 1.80 mL to 10 mg of AM-251) directly to the vial[2].
-
Agitation: Vortex vigorously for 60 seconds.
-
Thermal Sonication: If particulate matter remains, sonicate the vial in a water bath at 37°C for 5–10 minutes. Self-Validation Check: The solution must be optically clear when held against a light source[1].
-
Storage: Aliquot into single-use amber vials and store at -80°C to prevent freeze-thaw degradation[4].
Note on Assay Dilution: When diluting into aqueous assay buffers (e.g., for PBMC proliferation assays[3]), ensure the final DMSO concentration does not exceed 0.1% - 0.5% to prevent solvent-induced cytotoxicity.
In Vivo Formulation Protocols
Causality Insight: Direct injection of high-concentration DMSO is toxic and causes tissue necrosis. For in vivo dosing (e.g., intraperitoneal or oral), a multi-component vehicle system is required to "step down" the hydrophobicity. The order of addition is absolute; altering the sequence will cause immediate precipitation[2].
Fig 2: Sequential solvent addition workflow for in vivo formulation.
Protocol A: The 4-Component Microemulsion (Recommended for i.v. / i.p.)
This protocol yields a clear working solution (up to 2.5 mg/mL) suitable for systemic administration[2].
-
Primary Solubilization: Dissolve the required dose in 10% (of the final volume) anhydrous DMSO. Vortex until perfectly clear.
-
Co-solvent Addition: Add 40% (final volume) PEG300. Vortex thoroughly. Causality: PEG300 acts as a polarity bridge between the highly non-polar DMSO/drug complex and the eventual aqueous phase.
-
Surfactant Addition: Add 5% (final volume) Tween-80. Mix gently to avoid excessive foaming. Causality: Tween-80 forms protective micelles that encapsulate the hydrophobic drug molecules[7].
-
Aqueous Dilution: Dropwise, add 45% (final volume) sterile 0.9% Saline while continuously vortexing. Self-Validation Check: The final solution must remain completely clear. Any opalescence or cloudiness indicates micellar failure, and the solution must be discarded.
Protocol B: Chronic Dosing Vehicle (For long-term metabolic studies)
For chronic studies (e.g., 6-week daily i.p. injections at 3 mg/kg), minimizing organic solvents is preferred to reduce cumulative organ toxicity.
-
Prepare a master vehicle of 0.9% isotonic saline containing 0.75% Tween 80[8],[9].
-
Suspend the compound (e.g., AM-251) directly into this vehicle.
-
Sonicate extensively (15-20 minutes) to create a fine, uniform nano-suspension. Note: While this forms a suspension rather than a true solution, it has been rigorously validated for sustained in vivo efficacy in diet-induced obesity models[8],[9].
Protocol C: Lipid Depot (For oral gavage or sustained i.p. release)
-
Dissolve the compound completely in 10% DMSO[1].
-
Add 90% Corn Oil and sonicate at 40°C until the mixture is entirely homogeneous[1].
Table 2: In Vivo Vehicle Selection Guide
| Vehicle Composition | Recommended Route | Max Concentration | Primary Advantage |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | i.v., i.p. | ~2.5 mg/mL | True solution; immediate systemic bioavailability. |
| 0.9% Saline + 0.75% Tween-80 | i.p. (Chronic) | ~3.0 mg/kg dose | Low toxicity; ideal for multi-week daily dosing. |
| 10% DMSO + 90% Corn Oil | p.o. (Gavage), i.p. | ~2.0 mg/mL | Sustained release; mimics dietary lipid absorption. |
References
- TargetMol: Rimonabant | Acyltransferase | Cannabinoid Receptor.
- ScienceDirect: Cannabinoid (CB1) Receptor Activation Inhibits Trigeminovascular Neurons.
- PMC: Rimonabant (SR141716) exerts anti-proliferative and immunomodulatory effects in human peripheral blood mononuclear cells.
- MedChemExpress: Rimonabant (SR141716)
- TargetMol: AM251 | Cannabinoid Receptor | GPR.
- MedChemExpress: AM251 Product Inform
- Selleckchem: Rimonabant (SR141716) | Cannabinoid Receptor antagonist.
- Journal of Endocrinology: Chronic administration of AM251 improves albuminuria and renal tubular structure in obese r
- MDPI: CB1 Ligand AM251 Induces Weight Loss and Fat Reduction in Addition to Increased Systemic Inflamm
Sources
- 1. Rimonabant | Acyltransferase | Cannabinoid Receptor | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Rimonabant (SR141716) exerts anti-proliferative and immunomodulatory effects in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. AM251 | Cannabinoid Receptor | GPR | TargetMol [targetmol.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. mdpi.com [mdpi.com]
Application Note: In Vivo Preclinical Evaluation of Pyrazole Carboxamide Derivatives
Executive Summary & Scientific Rationale
Pyrazole carboxamides represent a highly privileged scaffold in modern medicinal chemistry. The pyrazole ring provides exceptional hydrogen bond donor and acceptor capabilities, making it an ideal pharmacophore for anchoring into the ATP-binding hinge regions of target kinases[1]. Meanwhile, the carboxamide linkage imparts metabolic stability and offers additional vectors for target engagement[2].
While these derivatives are widely recognized as succinate dehydrogenase (SDH) inhibitors in agricultural mycology[3], their pharmaceutical applications have rapidly expanded into oncology and immunology, specifically as potent inhibitors of kinases such as EGFR, HER-2, and CDK2, as well as anti-inflammatory agents[1].
This application note provides a comprehensive, self-validating in vivo experimental design for evaluating novel pyrazole carboxamide derivatives. As a Senior Application Scientist, I have structured this guide to move beyond mere step-by-step instructions, focusing heavily on the causality behind experimental choices to ensure your preclinical data is robust, reproducible, and ready for IND (Investigational New Drug) submission.
Experimental Design & Workflow
To prevent late-stage attrition, the in vivo evaluation of a pyrazole carboxamide must follow a strict, logical progression. We must first prove the drug reaches the systemic circulation (Pharmacokinetics), establish a safe dosing window (Toxicity/MTD), prove it halts disease progression (Efficacy), and finally confirm it does so through the intended biological mechanism (Pharmacodynamics)[4].
Fig 1. Sequential in vivo workflow ensuring self-validated preclinical drug development.
Protocol 1: Pharmacokinetic (PK) Profiling & Formulation
Objective: Determine the oral bioavailability (%F), half-life (t1/2), and clearance of the lead pyrazole carboxamide.
Causality & Rationale: Pyrazole carboxamides are notoriously hydrophobic, often leading to poor aqueous solubility. Dosing a simple suspension in vivo causes erratic gastrointestinal absorption, resulting in artificial PK profiles. We utilize a co-solvent system to ensure the compound is dosed as a true solution, allowing us to measure intrinsic absorption rather than dissolution-limited artifacts.
Self-Validation Mechanism: This protocol utilizes a parallel Intravenous (IV) and Per Os (PO) arm. If the PO exposure is zero, the IV data acts as an internal control to confirm whether the bioanalytical assay failed or if the compound simply lacks intestinal permeability.
Step-by-Step Methodology:
-
Formulation Preparation: Dissolve the pyrazole carboxamide in 10% DMSO. Once fully dissolved, add 40% PEG400 and vortex thoroughly. Finally, add 50% sterile saline dropwise while stirring. Note: The final solution must be optically clear.
-
Animal Preparation: Fast male Sprague-Dawley rats (n=3 per group) for 12 hours prior to PO dosing to eliminate food-effect variability on absorption. IV groups do not require fasting.
-
Dosing:
-
Group 1 (IV): Administer 2 mg/kg via the lateral tail vein.
-
Group 2 (PO): Administer 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.
-
Bioanalysis: Centrifuge at 3,000 × g for 10 mins to extract plasma. Precipitate proteins using acetonitrile containing a structurally similar internal standard (IS). Analyze the supernatant via LC-MS/MS.
Protocol 2: Maximum Tolerated Dose (MTD) Determination
Objective: Establish the acute safety window before initiating long-term efficacy studies.
Causality & Rationale: Conducting a 30-day xenograft study without knowing the MTD often results in mid-study animal mortality due to drug toxicity. This confounds efficacy data, as it becomes impossible to distinguish between tumor-induced morbidity and drug-induced toxicity.
Self-Validation Mechanism: The inclusion of a vehicle-only control arm establishes a baseline for normal weight gain. Any weight loss >15% in the treatment arm is objectively flagged as a dose-limiting toxicity (DLT).
Step-by-Step Methodology:
-
Dose Escalation (SAD): Utilize a Single Ascending Dose (SAD) design in BALB/c mice (n=3 per dose cohort). Start at the anticipated efficacious dose (e.g., 10 mg/kg) and escalate by a factor of 3 (30, 90, 270 mg/kg).
-
Administration: Administer the formulated pyrazole carboxamide via oral gavage.
-
Monitoring: Observe animals continuously for the first 4 hours for acute clinical signs (tremors, lethargy, piloerection).
-
Quantitative Tracking: Weigh animals daily for 7 days. The MTD is defined as the highest dose that does not cause >15% body weight loss or severe behavioral deficits.
Protocol 3: Xenograft Efficacy Model (Oncology)
Objective: Assess the in vivo Tumor Growth Inhibition (TGI) of the pyrazole carboxamide derivative.
Causality & Rationale: We utilize a subcutaneous xenograft model (e.g., A375 melanoma or HCT116 colorectal cells) because it allows for non-invasive, high-precision caliper measurements of tumor volume over time. Randomization is strictly performed only after tumors reach 100-150 mm³. This ensures all groups start with established, actively vascularized tumors, preventing false positives caused by initial engraftment failures[1].
Self-Validation Mechanism: The study must include a vehicle control (negative validation) and an FDA-approved standard-of-care arm (e.g., Erlotinib for EGFR-driven tumors) as a positive control. If the positive control fails to inhibit tumor growth, the entire model is deemed invalid, preventing the misinterpretation of the test compound's failure.
Step-by-Step Methodology:
-
Inoculation: Inject 5 × 10⁶ A375 cells suspended in 100 µL of 1:1 Matrigel/PBS subcutaneously into the right flank of athymic nude mice.
-
Randomization: Once tumors reach an average volume of 100-150 mm³ (approx. Day 10), randomize mice into four groups (n=8): Vehicle, Positive Control, Pyrazole Carboxamide (Low Dose), Pyrazole Carboxamide (High Dose).
-
Treatment: Dose animals daily via oral gavage for 21 days.
-
Measurement: Measure tumor dimensions bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .
Protocol 4: Pharmacodynamic (PD) Biomarker Analysis
Objective: Prove the Mechanism of Action (MoA) in vivo by quantifying target kinase inhibition within the tumor tissue.
Causality & Rationale: Observing tumor shrinkage is insufficient; efficacy without target modulation could indicate off-target toxicity. By extracting the tumor and measuring the ratio of phosphorylated kinase to total kinase (e.g., p-EGFR vs. total EGFR), we directly link the pyrazole carboxamide to its intended signaling pathway[1].
Fig 2. Pharmacodynamic pathway of pyrazole carboxamides inhibiting oncogenic kinase signaling.
Self-Validation Mechanism: Western blot or ELISA data must be normalized to a housekeeping protein (e.g., GAPDH) to validate that equal amounts of tumor tissue lysate were loaded across all samples.
Step-by-Step Methodology:
-
Tissue Harvesting: 2 hours after the final dose on Day 21, euthanize the mice. Excise the tumors, immediately snap-freeze them in liquid nitrogen, and store at -80°C to preserve phosphorylation states.
-
Lysate Preparation: Homogenize 30 mg of tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Perform a BCA assay to determine total protein concentration.
-
Western Blotting: Load 20 µg of protein per well on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies against total-EGFR, phospho-EGFR (Tyr1068), and GAPDH.
Quantitative Data Presentation
To ensure easy comparison and rapid decision-making, all critical preclinical parameters obtained from the workflows above should be summarized in a standardized matrix. Below is a representative data structure for a lead pyrazole carboxamide candidate.
| Parameter | Vehicle Control | Pyrazole Carboxamide (10 mg/kg) | Pyrazole Carboxamide (30 mg/kg) | Positive Control (Erlotinib 25 mg/kg) |
| Oral Bioavailability (F%) | N/A | 42.5% | 39.8% | 65.0% |
| Plasma Half-Life (t1/2) | N/A | 4.2 hours | 4.5 hours | 3.8 hours |
| Tumor Growth Inhibition (TGI%) | 0% | 48% | 76% | 82% |
| Body Weight Change (Day 21) | +8.2% | +6.5% | +2.1% | -4.5% |
| p-EGFR Inhibition (Tumor) | 0% | 55% | 88% | 92% |
Table 1: Summary of preclinical PK, Efficacy, and PD metrics. A TGI > 50% combined with < 10% body weight loss indicates a highly viable therapeutic window.
References
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: nih.gov URL: [Link]
-
Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: mdpi.com URL: [Link]
-
Title: Design, synthesis, and antifungal activity of novel pyrazole carboxamide derivatives containing benzimidazole moiety as potential SDH inhibitors Source: nih.gov URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antifungal activity of novel pyrazole carboxamide derivatives containing benzimidazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Synthesis and SAR Profiling of 4-Methyl-1H-pyrazole-3-carboxamide Analogs Targeting the CB1 Receptor
Introduction & Mechanistic Rationale
The 1,5-diaryl-4-methyl-1H-pyrazole-3-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized for its potent inverse agonism and antagonism at the Cannabinoid Receptor 1 (CB1). The prototypical molecule of this class, Rimonabant (SR141716) , demonstrated high efficacy in metabolic regulation but suffered from severe psychiatric side effects due to its high blood-brain barrier (BBB) permeability[1].
To harness the peripheral metabolic benefits of CB1 antagonism without central nervous system (CNS) liability, extensive Structure-Activity Relationship (SAR) campaigns have been deployed. By systematically modifying the carboxamide tail, the 1,5-diaryl system, and the C4 position, researchers can tune lipophilicity, alter BBB penetrance, or even shift target selectivity entirely—such as redirecting affinity toward the 18 kDa translocator protein (TSPO)[2].
SAR Design Strategy
The rational design of these analogs is compartmentalized into three distinct regions:
-
Region A (The Carboxamide Tail): The wild-type N-piperidinyl group is highly lipophilic. Replacing it with polar moieties (e.g., morpholine, tetrahydropyran, or adding hydroxyl/sulfonamide groups) reduces the Topological Polar Surface Area (TPSA) and limits CNS penetration, yielding peripherally restricted antagonists[3].
-
Region B (The 1,5-Diaryl System): The 2,4-dichlorophenyl ring at N1 and the para-substituted phenyl ring at C5 dictate the fit within the hydrophobic binding pocket of the CB1 receptor. Substituting the C5 4-chloro group with a 4-iodo group yields AM-251 , a compound with excellent binding kinetics that is frequently used as a radioligand ( 123 I) for in vivo studies[4].
-
Region C (The C4-Methyl Group): This methyl group is not merely decorative; it provides critical steric bulk that forces the C5-aryl ring out of coplanarity with the pyrazole core. This orthogonal conformation is an absolute requirement for the molecule's inverse agonist efficacy at the CB1 receptor.
Fig 1: Endocannabinoid signaling pathway and modulation by pyrazole-based CB1 antagonists.
Quantitative SAR Data Summary
The following table summarizes the binding affinities ( Ki ) of key 4-methyl-1H-pyrazole-3-carboxamide analogs, demonstrating how structural modifications influence target selectivity.
| Compound | Region A (Amide Tail) | Region B (C5-Aryl) | CB1 Ki (nM) | CB2 Ki (nM) | Target Selectivity |
| SR141716 [1] | N-piperidinyl | 4-chlorophenyl | 1.8 | > 1000 | CB1 Selective (>550x) |
| AM-251 [4] | N-piperidinyl | 4-iodophenyl | 7.49 | 2292 | CB1 Selective (306x) |
| Analog 9m [2] | N-(4-cyanotetrahydropyranyl) | 4-methoxyphenyl | 62.0 | > 1000 | Shifts to TSPO ( Ki = 29 nM) |
Synthetic Methodologies & Protocols
The construction of the 1,5-diaryl-4-methyl-1H-pyrazole-3-carboxamide library relies on a robust, modular three-stage continuous workflow:
-
Claisen Condensation to form a 1,3-diketone equivalent.
-
Knorr Pyrazole Synthesis to establish the core heterocycle.
-
Amide Coupling to generate the diverse SAR library.
Fig 2: Modular synthetic workflow for the generation of 4-methyl-1H-pyrazole-3-carboxamide libraries.
Protocol A: Synthesis of the Core Pyrazole-3-carboxylic Acid
This protocol describes the synthesis of the SR141716 core acid. Causality for reagent selection is embedded within the steps.
Step 1: Claisen Condensation
-
Charge a flame-dried round-bottom flask with 4-chloropropiophenone (1.0 equiv) and anhydrous THF (0.5 M) under an inert argon atmosphere.
-
Cool the solution to -78 °C. Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 equiv). Causality: LiHMDS is a non-nucleophilic base that quantitatively generates the kinetic lithium enolate without attacking the ketone carbonyl.
-
Stir for 45 minutes, then add diethyl oxalate (1.2 equiv) in one portion. Allow the reaction to slowly warm to room temperature over 3 hours.
-
Quench with 1M HCl, extract with EtOAc, dry over MgSO 4 , and concentrate to yield the crude lithium enolate of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate.
Step 2: Knorr Cyclization
-
Dissolve the crude diketone in glacial acetic acid (0.3 M).
-
Add 2,4-dichlorophenylhydrazine hydrochloride (1.1 equiv). Causality: Acetic acid serves as both solvent and acid catalyst, promoting the formation of the hydrazone and subsequent cyclization.
-
Heat the mixture to 80 °C for 4 hours.
-
Self-Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 4:1). The desired 1,5-diaryl isomer is the major product due to the steric bulk of the 4-chlorophenyl group directing the 2,4-dichlorophenyl moiety to the N1 position.
-
Concentrate the mixture, neutralize with saturated NaHCO 3 , and extract with DCM. Purify via flash chromatography to isolate ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate.
Step 3: Saponification
-
Suspend the ester in a 2:1 mixture of MeOH and 2M aqueous KOH.
-
Reflux for 2 hours until the ester is fully consumed. Causality: The steric hindrance around the C3-ester necessitates elevated temperatures for complete hydrolysis.
-
Cool, acidify to pH 2 using 2M HCl, and filter the resulting white precipitate. Wash with cold water and dry in vacuo to yield the pure pyrazole-3-carboxylic acid.
Protocol B: SAR Library Generation via Amide Coupling
To explore Region A, the core acid is coupled with a variety of primary and secondary amines.
-
In a dry vial, dissolve the pyrazole-3-carboxylic acid (1.0 equiv) in anhydrous THF (0.1 M).
-
Add triethylamine (3.0 equiv) followed by BOP reagent (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate, 1.1 equiv). Causality: BOP is selected over standard EDC/HOBt because its superior kinetics efficiently activate the sterically hindered pyrazole-3-carboxylic acid into an active ester.
-
Add the desired amine (e.g., 1-aminopiperidine for SR141716, or 4-aminotetrahydropyran for polar analogs) (1.2 equiv). If the amine is a hydrochloride salt, the excess triethylamine will liberate the free base in situ[5].
-
Stir at room temperature for 16 hours.
-
Self-Validation Checkpoint: Quench with water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), sat. NaHCO 3 (to remove unreacted acid), and brine.
-
Purify the crude product via silica gel chromatography (0-100% EtOAc in Hexanes) to afford the final 4-methyl-1H-pyrazole-3-carboxamide analog. Confirm product identity via LC-MS and regiochemistry via 2D NOESY NMR (look for a cross-peak between the C4-methyl protons and the C5-aryl ortho-protons).
References
-
AM-251. Inxight Drugs (NCATS). Available at: [Link]
-
N-(4-Cyanotetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole-3-carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors. ACS Publications. Available at:[Link]
-
Pyrazole Antagonists of the CB1 receptor with reduced brain penetration. PubMed Central (NIH). Available at:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AM-251 [drugs.ncats.io]
- 5. Pyrazole Antagonists of the CB1 receptor with reduced brain penetration - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Employing the 4-Methyl-1H-Pyrazole-3-Carboxamide Scaffold in Antimicrobial Drug Discovery
Target Audience: Researchers, Microbiologists, and Drug Development Professionals Content Focus: Mechanistic Rationale, High-Throughput Screening, and Validation Protocols
Introduction & Mechanistic Rationale
The escalating crisis of antimicrobial resistance (AMR) among ESKAPE pathogens and resistant fungal strains necessitates the continuous exploration of novel chemical pharmacophores[1]. Historically recognized for their role in cannabinoid receptor antagonism (e.g., Rimonabant), pyrazole derivatives have been aggressively repurposed in anti-infective drug discovery. Specifically, the 4-methyl-1H-pyrazole-3-carboxamide scaffold has emerged as a highly privileged structure for developing broad-spectrum antimicrobials[2].
As an Application Scientist, I emphasize designing molecules where every functional group serves a distinct mechanistic purpose. The causality behind selecting this specific scaffold is threefold:
-
The Pyrazole Core: Confers excellent metabolic stability and a favorable dipole moment, allowing the molecule to traverse complex lipid bilayers, such as the mycobacterial cell wall or the Gram-negative outer membrane[1].
-
The 3-Carboxamide Moiety: Acts as a bidentate hydrogen-bonding network. This is the critical "anchor" that interacts with the active sites of target metalloenzymes, such as DNA gyrase in bacteria or succinate dehydrogenase (Complex II) in fungi[3].
-
The 4-Methyl Substitution: Provides targeted steric bulk. This methyl group restricts the rotation of the adjacent carboxamide, locking it into an optimal dihedral angle. This conformational restriction minimizes the entropic penalty upon target binding, significantly increasing binding affinity and target selectivity.
Mechanism of Action (MoA)
The antimicrobial efficacy of 4-methyl-1H-pyrazole-3-carboxamides is highly dependent on the target organism:
-
Antifungal Activity: In phytopathogenic and human fungal pathogens (e.g., Rhizoctonia solani, Candida spp.), these compounds localize to the mitochondria. They competitively inhibit Complex II (Succinate Dehydrogenase) and Complex IV (Cytochrome c Oxidase). This blockade halts the electron transport chain, leading to a rapid collapse of the Mitochondrial Membrane Potential (MMP), ATP depletion, and lethal accumulation of reactive oxygen species (ROS)[3].
-
Antibacterial Activity: In bacterial species (e.g., Staphylococcus aureus), in silico modeling and in vitro validation demonstrate that pyrazole-3-carboxamides act as potent DNA gyrase inhibitors, preventing DNA supercoiling and causing double-strand DNA breaks[1].
Mechanism of pyrazole-3-carboxamides disrupting mitochondrial respiration in pathogens.
Quantitative Data: Antimicrobial Efficacy
The table below synthesizes the expected efficacy metrics for optimized pyrazole-carboxamide derivatives across various pathogen classes, establishing a baseline for your screening campaigns[1][3].
| Compound Class / Modification | Primary Target Pathogen | Primary Mechanism of Action | Typical MIC Range (µg/mL) | Selectivity Index (CC₅₀/MIC) |
| Unsubstituted 4-Methyl-pyrazole-3-carboxamides | S. aureus (MRSA) | DNA Gyrase Inhibition | 1.0 – 8.0 | > 10 |
| Diarylamine-pyrazole carboxamides | R. solani (Fungi) | Complex II / IV Inhibition | 0.02 – 0.05 | > 50 |
| Thiazolidinone-clubbed pyrazoles | E. coli / K. pneumoniae | Membrane Disruption | 12.5 – 16.0 | > 5 |
| Aminoguanidine-derived pyrazoles | Acinetobacter baumannii | Multi-target (Metabolic) | 4.0 – 8.0 | > 20 |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls that prevent false positives caused by the inherent lipophilicity of pyrazole scaffolds.
Protocol 1: Broth Microdilution Assay for MIC/MBC Determination
Causality Check: Pyrazole-3-carboxamides are highly hydrophobic. Standard aqueous serial dilutions often result in compound micro-precipitation, which mimics bacterial turbidity and yields false-negative MIC values. To counter this, we utilize a resazurin-based colorimetric readout.
Materials:
-
96-well sterile, flat-bottom microtiter plates.
-
Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi.
-
Resazurin sodium salt (0.015% w/v in water, filter-sterilized).
-
Test compound dissolved in 100% DMSO (Stock: 10 mg/mL).
Step-by-Step Methodology:
-
Inoculum Preparation: Adjust the microbial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in MHB to achieve a working concentration of 1.5×106 CFU/mL.
-
Serial Dilution: Add 100 µL of MHB to wells 2–12. Add 200 µL of the working compound solution (containing max 2% DMSO) to well 1. Perform a two-fold serial dilution from well 1 to well 10, discarding 100 µL from well 10.
-
Self-Validating Controls:
-
Well 11 (Growth Control): 100 µL MHB + 1% DMSO (Validates that the vehicle solvent does not inhibit growth).
-
Well 12 (Sterility Control): 100 µL MHB only (Validates media sterility).
-
Positive Control Plate: Run a parallel plate using Ciprofloxacin (bacteria) or Fluconazole (fungi) against ATCC reference strains to validate the assay window.
-
-
Inoculation: Add 100 µL of the bacterial inoculum to wells 1–11. The final maximum DMSO concentration is now 1% (v/v).
-
Incubation & Readout: Incubate at 37°C for 18 hours. Add 30 µL of resazurin solution to all wells and incubate for an additional 2–4 hours.
-
Interpretation: A color change from blue (oxidized) to pink (reduced) indicates viable cells. The MIC is the lowest concentration well that remains strictly blue.
Protocol 2: Mechanistic Validation via Mitochondrial Membrane Potential (MMP) Assay
Causality Check: To prove that the pyrazole carboxamide is actively targeting Complex II/IV[3], we must measure the collapse of the proton gradient. We use JC-1 dye, which forms red fluorescent J-aggregates in healthy, hyperpolarized mitochondria, but reverts to green fluorescent monomers when the membrane depolarizes.
Step-by-Step Methodology:
-
Cell Treatment: Culture the target fungal cells (e.g., Candida albicans) to the logarithmic growth phase. Treat with the pyrazole-3-carboxamide compound at 1×MIC and 2×MIC for 4 hours.
-
Self-Validating Control: Treat a separate aliquot with 50 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 30 minutes. Validation rule: If the CCCP control fails to shift the fluorescence entirely to green, the dye is compromised, and the assay must be aborted.
-
Staining: Centrifuge the cells, wash twice with PBS, and resuspend in 500 µL of JC-1 working solution (5 µg/mL). Incubate in the dark at 37°C for 20 minutes.
-
Flow Cytometry Analysis: Wash cells twice to remove unbound dye. Analyze via flow cytometry using 488 nm excitation. Measure green fluorescence (FL1 channel, ~525 nm) and red fluorescence (FL2 channel, ~590 nm).
-
Data Interpretation: Calculate the Red/Green fluorescence ratio. A significant decrease in the ratio compared to the untreated vehicle control confirms target engagement at the respiratory chain.
Step-by-step workflow for screening and validating pyrazole-3-carboxamide antimicrobials.
References
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani Journal of Agricultural and Food Chemistry (ACS Publications)[Link][3]
-
Antibacterial pyrazoles: tackling resistant bacteria Future Medicinal Chemistry (NIH PMC)[Link][1]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole Journal of Chemical and Pharmaceutical Research[Link][2]
Sources
Troubleshooting & Optimization
Application Support Center: Troubleshooting 4-Methyl-1H-Pyrazole-3-Carboxamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists facing bottlenecks in the synthesis of pyrazole-3-carboxamide scaffolds—most notably, derivatives akin to the cannabinoid receptor antagonist SR141716 (Rimonabant) and its analogs[1].
While the synthesis of the 4-methyl-1H-pyrazole-3-carboxamide core appears straightforward on paper, it is practically fraught with regioselectivity issues during cyclization and symmetric anhydride formation during amidation. This guide deconstructs the causality behind these failures and provides self-validating protocols to ensure synthetic integrity.
Synthetic Workflow & By-Product Branching
Workflow of 4-methyl-1H-pyrazole-3-carboxamide synthesis highlighting key by-product branching.
Section 1: The Regioselectivity Conundrum in Core Formation
Q: My Knorr cyclocondensation is yielding a nearly 1:1 mixture of pyrazole regioisomers. How do I drive the reaction toward the desired 1,5-diaryl-4-methyl isomer?
A: The formation of the pyrazole core via the condensation of an unsymmetrical 2-methyl-1,3-dicarbonyl compound with a substituted hydrazine is governed by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the hydrazine nitrogens[2]. In traditional protic solvents like ethanol, the energetic difference between the two transition states is minimal, leading to poor regioselectivity (often a 1:1 to 1.5:1 ratio)[3].
The Causality: To correct this, we must exploit the unique hydrogen-bonding capabilities of fluorinated alcohols. Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) selectively hydrogen-bond to the more sterically accessible carbonyl, amplifying the electrophilic differential and directing the initial nucleophilic attack[4]. This pre-organization effectively shuts down the pathway leading to the undesired 1,3-diaryl by-product.
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Core Formation
| Solvent | Dielectric Constant (ε) | Hydrogen Bond Donor Capacity (α) | Ratio of Regioisomers (Desired 1,5-diaryl : Undesired 1,3-diaryl) |
| Ethanol (EtOH) | 24.5 | 0.83 | 1.2 : 1 |
| Toluene | 2.4 | 0.00 | 2.1 : 1 |
| 2,2,2-Trifluoroethanol (TFE) | 26.1 | 1.51 | 15 : 1 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 16.7 | 1.96 | >99 : 1 |
| *Quantitative data synthesized from comparative solvent studies on pyrazole regioselectivity[3][4]. |
Protocol 1: Regioselective Synthesis of the Pyrazole-3-carboxylate Core
-
Preparation: In an oven-dried flask under argon, dissolve the unsymmetrical 2-methyl-1,3-diketone (1.0 equiv) in anhydrous HFIP (0.2 M concentration).
-
Hydrazine Addition: Cool the solution to 0 °C. Add the substituted hydrazine (1.05 equiv) dropwise over 15 minutes to prevent exothermic degradation.
-
Cyclocondensation: Allow the reaction to warm to room temperature, then heat to 60 °C for 4 hours. The strong hydrogen-bond donating ability of HFIP will catalyze the cyclization while dictating regiochemistry.
-
Validation & Isolation: Monitor the reaction strictly via LC-MS. The reaction is self-validating when the UV chromatogram (254 nm) shows a single dominant peak corresponding to the target mass, with the regioisomer peak (identical m/z, different retention time) integrated at <5%. Concentrate under reduced pressure (HFIP is highly volatile) and purify via flash chromatography (Hexanes/EtOAc).
Section 2: Amide Coupling and N-Acylation By-Products
Q: During the final amidation step, I am isolating significant amounts of symmetric anhydride and unreacted starting material instead of my target carboxamide. What is the mechanistic failure?
A: This is a classic symptom of moisture contamination during the activation of the pyrazole-3-carboxylic acid. When using thionyl chloride ( SOCl2 ) or oxalyl chloride to form the acyl chloride intermediate, any adventitious water will immediately hydrolyze the highly reactive acyl chloride back to the carboxylic acid[5]. The newly formed acid then reacts with the remaining acyl chloride to form a stable, unreactive symmetric anhydride.
Furthermore, if your pyrazole ring lacks an N1 substituent (a true 1H-pyrazole), the pyrazole nitrogen itself can act as a nucleophile, leading to N-acylated dimers.
Q: How do I suppress these side reactions?
A: Transition from harsh SOCl2 reflux to a milder, more controlled activation using oxalyl chloride with a catalytic amount of DMF. This forms the highly reactive Vilsmeier reagent in situ. Ensure absolute anhydrous conditions and strict stoichiometric control of the amine[6].
Protocol 2: Anhydrous Amide Coupling via in situ Acyl Chloride
-
Activation: Suspend the pyrazole-3-carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M) under nitrogen. Add catalytic DMF (0.05 equiv).
-
Chlorination: Add oxalyl chloride (1.2 equiv) dropwise at 0 °C. Stir for 2 hours at room temperature.
-
Self-Validation Check 1: The protocol self-validates through gas evolution. The cessation of CO and CO2 bubbling physically confirms the complete consumption of the carboxylic acid and the formation of the acyl chloride.
-
Concentration: Evaporate the solvent and excess oxalyl chloride under a stream of nitrogen to prevent anhydride formation. Redissolve the crude acyl chloride in anhydrous DCM.
-
Amidation: In a separate flask, prepare a solution of the target amine (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in DCM at 0 °C. Dropwise add the acyl chloride solution.
-
Self-Validation Check 2: Stir for 1 hour, then quench with saturated aqueous NaHCO3 . The absence of a carboxylic acid smear on the baseline of your TLC confirms that no symmetric anhydride underwent hydrolysis back to the starting material[6].
Section 3: Structural Verification
Q: How can I definitively prove I have the correct regioisomer before proceeding to the coupling step?
A: 2D NMR is non-negotiable here. Do not rely solely on 1H NMR chemical shifts, as the pyrazole methyl and aryl protons can be misleading. Perform a NOESY or ROESY experiment. In the desired 1,5-diaryl-4-methyl isomer, you will observe a strong NOE correlation between the N1-aryl protons and the C5-aryl protons, as well as between the C4-methyl group and the C5-aryl protons. The undesired 1,3-diaryl isomer will lack the N1-to-C5 spatial correlation.
References
-
Synthesis and Structure−Activity Relationships of Amide and Hydrazide Analogues of the Cannabinoid CB1 Receptor Antagonist N-(Piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. The Journal of Organic Chemistry (ACS Publications). URL:[Link]
- US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
Technical Support Center: Optimizing 4-Methyl-1H-pyrazole-3-carboxamide Synthesis
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols for optimizing the yield of 4-methyl-1H-pyrazole-3-carboxamide and its derivatives.
Because the pyrazole scaffold presents unique physicochemical challenges—specifically regarding hydrogen bonding, solubility, and polarity—standard peptide coupling protocols often result in significant yield attrition. This guide is structured to diagnose these specific failure points and provide actionable, self-validating solutions.
Core Mechanistic Workflow
The synthesis of 4-methyl-1H-pyrazole-3-carboxamides typically follows a three-stage sequence: cyclocondensation to form the pyrazole core, ester hydrolysis, and final amidation[1]. Yield loss most frequently occurs during the final amidation step.
Workflow for the synthesis of 4-methyl-1H-pyrazole-3-carboxamide.
Troubleshooting Guide & FAQs
Q1: Why is the yield of my amidation step consistently below 40% when using standard EDC/HOBt coupling? A1: The root cause is typically a combination of poor substrate solubility and competitive hydrolysis. 4-methyl-1H-pyrazole-3-carboxylic acid exhibits strong intermolecular hydrogen bonding (between the pyrazole NH and the carboxylic C=O), making it poorly soluble in standard halogenated solvents like dichloromethane (DCM). If the acid is not fully dissolved, the formation of the intermediate O-acylisourea is sluggish, allowing trace water to hydrolyze the activated complex back to the starting material. Solution: Switch to a highly polar aprotic solvent (e.g., anhydrous DMF) and utilize a uronium-based coupling reagent like HATU. HATU drives the formation of the highly reactive HOAt ester at a rate that outcompetes hydrolysis[2].
Q2: I achieved full conversion of the carboxylic acid according to LC-MS, but my isolated yield of the final carboxamide is still low. Where is my product? A2: The target molecule, 4-methyl-1H-pyrazole-3-carboxamide, is highly polar. It contains both a hydrogen-bond donating/accepting pyrazole ring and a primary/secondary carboxamide. During standard aqueous workup, a significant portion of the product partitions into the aqueous layer rather than the organic phase. Solution: Avoid repetitive aqueous washes. If aqueous workup is mandatory, saturate the aqueous layer with NaCl (brine) and extract with a more polar organic solvent mixture, such as ethyl acetate containing 10-20% n-butanol, or use 2-methyltetrahydrofuran (2-MeTHF).
Q3: During the initial cyclocondensation to form the pyrazole core, I observe incomplete conversion of the intermediate hydrazone. How can I drive this to completion? A3: Cyclization requires the intramolecular nucleophilic attack of the second hydrazine nitrogen onto the ester or ketone carbonyl. If the reaction stalls at the open-chain hydrazone, the electrophilicity of the carbonyl is likely insufficient. Solution: Ensure the reaction is run under slightly acidic conditions (e.g., adding catalytic glacial acetic acid in ethanol) and heated to reflux. The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating ring closure[1].
Troubleshooting logic tree for diagnosing and resolving low amidation yields.
Standard Operating Protocol (SOP): High-Yield Amidation
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates an in-process analytical hold point to verify intermediate formation before proceeding, preventing wasted downstream effort.
Reagents:
-
4-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv)
-
Amine source (e.g., ammonium chloride for primary amides, or substituted amine) (1.5 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv; 4.0 equiv if using an amine hydrochloride salt)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Dissolution: Suspend 4-methyl-1H-pyrazole-3-carboxylic acid in anhydrous DMF to achieve a 0.2 M concentration. Stir under an inert atmosphere (N₂ or Ar) at room temperature.
-
Base Addition: Add DIPEA dropwise. The suspension should clear as the carboxylate salt forms, disrupting the intermolecular hydrogen bonding of the pyrazole.
-
Activation: Add HATU in one portion. Stir for 15 minutes at room temperature.
-
Self-Validation Check (Critical): Remove a 5 µL aliquot from the reaction mixture and quench it into 100 µL of methanol. Analyze this sample via LC-MS.
-
Causality: Methanol traps the highly reactive HOAt-ester intermediate to form the methyl ester. If the LC-MS shows complete conversion to the methyl ester mass, your activation is successful. If unreacted acid remains, add an additional 0.2 equiv of HATU.
-
-
Amidation: Once activation is validated, add the amine source. Stir the reaction at room temperature for 2–4 hours until complete consumption of the active ester is observed via LC-MS[2].
-
Workup: Dilute the reaction mixture with a 10% n-butanol in ethyl acetate solution. Wash sequentially with half-saturated brine (to remove DMF) and saturated aqueous NaHCO₃.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient) to yield the pure 4-methyl-1H-pyrazole-3-carboxamide.
Alternative Route: For highly sterically hindered amines, converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) prior to amidation may be required to force the reaction to completion[3].
Quantitative Data: Amidation Condition Comparison
The following table summarizes the expected performance of various coupling strategies specifically applied to 1H-pyrazole-3-carboxylic acids.
| Coupling Strategy | Reagents | Solvent | Typical Time | Average Yield | Mechanistic Note |
| Carbodiimide | EDC, HOBt, Et₃N | DCM or THF | 12–24 h | 40–55% | Prone to failure due to poor substrate solubility and rapid hydrolysis of the O-acylisourea intermediate. |
| Uronium (Recommended) | HATU, DIPEA | DMF | 2–4 h | 80–95% | Excellent conversion; outcompetes hydrolysis. Requires careful solvent selection during workup to avoid product loss into the aqueous phase. |
| Acid Chloride | SOCl₂, cat. DMF | Neat or THF | 1–2 h | 75–90% | Highly reactive; ideal for hindered amines. However, the harsh acidic conditions are not suitable for substrates with acid-sensitive protecting groups[3]. |
References
- Synthesis and Structure−Activity Relationships of Amide and Hydrazide Analogues of the Cannabinoid CB1 Receptor Antagonist N-(Piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)
- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pyrazole Ring Formation Reactions
Welcome to the Pyrazole Synthesis Technical Support Center. As a Senior Application Scientist, I have engineered this guide for researchers, synthetic chemists, and drug development professionals who are facing bottlenecks in pyrazole ring construction. Instead of merely listing steps, this guide focuses on the thermodynamic and kinetic causality behind experimental failures—bridging the gap between theoretical mechanisms and benchtop reality.
SECTION 1: Frequently Asked Questions (FAQs) - Mechanistic Insights
Q1: Why does my Knorr pyrazole synthesis yield a mixture of regioisomers instead of a single product? A1: In the Knorr synthesis, the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine generates two distinct electrophilic centers. The regioselectivity is governed by a delicate balance of steric hindrance and the relative electrophilicity of the two carbonyl carbons[1]. If the energy difference between the two transition states is minimal, the hydrazine will attack both centers indiscriminately, leading to a mixture of 1,3,5- and 1,5-substituted pyrazoles[2]. Furthermore, the dehydration of the hydroxylpyrazolidine intermediate—often the rate-determining step—exhibits highly complex, non-first-order kinetics under neutral conditions, making product distribution highly sensitive to slight environmental changes[3].
Q2: What causes incomplete conversion in the 1,3-dipolar cycloaddition of diazo compounds with alkynes? A2: Intermolecular 1,3-dipolar cycloadditions between electron-poor diazocarbonyl compounds and alkynes often stall due to a high HOMO–LUMO energy gap. To troubleshoot this, you must lower the LUMO of the alkyne dipolarophile. This is typically achieved by introducing a Lewis acid or a transition metal catalyst (e.g., Cu, Ag, or Ru complexes) which coordinates to the alkyne, thereby accelerating the cycloaddition and driving the reaction to completion[4].
SECTION 2: Troubleshooting Guides
Issue 1: Poor Regioselectivity in Knorr Synthesis
Symptom: NMR or LC-MS analysis of the crude reaction mixture reveals a nearly 1:1 ratio of pyrazole regioisomers. Root Cause: The electronic and steric differentiation between the two carbonyl groups is insufficient under standard conditions (e.g., refluxing ethanol). Resolution:
-
Solvent Modification: Switch from standard protic solvents to fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE). Fluorinated solvents possess strong hydrogen-bond donating capabilities that selectively activate the more electron-rich carbonyl group, dramatically enhancing regioselectivity[1].
-
Catalyst Screening: The addition of an acid (e.g., HCl) or a base (e.g., NaOAc) alters the reaction pathway. Acidic conditions favor the attack on the more basic carbonyl, effectively bypassing the unselective neutral pathway[1].
Quantitative Data: Impact of Solvent Selection on Regioselectivity (Representative baseline data for unsymmetrical 1,3-diketones)
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Regioisomeric Ratio (Isomer A : Isomer B) |
| Ethanol | 24.5 | 85 | 55 : 45 |
| Acetonitrile | 37.5 | 82 | 60 : 40 |
| TFE | 26.1 | 90 | 85 : 15 |
| HFIP | 16.7 | 95 | 95 : 5 |
Issue 2: Low Yields and Side Reactions in Aqueous 1,3-Dipolar Cycloadditions
Symptom: The reaction stalls, or complex mixtures containing unstable pyrazoline byproducts are observed when running cycloadditions in water. Root Cause: Poor solubility of organic substrates in the aqueous phase and improper pH control leading to competing prototropic rearrangements. Resolution:
-
Micellar Catalysis: Utilize a designer surfactant like TPGS-750-M (1.5 - 5% wt in water). This creates nanomicelles that act as hydrophobic reaction chambers, increasing the local concentration of reactants and securing clean crude mixtures without organic solvents[5].
-
Strict pH Control: The reaction is highly pH-dependent. For example, in the presence of protic catalysis at pH 3.5, a mixture of 3,5- and 4,5-disubstituted pyrazoles is obtained. Adjusting the pH to 5.5 ensures that only the 3,5-disubstituted isomer is selectively formed[5].
SECTION 3: Visualizing the Workflows
Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.
Mechanistic pathway of the Knorr pyrazole synthesis highlighting the divergence point.
SECTION 4: Self-Validating Experimental Protocols
Protocol A: Regioselective Knorr Synthesis using HFIP
Self-Validation Checkpoint: The reaction mixture should remain completely homogeneous. If precipitation occurs early, the concentration may be too high, risking incomplete conversion and trapping of the hydroxylpyrazolidine intermediate.
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP to achieve a 0.2 M solution[1].
-
Addition: Cool the solution to 0 °C. Add the substituted hydrazine (1.1 equiv) dropwise over 10 minutes to maintain kinetic control and prevent localized heating.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Hexanes/EtOAc) until the diketone is fully consumed.
-
Workup: Remove the HFIP under reduced pressure using a rotary evaporator (Note: HFIP is volatile and can be recovered/recycled).
-
Purification: Purify the crude residue via silica gel flash column chromatography. The enhanced regioselectivity should yield a single major spot, drastically simplifying isolation[1].
Protocol B: 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis
Self-Validation Checkpoint: The reaction mixture must appear as a stable, cloudy emulsion (indicating proper micelle formation). If it separates into two distinct clear layers, the surfactant concentration is incorrect or the stirring rate is too low.
-
Micelle Formation: Prepare a 1.5% wt solution of TPGS-750-M in degassed HPLC-grade water[5].
-
Reagent Addition: Add the diazo compound (1.0 equiv) and the alkyne dipolarophile (1.2 equiv) directly to the aqueous surfactant solution.
-
pH Adjustment: Buffer the solution to exactly pH 5.5 using a dilute NaH₂PO₄/Na₂HPO₄ buffer. This specific pH prevents the formation of mixed regioisomers[5].
-
Reaction: Stir vigorously (≥ 800 rpm) at room temperature for 12-24 hours. The hydrophobic reactants will naturally partition into the nanomicelles.
-
Extraction: Extract the product using a minimal amount of an environmentally benign solvent (e.g., ethyl acetate or 2-methylTHF). The surfactant remains in the aqueous layer and can be reused for subsequent synthetic batches[5].
References
[2] Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL:
[1] Title: Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis Source: Benchchem URL:
[5] Title: Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis Source: ResearchGate URL:
[4] Title: Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions Source: Frontiers URL:
[3] Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability & Troubleshooting for 4-Methyl-1H-Pyrazole-3-Carboxamides
Welcome to the Technical Support Center. 4-Methyl-1H-pyrazole-3-carboxamide derivatives (such as Rimonabant, AM251, and AM281) are highly potent scaffolds frequently utilized in drug development as CB1 receptor antagonists and enzyme inhibitors[1]. While the pyrazole core is generally robust, researchers frequently encounter apparent "loss of compound" during in vitro assays and storage.
As a Senior Application Scientist, I have designed this guide to help you systematically distinguish between physical instability (precipitation) and true chemical or metabolic degradation, ensuring the integrity of your experimental data.
Diagnostic Triage Workflow
Before altering your chemical structure, you must identify the root cause of signal loss. Use the following self-validating workflow to determine whether your compound is precipitating out of solution, hydrolyzing, or being metabolically cleared.
Diagnostic workflow for differentiating physical precipitation from chemical and metabolic degradation.
Frequently Asked Questions & Troubleshooting
Q1: I am observing a rapid decrease in compound concentration in my aqueous assay buffer (pH 7.4). Is the compound degrading?
A: In most cases, rapid concentration loss at physiological pH is due to physical precipitation , not chemical degradation. 4-methyl-1H-pyrazole-3-carboxamides are highly lipophilic[2]. When spiked from a concentrated DMSO stock into aqueous media, the compound can rapidly exceed its kinetic solubility limit. This forms micro-precipitates that adhere to plastic assay plates or are spun down during centrifugation.
-
Causality & Solution: To validate this, assess the peak purity of the remaining soluble fraction using HPLC-DAD[2]. If the peak is pure (no degradation products) but the area is reduced, you are facing a solubility issue. Optimize your vehicle by incorporating co-solvents or surfactants (e.g., 2% Ethanol, 2% Tween-80, or BSA)[3].
Q2: How stable is the carboxamide bond under extreme pH conditions?
A: The pyrazole-3-carboxamide linkage is susceptible to both acidic and basic hydrolysis[4]. Under strongly acidic conditions (e.g., 0.1 N HCl), protonation of the carbonyl oxygen increases the electrophilicity of the amide carbon, facilitating nucleophilic attack by water and cleavage into the corresponding pyrazole-3-carboxylic acid and free amine. Under basic conditions (0.1 N NaOH), direct hydroxide attack yields similar degradation profiles, often at an accelerated rate[4].
-
Causality & Solution: Avoid storing stock solutions in unbuffered, extreme pH environments. If your extraction protocol requires extreme pH, minimize exposure time and neutralize immediately prior to HPLC analysis.
Q3: My compound shows high clearance in human liver microsomes (HLM). Is the pyrazole core unstable?
A: No, the 4-methyl-1H-pyrazole core is highly resistant to metabolic cleavage. High microsomal clearance is almost exclusively driven by cytochrome P450-mediated hydroxylation of the terminal 3-carboxamide substituents (e.g., the piperidinyl ring in Rimonabant or the morpholinyl ring in AM281)[1].
-
Causality & Solution: LC-MS/MS analysis will typically reveal metabolites with a mass shift of +16 Da (hydroxylation) or +14 Da (hydroxylation followed by dehydration)[1]. To improve metabolic stability, consider structural modifications to the terminal amine (e.g., fluorination or steric hindrance) rather than altering the pyrazole core.
Quantitative Stability Profile
The following table summarizes the forced degradation profile of a standard 4-methyl-1H-pyrazole-3-carboxamide (Rimonabant) under various stress conditions. Note the specific vulnerability to alkaline and acidic hydrolysis compared to thermal stress.
| Stress Condition | Reagent / Environment | Exposure Time | % Degradation Observed | Peak Purity (DAD) |
| Aqueous Control | Water (Reflux) | 30 min | 4.5% | 0.992 |
| Acidic Hydrolysis | 0.1 N HCl (Ambient) | 30 min | 9.5% | 0.999 |
| Basic Hydrolysis | 0.1 N NaOH (Reflux) | 30 min | 22.7% | 0.995 |
| Oxidation | 3.0% H₂O₂ (Reflux) | 60 min | 2.5% | 0.998 |
| Thermal | Solid State (105°C) | 48 hrs | 0.4% | 0.998 |
Data synthesized from standardized stability-indicating HPLC methods[4].
Self-Validating Experimental Protocols
To ensure data trustworthiness, protocols must contain internal validation steps. Implement the following methodologies to troubleshoot your specific issue.
Protocol 1: Stability-Indicating RP-HPLC for Chemical Degradation
This protocol ensures that degradation products are chromatographically resolved from the parent compound, preventing false-positive stability readings.
-
Preparation: Prepare 50 µg/mL of the pyrazole-3-carboxamide in the mobile phase.
-
Separation: Inject 20 µL onto a C18 column (e.g., 50 cm × 4.6 mm, 5 µm).
-
Elution: Run an isocratic mobile phase of Buffer/Acetonitrile (30:70) or Methanol/Water/Acetonitrile (70:23:7 v/v) at a flow rate of 1.0 mL/min[4].
-
Detection: Monitor via UV at 220–254 nm using a Diode Array Detector (DAD).
-
Self-Validation (Peak Purity): Calculate the peak purity index across the analyte peak. A purity value >0.999 confirms the absence of co-eluting hydrolysis products, validating that the method is strictly stability-indicating[2][4].
Protocol 2: Mass-Balance Solubility Assessment
This protocol definitively separates chemical degradation from physical precipitation.
-
Incubation: Spike the compound into the target aqueous buffer (pH 7.4) to a final concentration of 10 µM. Incubate for 2 hours at 37°C.
-
Separation: Centrifuge the sample at 10,000 × g for 15 minutes to pellet any insoluble aggregates.
-
Supernatant Analysis: Carefully aspirate and quantify the soluble fraction via LC-MS/MS.
-
Self-Validation (Mass Balance): Re-suspend the invisible/visible pellet in an equal volume of 100% DMSO. Quantify this fraction. If the sum of the supernatant and pellet fractions equals the initial spike concentration (±5%), the concentration loss is definitively proven to be physical precipitation, ruling out chemical degradation.
Sources
improving solubility of 4-methyl-1H-pyrazole-3-carboxamide for assays
Welcome to the Technical Support Center for Assay Development. As application scientists, we frequently encounter researchers struggling with the in vitro and in vivo formulation of highly lipophilic compounds.
The 4-methyl-1H-pyrazole-3-carboxamide scaffold is the structural foundation for several highly potent Cannabinoid 1 (CB1) receptor antagonists and inverse agonists, including SR141716 (Rimonabant), AM251, and AM4113[1][2][3]. While pharmacologically exceptional, these diaryl-substituted derivatives present severe solubility challenges in aqueous assay environments.
This guide provides field-proven, self-validating troubleshooting strategies to ensure your compounds remain in solution, preventing artifactual data in your radioligand binding and functional assays.
Quantitative Solubility Profiles
Understanding the thermodynamic limits of your specific derivative is the first step in assay design. The table below summarizes the maximum solubility thresholds for common 4-methyl-1H-pyrazole-3-carboxamide derivatives.
Table 1: Solubility Metrics for 4-methyl-1H-pyrazole-3-carboxamide Derivatives
| Compound Derivative | Primary Target Mechanism | Max DMSO Solubility | Max Ethanol Solubility | Aqueous Solubility (pH 7.4) |
| AM251 [4] | CB1 Antagonist / GPR55 Agonist | 50 mg/mL | 13 mg/mL | < 0.01 mg/mL |
| AM4113 [5] | CB1 Neutral Antagonist | > 25 mg/mL | 7.61 mg/mL | Insoluble |
| Rimonabant (SR141716) [1] | CB1 Inverse Agonist | > 25 mg/mL | > 10 mg/mL | ~0.002 mg/mL (2 µg/L) |
Troubleshooting FAQs
Q1: Why does my 4-methyl-1H-pyrazole-3-carboxamide derivative precipitate immediately when added to my biological assay buffer? A: This is a classic thermodynamic failure driven by the compound's structure. The core pyrazole-3-carboxamide scaffold, particularly when functionalized with halogenated aryl rings (e.g., 2,4-dichlorophenyl groups), is extremely lipophilic (LogP often > 5)[1][3]. The planar aromatic systems promote strong intermolecular π-π stacking, and the carboxamide group forms stable hydrogen-bond networks in the solid state. Causality: When you transition the compound from a 100% DMSO stock directly into an aqueous buffer, the sudden shift in the dielectric constant forces the hydrophobic molecules to aggregate to minimize contact with water, rapidly overcoming the nucleation energy barrier. To prevent this, you must kinetically trap the molecules using a carrier protein or surfactant before the local concentration exceeds the aqueous solubility limit.
Q2: I am performing a CB1 radioligand displacement assay. I suspect my compound is sticking to the plasticware. How do I prevent this? A: Compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide act as potent CB1 inverse agonists[2], but their high hydrophobicity causes severe non-specific binding (NSB) to polystyrene and polypropylene surfaces. Causality: Hydrophobic interactions between the compound's diaryl rings and the polymer chains of the plastic deplete the actual free concentration of the drug in your assay, leading to artificially inflated IC50 values. Solution: Always use silanized glass vials for intermediate dilutions. For the final assay plates, pre-coat the wells with a buffer containing 0.1% to 0.5% fatty-acid-free Bovine Serum Albumin (BSA). BSA acts as a lipid sink, binding the free compound reversibly and preventing it from adhering to the plastic.
Q3: How can I definitively verify that my compound is fully dissolved and not forming a micro-suspension? A: Visual inspection is notoriously unreliable because micro-precipitates (colloidal aggregates) scatter light but may not be visible to the naked eye. We mandate a self-validating centrifugation protocol (detailed in Section 3) to empirically prove solubility. If the UV-Vis absorbance of your solution drops after high-speed centrifugation, your compound has crashed out, and the assay data will be invalid.
Experimental Protocols: Self-Validating Formulation
To ensure reliable data in functional calcium mobilization or GTP- γ -S assays, follow this step-by-step methodology to formulate assay-ready aqueous solutions.
Step 1: Master Stock Preparation (Organic Phase)
-
Weigh the lyophilized 4-methyl-1H-pyrazole-3-carboxamide powder using a microbalance.
-
Reconstitute in 100% anhydrous, cell-culture grade DMSO to achieve a concentration of 10 mM to 20 mM.
-
Vortex for 60 seconds, followed by sonication in a 37°C water bath for 5 minutes until the solution is optically clear.
-
Aliquot into tightly sealed amber glass vials and store at -20°C to prevent freeze-thaw degradation.
Step 2: Intermediate Dilution (The Kinetic Trap)
-
Do not dilute directly into water. Instead, prepare an intermediate stock (e.g., 1 mM) by diluting the Master Stock into a transition solvent.
-
Recommended Transition Solvent: 50% DMSO / 50% Ethanol, or 100% DMSO containing 1% Tween-80.
Step 3: Aqueous Integration
-
Prepare your final assay buffer (e.g., HEPES or Tris-HCl, pH 7.4) supplemented with 0.1% fatty-acid-free BSA.
-
Place the assay buffer on a magnetic stirrer at 300 RPM.
-
Add the intermediate stock dropwise into the vortex of the stirring buffer. The final DMSO concentration must not exceed 0.5% to prevent solvent-induced cytotoxicity or receptor artifacts.
Step 4: Self-Validation (Crucial Step)
-
Transfer a 1 mL aliquot of the final aqueous solution to a microcentrifuge tube.
-
Centrifuge at 10,000 × g for 10 minutes at room temperature.
-
Carefully extract the top 500 µL of the supernatant.
-
Measure the UV absorbance (or run an LC-MS injection) of the supernatant and compare it to an uncentrifuged control aliquot.
-
Validation criteria: The concentration in the supernatant must be ≥ 95% of the uncentrifuged control. A drop in concentration indicates micro-precipitation.
Visualizations
Solubilization & Validation Workflow
Workflow for solubilizing highly lipophilic pyrazole-3-carboxamide derivatives.
CB1 Receptor Signaling & Antagonist Mechanism
Because these compounds are heavily utilized to probe the Cannabinoid 1 (CB1) receptor[2], understanding the downstream functional assay targets is critical for experimental design.
Mechanism of action: Pyrazole-3-carboxamides acting as CB1 receptor antagonists/inverse agonists.
References
-
Isca Biochemicals. "AM 251 | 183232-66-8". Available at: [Link]
-
PubChem - NIH. "Rimonabant | C22H21Cl3N4O | CID 104850". Available at:[Link]
-
Molecular Pharmacology - NIH. "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor". Available at: [Link]
-
Journal of Medicinal Chemistry - ACS. "Synthesis and Structure−Activity Relationships of Amide and Hydrazide Analogues of the Cannabinoid CB1 Receptor Antagonist N-(Piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)". Available at:[Link]
Sources
- 1. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. AM4113 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
handling and storage recommendations for pyrazole compounds
Welcome to the Pyrazole Compounds Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained variability in their biological assays or synthetic yields. Often, the hidden culprit is the unrecognized degradation of their pyrazole libraries. Pyrazoles are highly versatile heterocyclic scaffolds, but depending on their specific substitution patterns, they can be acutely susceptible to oxidation, hydrolysis, and tautomeric interconversion.
This guide is engineered to provide you with the mechanistic understanding and field-proven protocols necessary to maintain the structural integrity of your pyrazole compounds from the storage shelf to the assay plate.
Quantitative Stability and Solubility Profiles
Understanding the baseline physicochemical properties of pyrazole derivatives is the first step in preventing degradation. The table below summarizes the solubility and stability metrics of representative pyrazole compounds across different environments.
| Compound Class / Model | Solvent / Environment | Key Quantitative Metric | Primary Degradation Mechanism |
| Celecoxib (Model Pyrazole) | Water (25°C) | Solubility: ~0.005 mg/mL | N/A (Precipitation due to poor solubility)[1] |
| Celecoxib (Model Pyrazole) | Anhydrous DMSO (Room Temp) | Solubility: ~16.6 mg/mL | N/A (Stable Stock Solution)[1] |
| Pyrazole Ester Derivatives | pH 8 Aqueous Buffer | Half-life ( t1/2 ): 1-2 hours | Base-catalyzed ester hydrolysis[2] |
| Optimized Pyrazole Esters | pH 8 Aqueous Buffer | Half-life ( t1/2 ): 300-900 min | Reduced electronic susceptibility[2] |
| 5-Hydrazinyl-pyrazoles | Ambient Air / Light | Rapid degradation (Days) | Atmospheric Oxidation[3] |
Troubleshooting Guide & FAQs
Q1: My pyrazole compound is turning brown during storage. What is happening and how can I prevent it? Causality: A brown or yellow discoloration is a macroscopic hallmark of oxidation. This is particularly prevalent in pyrazoles bearing electron-rich substituents, such as hydrazinyl or diamine moieties (e.g., diphenyl-1H-pyrazole-4,5-diamine)[4][5]. Atmospheric oxygen initiates a radical-mediated degradation cascade, which is often accelerated by ambient UV/visible light (photodegradation). Solution: To mitigate this, compounds must be stored under an inert atmosphere (Argon or Nitrogen)[4]. Utilize amber glass vials or wrap containers in aluminum foil to block light, and store at reduced temperatures (2-8°C or -20°C) to kinetically slow the oxidation process[3][4].
Q2: I am observing the appearance of a new spot on my TLC plate after storing my N-unsubstituted pyrazole derivative in the freezer. What could be the cause? Causality: The appearance of new chromatographic peaks or TLC spots at low temperatures strongly suggests moisture contamination. For N-unsubstituted pyrazoles, the presence of water significantly lowers the energetic barrier for proton transfer, facilitating rapid tautomeric interconversion[4]. While tautomerism is not a covalent degradation (bond cleavage), it results in a mixture of isomers that can exhibit different reactivities and biological affinities. Furthermore, residual moisture can drive the slow hydrolysis of susceptible functional groups[4]. Solution: Store the compound in a strictly desiccated, oxygen-free environment. When preparing solutions, ensure all solvents are anhydrous[3].
Q3: Why do my pyrazole ester inhibitors lose potency during in vitro biochemical assays? Causality: Pyrazole esters are notoriously susceptible to hydrolysis, particularly in slightly alkaline assay buffers (e.g., pH 8)[2][4]. The ester bond undergoes base-catalyzed cleavage, yielding the corresponding pyrazole carboxylic acid, which often lacks the binding affinity of the parent ester. Research has shown that standard pyrazole esters can have a half-life of merely 1-2 hours under these conditions[2]. Solution: Prepare fresh aqueous working solutions immediately before the assay. If you are in the drug design phase, consider synthesizing ester isosteres (such as amides or alkenes) or modifying the electronic environment of the pyrazole ring to improve hydrolytic stability (extending half-lives to >900 minutes)[2].
Experimental Protocol: Preparation of Stabilized Pyrazole Solutions
Objective: To formulate a high-concentration stock and a stable working solution for pyrazoles prone to oxidation and hydrolysis (e.g., diphenyl-1H-pyrazole-4,5-diamine), ensuring reliable in vitro assay data[5]. This protocol is a self-validating system: by systematically eliminating water and oxygen from the storage phase, we arrest the primary degradation pathways before the assay begins.
Step-by-Step Methodology:
-
Initial Solubilization (Stock Preparation): In a sterile, dry environment, weigh the pyrazole compound into an amber glass vial. Dissolve the solid in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a concentrated stock solution (e.g., 10-50 mM)[5]. DMSO is the preferred solvent as it provides excellent solubility (up to ~16.6 mg/mL for typical pyrazoles) and lacks the water necessary for hydrolytic degradation[1].
-
Inert Storage: Blanket the concentrated DMSO stock solution with a gentle stream of Argon or Nitrogen gas. Seal tightly with a PTFE-lined cap and store in small, single-use aliquots at -20°C or -80°C to prevent freeze-thaw degradation[5].
-
Aqueous Buffer Deoxygenation: Prepare your required biological assay buffer (e.g., 0.1 M phosphate buffer). Vigorously deoxygenate the buffer by bubbling Nitrogen gas through the solution for at least 15 minutes to displace dissolved oxygen[5].
-
Antioxidant Supplementation: To further protect oxidation-sensitive functional groups, add an antioxidant such as ascorbic acid to the deoxygenated buffer, achieving a final concentration of 50-100 µM[5].
-
Final Dilution (Working Solution): Immediately prior to the assay, dilute the DMSO stock into the stabilized, chilled aqueous buffer to reach your target concentration. Perform this step on ice and protected from light. Ensure the final DMSO concentration remains below 1-5% to prevent solvent-induced precipitation or cytotoxicity in cell-based assays[1].
Diagnostic Workflow
Workflow for troubleshooting pyrazole decomposition.
References
-
National Center for Biotechnology Information (PMC). "Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase." [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Pyrazole-3-Carboxamide Synthesis & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most persistent challenges in the synthesis of pyrazole-3-carboxamides. These scaffolds are highly privileged in drug discovery (e.g., cannabinoid receptor antagonists, kinase inhibitors, and anti-inflammatory agents)[5], but their synthesis is frequently plagued by regioselectivity issues during ring closure and chemoselectivity issues (like N-acylation) during amide coupling.
This guide provides self-validating protocols, mechanistic explanations, and troubleshooting logic to ensure your workflows are robust and reproducible.
Visualizing the Synthesis Workflow and Pitfalls
Before diving into specific FAQs, it is critical to map out the standard synthetic routes and identify where side reactions typically occur.
Figure 1: Standard pyrazole-3-carboxamide synthesis workflow highlighting major side reactions.
FAQ & Troubleshooting: Regioselectivity in Ring Formation
Q1: When reacting β-ketoesters with substituted hydrazines, I obtain an intractable mixture of 1,3- and 1,5-disubstituted pyrazoles. How can I drive regioselectivity?
Causality & Expert Insight: The traditional Knorr pyrazole synthesis relies on the condensation of 1,3-dicarbonyls with hydrazines. Because both nitrogen atoms of the hydrazine can act as nucleophiles, and both carbonyl carbons are electrophilic, regioisomeric mixtures are inevitable under standard thermal conditions [1]. The regioselectivity is governed by the differential nucleophilicity of the hydrazine nitrogens and the differential electrophilicity of the dicarbonyl carbons.
To minimize the 1,5-isomer, you must manipulate the solvent polarity and the electronic nature of the precursors. For instance, switching from a protic solvent (methanol) to an aprotic solvent (diethyl ether) can drastically shift the regioselectivity in favor of the 1,3,4-substituted product [3]. Alternatively, utilizing electron-deficient N-arylhydrazones with nitroolefins in the presence of trifluoroethanol (TFE) and trifluoroacetic acid (TFA) forces a stepwise cycloaddition mechanism, yielding >98% regioselectivity[1].
Quantitative Data Summary:
| Starting Materials | Reaction Conditions | Major Regioisomer | Regioselectivity | Overall Yield |
| N-arylhydrazones + nitroolefins | Ethylene glycol, Thermal | 1,3,5-trisubstituted | >95% | 75–85% |
| N-arylhydrazones + nitroolefins | TFE / TFA, Acid-assisted | 1,3,5-trisubstituted | >98% | 80–92% |
| β-ketoesters + methylhydrazine | Methanol, Room Temp | 1,3,4-substituted | 23% | 88% |
| β-ketoesters + methylhydrazine | Diethyl ether, Room Temp | 1,3,4-substituted | 76% | 77% |
| Table 1: Influence of reaction conditions on pyrazole regioselectivity and yield [1], [3]. |
Protocol 1: Regioselective Synthesis of Pyrazoles via Acid-Assisted Cycloaddition
This protocol utilizes the nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone to prevent regioisomeric mixtures [1].
-
Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve the electron-deficient N-arylhydrazone (1.0 mmol) and the nitroolefin (1.2 mmol) in 2,2,2-trifluoroethanol (TFE, 5.0 mL).
-
Acidification: Add trifluoroacetic acid (TFA, 0.2 mmol, 20 mol%) dropwise to the stirring solution.
-
Cycloaddition: Stir the reaction mixture at room temperature (or heat to 50 °C depending on substrate steric hindrance) for 4–12 hours. Monitor conversion via LC-MS or TLC.
-
Oxidative Elimination: The intermediate pyrazolidine undergoes spontaneous oxidative elimination of nitrous acid in situ to form the fully aromatized pyrazole.
-
Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and purify via flash column chromatography.
FAQ & Troubleshooting: Amide Coupling & N-Acylation
Q2: During the amide coupling of my pyrazole-3-carboxylic acid, I am observing a significant byproduct that LC-MS identifies as a dimer/N-acylated species. How do I prevent this?
Causality & Expert Insight: The secondary amine (N-H) of an unprotected pyrazole ring is a competent nucleophile. When you activate the pyrazole-3-carboxylic acid using strong coupling agents (like HATU, EDC, or via acyl chloride formation), the activated ester can be attacked by the N-H of another pyrazole molecule rather than your target amine. This leads to N-acylation (dimerization).
To prevent this, you have two choices:
-
Protect the pyrazole N-H (e.g., with a Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) group) prior to coupling.
-
Strictly control stoichiometry and activation time. By using exactly 1.0 to 1.05 equivalents of the coupling reagent and pre-mixing the amine, you minimize the lifetime of the activated ester. Using TBTU with N-methylmorpholine (NMM) in THF at 50 °C has also been shown to be highly effective for these specific scaffolds [2].
Figure 2: Troubleshooting logic for minimizing N-acylation during pyrazole carboxamide synthesis.
Protocol 2: Chemoselective Amide Coupling (Minimizing N-Acylation)
This protocol utilizes TBTU and N-methylmorpholine to achieve selective amide bond formation without requiring pyrazole N-H protection [2].
-
Activation: Suspend the pyrazole-3-carboxylic acid (1.0 mmol) in anhydrous THF (5.0 mL) under N₂. Add TBTU (1.1 mmol) and N-methylmorpholine (NMM, 3.0 mmol).
-
Equilibration: Stir the mixture at room temperature for exactly 10 minutes. Critical Step: Do not exceed 10 minutes to prevent self-condensation of the activated ester.
-
Amine Addition: Add the target amine (1.2 mmol) dropwise (if liquid) or in a single portion (if solid).
-
Coupling: Elevate the temperature to 50–60 °C and stir for 12–15 hours [2].
-
Workup: Concentrate the reaction mixture in vacuo. Redissolve the crude residue in dichloromethane (DCM) and wash sequentially with 1M HCl (to remove unreacted amine and NMM), saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (typically using a DCM/MeOH or Hexane/EtOAc gradient).
Q3: Can I use acyl chlorides instead of peptide coupling reagents for pyrazole-3-carboxamides?
Causality & Expert Insight: Yes, but with extreme caution. Converting pyrazole-3-carboxylic acid to an acyl chloride (using SOCl₂ or oxalyl chloride) creates a highly reactive electrophile. If the pyrazole N-H is unprotected, polymerization or dimerization is almost guaranteed. However, if your pyrazole is N-substituted (e.g., 1-aryl or 1-alkyl), the acyl chloride method is highly efficient and often circumvents the steric hindrance issues seen with bulky amines. For example, 1-(quinolin-2-yl)pyrazole-3-carboxylic acid can be safely converted to its acyl chloride and reacted with amines in the presence of DIPEA to yield the corresponding amides cleanly[4].
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal (Originally published in J. Org. Chem.). Available at:[Link]
- F. Hoffmann-La Roche AG. (2017). 5-ethyl-4-methyl-pyrazole-3-carboxamide derivative having activity as agonist of taar. Google Patents (WO2017157873A1).
- Isagro S.p.A. (2015). Process for the regioselective synthesis of pyrazoles. Google Patents (WO2015097658A1).
-
Bilkent University. (2014). 1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity. Available at:[Link]
-
Silva, A. C., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PubMed Central (PMC). Available at:[Link]
overcoming poor yield in the synthesis of pyrazole derivatives
Welcome to the Technical Support Center for Heterocyclic Synthesis . This portal is designed for drug development professionals and synthetic chemists facing bottlenecks in the generation of pyrazole derivatives—a critical scaffold found in blockbuster NSAIDs (e.g., celecoxib), kinase inhibitors, and agrochemicals.
Below, you will find diagnostic workflows, mechanistic troubleshooting guides, self-validating protocols, and empirical data to help you optimize your reaction yields and regioselectivity.
Diagnostic Workflow: Isolating the Cause of Low Yield
Before altering your protocol, use the logic tree below to diagnose whether your low yield is caused by thermodynamic stalling, poor regioselectivity, or workup losses.
Diagnostic workflow for troubleshooting low yields in pyrazole synthesis.
In-Depth Troubleshooting (Q&A)
Q: My Knorr cyclocondensation is stalling with low conversion. How do I drive it to completion? A: The rate-limiting step in the Knorr pyrazole synthesis is often the initial nucleophilic attack of the hydrazine onto the 1,3-dicarbonyl. This step is heavily dependent on the keto-enol equilibrium of the dicarbonyl species. If you are using an aprotic solvent (like toluene), the equilibrium often favors the less reactive tautomer, leading to stalled reactions.
-
Mechanistic Fix: Switching to a polar protic solvent like methanol significantly shifts this equilibrium toward the reactive enol form, accelerating pyrazole formation[1]. Furthermore, introducing a Lewis acid (e.g., Cu(OTf)₂) or a Brønsted acid activates the carbonyl carbon, facilitating both the imine formation and the subsequent cyclization steps[2].
Q: I am getting a mixture of regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles). How can I improve regioselectivity? A: Regioselectivity is dictated by the differential electrophilicity of the two carbonyls and the relative nucleophilicity of the hydrazine's nitrogen atoms. For example, in trifluoromethyl-1,3-diketones, the strong electron-withdrawing CF₃ group makes the adjacent carbonyl highly electrophilic.
-
Mechanistic Fix: High temperatures often lead to thermodynamic mixtures. To trap the desired kinetic isomer, conduct the reaction at ambient temperature in N,N-dimethylacetamide with an acid catalyst[3]. If the Knorr synthesis still yields inseparable mixtures, pivot to a 1,3-dipolar cycloaddition (e.g., reacting diazo compounds with terminal alkynes), which bypasses the dicarbonyl intermediate entirely and offers near-complete regioselectivity[4][5].
Q: Conventional refluxing is degrading my sensitive functional groups, resulting in a dark, polymerized crude mixture. Are there milder alternatives? A: Yes. Prolonged thermal stress is a common cause of yield loss via side-product formation.
-
Mechanistic Fix 1: Microwave Irradiation. Conducting the reaction in a microwave reactor (e.g., 150W for 5–10 minutes) in acetic acid provides rapid dielectric heating. This achieves >90% yield and excellent purity by drastically reducing the time sensitive functional groups are exposed to heat[6].
-
Mechanistic Fix 2: Heterogeneous Catalysis. If heating must be avoided entirely, use a nano-ZnO catalyst in an aqueous medium. The high surface area of the nanoparticles drives the condensation of phenylhydrazines with β-ketoesters at room temperature, achieving up to 95% yield in just 15 minutes[7].
Self-Validating Experimental Protocols
To ensure reproducibility, protocols must be self-validating. Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Benchtop NMR-Optimized Synthesis of Trifluoromethyl Pyrazoles (Celecoxib Analogs)
This protocol utilizes solvent-driven keto-enol shifting to maximize yield[1].
-
Reagent Preparation: Dissolve 1.0 mmol of the fluorinated 1,3-dicarbonyl in 5 mL of Methanol.
-
Validation Checkpoint 1: Run a quick ¹⁹F or ¹H NMR of the starting mixture. You must observe the enol tautomer peaks dominating. If the keto form dominates, verify solvent purity.
-
-
Cyclocondensation: Add 1.0 mmol of aryl hydrazine and 5 mol% Cu(OTf)₂. Stir vigorously at room temperature for 2 hours.
-
Validation Checkpoint 2: Monitor via TLC (Hexane:EtOAc). The complete disappearance of the UV-active starting material spot validates that the nucleophilic attack is complete.
-
-
Workup & Isolation: Concentrate the mixture under reduced pressure, extract with EtOAc/H₂O, and dry the organic layer over MgSO₄.
-
Validation Checkpoint 3: Obtain a crude ¹H NMR before crystallization. Check the integration of the pyrazole C4-proton to confirm the ratio of regioisomers. Recrystallize from ethanol to isolate the pure kinetic product.
-
Protocol B: Microwave-Assisted Synthesis of 3,5-Diphenyl-1H-pyrazole
Designed to prevent thermal degradation of sensitive substrates[6].
-
Reaction Assembly: In a microwave-safe vial, combine 1.0 mmol dibenzoylmethane and 1.0 mmol thiosemicarbazide in 3 mL of glacial acetic acid. Add 1 drop of concentrated HCl.
-
Validation Checkpoint 1: Ensure complete dissolution before sealing the vial to prevent localized superheating and pressure spikes.
-
-
Irradiation: Irradiate at 150W (max temperature 120°C) for 5 minutes.
-
Precipitation: Allow the vial to cool to room temperature, then pour the mixture into crushed ice.
-
Validation Checkpoint 2: A distinct color change and immediate precipitation upon hitting the ice validates successful cyclization. If an oil forms, the intermediate hydrazone has not fully cyclized; return to the microwave for 2 additional minutes.
-
-
Purification: Filter the precipitate, wash with cold water, and dry under a vacuum.
Quantitative Data: Optimization Parameters
The following table summarizes empirical data comparing various catalytic and solvent conditions to help you select the optimal parameters for your specific substrate.
| Catalyst / Conditions | Solvent | Temp / Time | Yield | Mechanistic Advantage |
| None (Baseline) | Toluene | Reflux / 12h | < 50% | Poor keto-enol tautomerization limits the reaction rate. |
| Cu(OTf)₂ (5 mol%) | Methanol | RT / 2h | 96% | Protic solvent shifts equilibrium to the highly reactive enol form[1]. |
| HCl (Microwave) | Acetic Acid | 120°C / 5 min | > 90% | Rapid dielectric heating minimizes thermal degradation[6]. |
| Nano-ZnO | Water | RT / 15 min | 95% | High surface area heterogeneous catalysis in a green solvent[7]. |
| AgOTf (1 mol%) | THF/H₂O | RT / 1h | 99% | Silver specifically activates ynones for rapid nucleophilic attack[7]. |
References
-
Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). MDPI. 1
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. 2
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. 3
-
Pyrazole synthesis. Organic Chemistry Portal. 4
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. 5
-
Synthesis of the 3,5-diphenyl-1H-pyrazole and cytogenetic and oxidative alterations after exposure of cultured human whole blood cells. Taylor & Francis. 6
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. 7
Sources
- 1. mdpi.com [mdpi.com]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-Methyl-1H-pyrazole-3-carboxamide
Welcome to the Technical Support Center for the purification and downstream processing of 4-methyl-1H-pyrazole-3-carboxamide . This guide is engineered for research scientists and drug development professionals who require high-purity intermediates for pharmacological synthesis (such as cannabinoid receptor antagonists).
Here, we bypass generic advice to focus on the exact physicochemical causality behind recrystallization behaviors, providing self-validating protocols and troubleshooting matrices to ensure reproducible yields and structural integrity.
Physicochemical Profiling & Solvent Selection
Understanding the molecular behavior of 4-methyl-1H-pyrazole-3-carboxamide is critical before initiating purification. The molecule features a robust hydrogen-bonding network due to its pyrazole ring (which exhibits tautomerism) and the carboxamide moiety. This dense network often requires polar protic solvents to achieve complete dissolution, while the hydrophobic 4-methyl group can be leveraged to drive crystallization via anti-solvent addition[1].
Quantitative Data: Physicochemical & Solubility Profile
| Property | Value / Characteristic | Mechanistic Implication for Purification |
| Hydrogen Bond Donors | 3 (Amide -NH₂, Pyrazole -NH) | Promotes strong intermolecular lattice networks; requires competing protic solvents (EtOH/MeOH) to break the lattice during dissolution[2]. |
| Hydrogen Bond Acceptors | 2 (Amide C=O, Pyrazole -N=) | High risk of forming stable solvates if strongly H-bonding solvents (e.g., DMSO) are used. |
| Optimal Primary Solvents | Ethanol, Methanol | Alcohols effectively disrupt the pyrazole-carboxamide H-bond dimers, allowing for high-concentration solutions at elevated temperatures[3]. |
| Optimal Anti-Solvents | Purified Water, Heptane | Water forces the hydrophobic 4-methyl groups to aggregate, driving supersaturation and subsequent crystallization[2]. |
Self-Validating Recrystallization Protocol
A common and highly effective approach for purifying pyrazole-3-carboxamides involves recrystallization from a binary solvent system, specifically ethanol and water[2]. The following protocol is designed as a self-validating system: each step contains a built-in check to ensure the thermodynamic conditions are correct before proceeding.
Step-by-step recrystallization workflow for 4-methyl-1H-pyrazole-3-carboxamide.
Step-by-Step Methodology
-
Primary Dissolution: Suspend the crude 4-methyl-1H-pyrazole-3-carboxamide in absolute ethanol (approx. 5–10 volumes). Heat the suspension to 70 °C under continuous stirring.
-
Causality: Thermal energy and the protic nature of ethanol compete with the internal hydrogen bonds, breaking the crystalline lattice of the crude material[3].
-
-
Hot Filtration: Pass the hot solution through a pre-warmed, fine-porosity fritted funnel.
-
Self-Validation Check: If the filtrate turns cloudy immediately upon passing through the funnel, the glassware was too cold, causing premature nucleation. Reheat the filtrate to 70 °C until clear.
-
-
Metastable Zone Establishment (Anti-Solvent Addition): Maintain the filtrate at 65 °C. Add purified water dropwise until a faint, persistent turbidity is observed. Immediately add 1–2 drops of ethanol until the solution just clears.
-
Causality: This precise titration establishes the exact boundary of the metastable zone, ensuring maximum yield without crashing the product out as an amorphous solid.
-
-
Controlled Cooling & Seeding: Cool the solution at a strictly controlled rate of 0.1–0.2 °C/min down to 50 °C. Introduce 0.1% w/w of pure 4-methyl-1H-pyrazole-3-carboxamide seed crystals.
-
Causality: Seeding bypasses the high activation energy required for primary nucleation, dictating the growth of the correct polymorph and preventing phase separation (oiling out).
-
-
Isolation: Continue cooling to 0–5 °C. Isolate the crystals via vacuum filtration. Wash the filter cake with ice-cold 1:1 Ethanol:Water to remove mother liquor impurities.
-
Drying: Dry the product in a vacuum oven at 45 °C until a constant weight is achieved.
-
Self-Validation Check: Run a ¹H-NMR or TGA. The absence of an ethanol peak (approx. 1.06 ppm and 3.6 ppm in DMSO-d6) confirms the lattice is free of solvates.
-
Troubleshooting Guides & FAQs
Logical decision matrix for troubleshooting oiling out during recrystallization.
Q: Why is my product forming an oil instead of crystallizing upon the addition of water?
A: Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point in that specific solvent mixture. Because 4-methyl-1H-pyrazole-3-carboxamide contains a hydrophobic methyl group alongside hydrophilic nitrogens, the rapid addition of water forces a hydrophobic collapse before the molecules have time to organize into a crystalline lattice. Resolution: Re-dissolve the oil by heating the mixture and adding a small volume of ethanol. Lower the temperature of the anti-solvent addition to just above the nucleation zone, and strictly utilize seed crystals to bypass the activation energy of primary nucleation.
Q: How do I eliminate structurally similar impurities, such as regioisomers (e.g., 5-methyl-1H-pyrazole-3-carboxamide)?
A: Causality: Regioisomers share near-identical solubility profiles and polarities, meaning they will frequently co-precipitate in standard binary systems (like EtOH/Water)[2]. Resolution: Shift from a binary anti-solvent system to a single-solvent thermodynamic recrystallization using Isopropanol (IPA) . IPA provides a slower dissolution/recrystallization equilibrium. The slightly different hydrogen-bonding geometry of the regioisomer will be thermodynamically excluded from the growing crystal lattice of the target 4-methyl compound if the cooling rate is kept extremely slow (< 0.1 °C/min).
Q: My ¹H-NMR shows residual ethanol even after extended vacuum drying. How do I remove entrapped solvent?
A: Causality: Rapid cooling (e.g., plunging the flask into an ice bath) causes kinetic trapping of solvent molecules within macroscopic crystal defects or channels, forming pseudopolymorphs (solvates)[1]. Vacuum drying alone cannot break these physical entrapments without melting the crystal. Resolution: Do not crash cool. If solvent is already entrapped, perform a slurry wash . Suspend the crystals in a non-polar anti-solvent (like heptane) at 40 °C for 2 hours. The thermal energy and mechanical stirring will facilitate solvent exchange, pulling the ethanol out of the crystal defects. Re-filter and dry.
Q: The yield of my recrystallization is consistently below 60%. How can I optimize recovery?
A: Causality: Pyrazole-3-carboxamides have a relatively high baseline solubility in ethanol, even at colder temperatures[3]. If your starting volume of ethanol is too high, a significant portion of your product will remain dissolved in the mother liquor. Resolution: Minimize your primary solvent volume. Use the absolute minimum amount of boiling ethanol required to dissolve the crude mass. Alternatively, increase the volume of the water anti-solvent during the final cooling phase (0–5 °C) to forcefully depress the solubility of the compound, driving the remaining product out of the mother liquor.
References
-
Title: An In-depth Technical Guide to 5-(Trifluoromethyl)pyrazole-3-carboxamide | Source: benchchem.com | URL: 2
-
Title: 1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis | Source: nih.gov | URL: 1
-
Title: Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides | Source: asianpubs.org | URL: 3
Sources
Technical Support Center: Scaling Up 4-Methyl-1H-Pyrazole-3-Carboxamide Synthesis
Welcome to the Process Chemistry Support Center. This hub is designed for researchers, scientists, and drug development professionals tasked with scaling up the synthesis of 4-methyl-1H-pyrazole-3-carboxamide derivatives. These highly substituted pyrazole scaffolds are critical in the development of cannabinoid CB1 receptor antagonists (such as SR141716/Rimonabant analogs)[1], agrochemicals, and kinase inhibitors.
Scaling this synthesis from the benchtop to the pilot plant introduces significant chemical engineering and safety challenges. This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to ensure your scale-up campaigns are safe, economical, and high-yielding.
I. Synthesis Workflow & Logical Architecture
Workflow for scalable 4-methyl-1H-pyrazole-3-carboxamide synthesis via Knorr cyclocondensation.
II. Frequently Asked Questions (FAQs)
Q1: How do we control regioselectivity during the Knorr pyrazole cyclocondensation on a multi-kilogram scale? A1: The Knorr pyrazole synthesis relies on the condensation of a 1,3-dicarbonyl compound with a hydrazine[2]. When using an asymmetric dicarbonyl (like a 3-methyl-2,4-dioxoester), the hydrazine can attack either carbonyl, leading to a mixture of 1,5-diaryl and 1,3-diaryl isomers. Causality: The alpha-methyl group introduces specific steric hindrance. By maintaining a strictly controlled acidic pH (using glacial acetic acid catalysis) and keeping the initial addition temperature low (0–5 °C), you thermodynamically favor the initial hydrazone formation at the less sterically hindered carbonyl. This ensures >95% regioselectivity for the desired 1,5-substituted-4-methyl-1H-pyrazole-3-carboxylate.
Q2: What is the most scalable method for the amidation step, avoiding expensive coupling reagents? A2: While reagents like HATU or EDC/HOBt are excellent for discovery chemistry, they are cost-prohibitive and generate stoichiometric waste that is difficult to purge at scale. The scalable approach is the two-step acid chloride route[3]. The 4-methyl-1H-pyrazole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acid chloride, which is then coupled with the target amine.
Q3: How do we manage the exotherm and safety risks during the hydrazine addition? A3: Hydrazine derivatives pose significant thermal and toxicity hazards. Batch additions often result in uncontrollable exotherms. Transitioning this step to a continuous flow regime is highly recommended[4]. Flow reactors provide superior mass and heat transfer, minimizing the reactive volume and safely dissipating the heat of the cyclocondensation reaction.
III. Troubleshooting Guide
Issue 1: Low yield and incomplete conversion during ester hydrolysis.
-
Root Cause: The 4-methyl group sterically shields the adjacent C3-ester, making standard aqueous hydrolysis sluggish.
-
Solution: Shift from standard aqueous NaOH to a mixed solvent system (e.g., THF/MeOH/H₂O 2:1:1) using LiOH. The enhanced solubility of the organic intermediate in the mixed solvent, combined with the smaller ionic radius of lithium coordinating the carbonyl oxygen, accelerates the nucleophilic attack, driving the reaction to completion within 4-6 hours at 50 °C.
Issue 2: Degradation or dark coloration during acid chloride formation.
-
Root Cause: Over-heating or prolonged exposure to SOCl₂ causes degradation of the pyrazole core, especially if electron-rich substituents are present.
-
Solution: Limit the reaction temperature to 60 °C (do not reflux neat SOCl₂). Use a co-solvent like toluene. Self-Validation Check: Monitor the reaction via off-line HPLC by quenching an aliquot into methanol; the appearance of the methyl ester confirms successful acid chloride formation. Once conversion >99% is achieved, rapidly distill off excess SOCl₂ under reduced pressure.
Issue 3: Poor crystallization and high residual solvent in the final carboxamide.
-
Root Cause: Pyrazole-3-carboxamides often exhibit polymorphism and can trap polar solvents (like DMF or EtOH) in their crystal lattice.
-
Solution: Perform a solvent swap to a less polar anti-solvent. Dissolve the crude amide in hot ethyl acetate, polish filter to remove inorganic salts, and slowly add heptane while cooling to 5 °C. This controlled supersaturation promotes the growth of the thermodynamically stable polymorph and excludes trapped solvent.
IV. Quantitative Data: Amidation Strategy Comparison
When scaling up, the choice of amidation strategy dictates the overall process economics and impurity profile. Below is a comparative analysis of common amidation methods for pyrazole-3-carboxylic acids:
| Amidation Strategy | Typical Yield (%) | Cost at Scale | Scalability | Impurity Profile / Byproducts |
| HATU / DIPEA | 85 - 95 | Very High | Poor | Tetramethylurea (difficult to purge) |
| EDC / HOBt | 80 - 90 | High | Moderate | Water-soluble urea (removable via wash) |
| SOCl₂ (Acid Chloride) | 88 - 98 | Low | Excellent | SO₂, HCl (vented via scrubber) |
| Oxalyl Chloride | 90 - 98 | Moderate | Excellent | CO, CO₂, HCl (vented via scrubber) |
V. Experimental Protocols (Self-Validating Systems)
Protocol 1: Scalable Synthesis of 4-Methyl-1H-pyrazole-3-carboxylic acid
This protocol utilizes built-in pH and temperature controls to ensure high regioselectivity.
-
Preparation: Charge a jacketed reactor with ethanol (10 vol) and the selected hydrazine derivative (1.0 eq)[2].
-
Catalysis: Add catalytic glacial acetic acid to adjust the solution to pH ~4.5. Self-Validation: Verify pH with a calibrated probe before proceeding; incorrect pH will lead to isomeric mixtures.
-
Addition: Cool the reactor to 0–5 °C. Begin the dropwise addition of the 3-methyl-1,3-dicarbonyl equivalent (1.05 eq) over 2 hours to strictly control the exotherm.
-
Cyclization: Warm the mixture to room temperature and stir for 12 hours.
-
Hydrolysis: Concentrate the mixture under vacuum. To the crude ester, add a solvent mixture of THF/MeOH/H₂O (2:1:1, 10 vol) and LiOH·H₂O (2.5 eq). Heat to 50 °C for 4 hours.
-
Isolation: Cool to 10 °C and acidify with 1M HCl to pH 2. The 4-methyl-1H-pyrazole-3-carboxylic acid will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum at 45 °C.
Protocol 2: Two-Step Amidation via Acid Chloride
This protocol avoids expensive coupling agents and utilizes a solvent-swap crystallization.
-
Activation: Charge the 4-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and anhydrous toluene (5 vol) into a dry reactor under N₂. Add catalytic DMF (0.05 eq).
-
Chlorination: Slowly add SOCl₂ (1.5 eq) at room temperature. Heat the reaction to 60 °C for 3 hours[3].
-
Validation: Quench a 50 µL aliquot into 1 mL of methanol and analyze via HPLC. The complete disappearance of the acid peak and the formation of the methyl ester peak validates 100% conversion to the acid chloride.
-
Concentration: Distill off the toluene and excess SOCl₂ under vacuum to yield the crude acid chloride.
-
Coupling: Dissolve the acid chloride in dichloromethane (DCM, 5 vol) and cool to 0 °C. Add the target amine (1.1 eq) and DIPEA (2.0 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Workup & Crystallization: Stir for 2 hours at room temperature. Quench with water, separate the organic layer, and wash with 1M HCl and brine. Perform a solvent swap by distilling off DCM while continuously adding ethyl acetate. Polish filter, then add heptane dropwise at 60 °C until cloud point. Cool to 5 °C to crystallize the pure 4-methyl-1H-pyrazole-3-carboxamide.
VI. References
-
Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) Source: PubMed (National Institutes of Health) URL:[Link]
-
Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
identifying impurities in 4-methyl-1H-pyrazole-3-carboxamide samples
Technical Support Center: Impurity Profiling & Troubleshooting for 4-Methyl-1H-pyrazole-3-carboxamide
Overview & Causality in Impurity Formation
4-Methyl-1H-pyrazole-3-carboxamide is a highly valuable structural motif, frequently utilized as a core pharmacophore in the development of cannabinoid (CB1/CB2) receptor antagonists (such as AM251 and AM263)[1][2] and Farnesoid X Receptor (FXR) antagonists[3]. During the synthesis and scale-up of these active pharmaceutical ingredients (APIs), complex impurity profiles often emerge. These impurities—ranging from unreacted precursors to positional isomers and oxidative degradants—can compromise downstream pharmacological efficacy and safety.
This technical guide provides authoritative, self-validating workflows for identifying and resolving common impurities associated with 4-methyl-1H-pyrazole-3-carboxamide samples, leveraging orthogonal analytical techniques like LC-HRMS and 2D-NMR[4].
Section 1: Troubleshooting Guides (FAQs)
Q1: My LC-MS chromatogram shows an impurity peak with the exact same m/z as the main API. What is the mechanistic cause, and how do I definitively identify it? A: You are likely observing a positional isomer, most commonly 5-methyl-1H-pyrazole-3-carboxamide.
-
Causality: Pyrazole ring synthesis often involves the condensation of hydrazines with 1,3-dicarbonyl compounds. This reaction is notoriously prone to non-regioselective cyclization, yielding a mixture of 4-methyl and 5-methyl regioisomers. Because they are isobaric, their mass-to-charge ratios and even MS/MS fragmentation patterns can be nearly indistinguishable[4].
-
Resolution: Isolate the impurity via Preparative HPLC and subject it to 2D-NMR (NOESY). In the target 4-methyl isomer, the methyl protons (~2.37 ppm) will exhibit Nuclear Overhauser Effect (NOE) cross-peaks with both the adjacent pyrazole H-5 proton and the amide protons[2][3]. In the 5-methyl isomer, the methyl group is positioned away from the amide group, resulting in NOE cross-peaks only with the adjacent H-4 proton.
Q2: I am detecting a late-eluting impurity with a +16 Da mass shift. How can I determine if this is an N-oxide or a hydroxylated species? A: A +16 Da shift is the hallmark of an oxidation event.
-
Causality: Exposure to atmospheric oxygen or residual oxidizing agents during synthesis can lead to the formation of pyrazole N-oxides or the oxidation of the methyl group to a hydroxymethyl (-CH2OH) group.
-
Resolution: Utilize LC-MS/MS collision-induced dissociation (CID). An N-oxide typically demonstrates a characteristic neutral loss of 16 Da (O) or 17 Da (OH)[4]. Conversely, a hydroxymethyl impurity will predominantly show a loss of 18 Da (H2O). For absolute confirmation, 13C-NMR is required: the hydroxymethyl carbon will shift significantly downfield to ~55-65 ppm, compared to the original methyl carbon at ~10-15 ppm.
Section 2: Self-Validating Experimental Protocols
Protocol A: LC-HRMS/MS Profiling for Mass Shift Analysis This protocol establishes a self-validating system by incorporating a known standard to calibrate retention times and fragmentation baselines before analyzing unknowns.
-
Sample Preparation: Dissolve the crude 4-methyl-1H-pyrazole-3-carboxamide sample in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 1 mg/mL. Prepare a reference standard of pure 4-methyl-1H-pyrazole-3-carboxamide at the same concentration.
-
Chromatographic Separation: Inject 5 µL onto a C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 10 minutes.
-
MS/MS Acquisition: Operate the HRMS in ESI+ mode. Set the mass range to 100-800 Da. Enable data-dependent acquisition (DDA) to trigger MS/MS on the top 3 most intense ions.
-
System Validation: First, run the reference standard. Verify that the primary peak corresponds to the theoretical [M+H]+ and establishes the baseline retention time. Only then, inject the crude sample and calculate the mass differences (Δm) of unknown peaks relative to the validated standard peak.
Protocol B: 2D-NMR (NOESY) for Regioisomer Elucidation This protocol uses spatial proton-proton correlations to definitively assign regiochemistry, overcoming the limitations of 1D-NMR signal overlap.
-
Isolation: Purify the isobaric impurity using Preparative HPLC. Lyophilize the fraction to obtain >2 mg of dry powder.
-
NMR Acquisition: Dissolve the purified impurity in 0.6 mL of DMSO-d6. Acquire a 1H-NMR spectrum at 400 MHz or higher. Note the amide (CON-H) protons, which typically appear between 10.76 and 10.94 ppm[5], and the methyl protons at ~2.37 ppm[3].
-
NOESY Setup: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms to allow for adequate magnetization transfer between spatially proximate protons.
-
System Validation & Interpretation: Irradiate the methyl signal. If cross-peaks are observed bridging the methyl group to both the pyrazole ring proton and the amide protons, the 4-methyl structure is validated[2]. If the cross-peak is unilateral, the 5-methyl isomer is confirmed.
Section 3: Data Presentation
Table 1: Common Impurities and Diagnostic MS/MS Losses
| Impurity Type | Mass Shift (Δm) | Typical LC Elution | Diagnostic MS/MS Neutral Loss | Mechanistic Origin |
| Positional Isomer (e.g., 5-methyl) | 0 Da | Close to API | Identical to API | Non-regioselective cyclization |
| Hydroxymethyl Degradant | +16 Da | Earlier than API | -18 Da (H2O) | Oxidation of the methyl group |
| N-Oxide Degradant | +16 Da | Later than API | -16 Da (O) or -17 Da (OH) | Oxidation of pyrazole nitrogen |
| Des-methyl Byproduct | -14 Da | Earlier than API | N/A | Impure starting materials |
| N-Alkylated Byproduct | +14 Da (per CH3) | Later than API | -14 Da (CH2) | Over-alkylation during synthesis |
Table 2: Diagnostic 1H-NMR Chemical Shifts (in DMSO-d6)
| Proton Environment | 4-Methyl Isomer (API) | 5-Methyl Isomer (Impurity) | Hydroxymethyl Impurity |
| Methyl (-CH3) | ~2.37 ppm (Singlet) | ~2.25 ppm (Singlet) | N/A |
| Hydroxymethyl (-CH2OH) | N/A | N/A | ~4.50 ppm (Doublet) |
| Pyrazole Ring Proton | ~7.60 ppm (H-5) | ~6.50 ppm (H-4) | ~7.70 ppm (H-5) |
| Amide (-CONH2) | 10.76 - 10.94 ppm | 10.70 - 10.90 ppm | 10.80 - 11.00 ppm |
Section 4: Diagnostic Workflows & Logic
Workflow for isolating and identifying pyrazole carboxamide impurities.
NOESY NMR logic for distinguishing 4-methyl and 5-methyl pyrazole isomers.
References
-
Title: N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: 3D-QSAR Studies of Arylpyrazole Antagonists of Cannabinoid Receptor Subtypes CB1 and CB2. A Combined NMR and CoMFA Approach Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]
-
Title: Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors Source: PMC, National Institutes of Health (NIH) URL: [Link]
-
Title: LC-MS and CE-MS Strategies in Impurity Profiling Source: Chimia URL: [Link]
-
Title: Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor Source: PMC, National Institutes of Health (NIH) URL: [Link]
Sources
- 1. N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide | C22H21Cl2IN4O | CID 2125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ojs.chimia.ch [ojs.chimia.ch]
- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
managing hygroscopic nature of pyrazole derivatives during handling
Welcome to the Technical Support Center for API Handling and Formulation. As Application Scientists, we understand that working with nitrogen-rich heterocyclic compounds presents unique environmental challenges. This guide provides field-proven, mechanistically grounded strategies for managing the hygroscopicity of pyrazole derivatives during drug development and analytical testing.
Expert Insights: The Mechanistic Basis of Pyrazole Hygroscopicity
Pyrazole derivatives are highly valued in drug discovery (e.g., as kinase inhibitors and anti-leishmanial agents) [1]. However, the diazole ring inherently contains multiple hydrogen bonding sites. The nitrogen atoms (-NH donors and -N= acceptors) exhibit a strong affinity for atmospheric water vapor [2]. When exposed to ambient humidity, water molecules ingress into the crystal lattice, leading to physical deliquescence, altered powder flowability, and accelerated chemical degradation (hydrolysis) [].
To maintain the structural integrity of these active pharmaceutical ingredients (APIs), researchers must implement strict moisture mitigation strategies, ranging from inert atmospheric handling to advanced moisture quantification techniques.
Diagnostic FAQs: Troubleshooting Common Handling Issues
Q1: Why did my pyrazole API powder turn into a sticky gum overnight on the benchtop? Causality: You are observing deliquescence. Because the pyrazole scaffold readily forms intermolecular hydrogen bonds with water [2], the API absorbs moisture rapidly when the ambient relative humidity (RH) exceeds the compound's critical deliquescence relative humidity (DRH). This water ingress disrupts the crystal lattice, drastically lowering the glass transition temperature ( Tg ) and causing the solid to dissolve into a highly concentrated, sticky aqueous solution. Solution: Never leave hygroscopic pyrazoles exposed to ambient air. Handling must be performed in a controlled environment (e.g., an inert glovebox purged with Argon or Nitrogen to maintain <5% RH) [4].
Q2: I am using Volumetric Karl Fischer (KF) titration to measure moisture in my novel pyrazole derivative, but the endpoint keeps drifting. Why? Causality: Continuous endpoint drift in KF titration usually indicates a side reaction or poor API solubility. Certain functionalized pyrazoles (especially those with ketone or aldehyde moieties) can react with the methanol or sulfur dioxide in standard KF reagents to form acetals or ketals, a process that artificially generates water and causes infinite drift [5]. Solution: Switch to the Karl Fischer Oven Determination method. By heating the sample and using a dry nitrogen carrier gas to transport only the evaporated water to the titration cell, you completely isolate the API from the reactive KF reagents, eliminating matrix interference [6].
Q3: How do I accurately classify the hygroscopicity of different pyrazole polymorphs? Causality: Traditional static desiccator tests are insufficient because they fail to capture the real-time kinetics of moisture sorption and desorption. Solution: Utilize Dynamic Vapor Sorption (DVS) . DVS provides high-resolution isotherms by measuring continuous mass changes as a function of targeted RH steps [7]. For example, DVS can definitively differentiate a non-hygroscopic polymorph (e.g., <0.1% water uptake) from a slightly hygroscopic variant (e.g., 0.6% uptake at 80% RH) [8].
Visualizing Workflows and Decision Logic
To ensure reproducibility and minimize API loss, follow these logic pathways for handling and analyzing your pyrazole compounds.
Workflow for handling and processing moisture-sensitive pyrazole APIs.
Decision matrix for selecting the appropriate Karl Fischer titration method.
Standard Operating Protocols (SOPs)
Protocol 1: Glovebox Handling & Weighing of Highly Hygroscopic Pyrazoles
Causality Focus: To prevent ambient moisture from altering the mass of the API during formulation, weighing must occur in an environment where the water vapor pressure is near zero.
-
Preparation: Purge the glovebox with high-purity Argon or Nitrogen until the internal sensor reads <5% RH.
-
Material Transfer: Place the sealed API container, pre-weighed empty formulation vials, and a microbalance into the glovebox antechamber. Run three vacuum/purge cycles before transferring items into the main chamber.
-
Self-Validation Step: Place an open watch glass containing exactly 1.000 g of anhydrous silica gel next to the balance.
-
Execution: Open the API container and quickly weigh the required mass into the formulation vials. Cap the vials tightly.
-
Validation Check: Re-weigh the silica gel. If the mass has increased by >0.005 g (0.5%), the atmospheric control has failed. Discard the weighed API aliquots, check the glovebox seals, and restart the procedure.
Protocol 2: Moisture Quantification via Karl Fischer Oven Method
Causality Focus: For pyrazoles that are insoluble or trigger side reactions, thermal extraction ensures that only pure water vapor reaches the titration cell [6].
-
System Priming: Turn on the KF oven and set the temperature to the pre-determined extraction point for your specific pyrazole (typically 100°C–150°C, ensuring it is below the API's decomposition temperature). Establish a dry nitrogen carrier gas flow (approx. 50–70 mL/min).
-
Self-Validation (Blank & Standard):
-
Run an empty crimped sample vial to measure background moisture drift. The drift must stabilize below 10 µ g/min .
-
Run a 1% water standard (e.g., sodium tartrate dihydrate). Recovery must be between 97% and 103%. If it fails, check the tubing for condensation or leaks.
-
-
Sample Preparation: Inside a dry glovebox, weigh 50–300 mg of the pyrazole derivative into a glass vial and immediately seal it with a PTFE-lined septum crimp cap.
-
Extraction & Titration: Pierce the vial with the oven's needle assembly. The nitrogen flow will carry the evaporated water into the coulometric titration cell. The titration is complete when the drift returns to the baseline.
Quantitative Data & Material Selection
Understanding the quantitative thresholds of hygroscopicity and selecting the right storage materials are critical for API stability.
Table 1: DVS Hygroscopicity Classification (European Pharmacopoeia Standards)
| Classification | Water Uptake at 80% RH (25°C) | Handling Requirement |
|---|---|---|
| Non-hygroscopic | < 0.2% | Standard laboratory conditions are acceptable. |
| Slightly hygroscopic | 0.2% – 2.0% | Store in tightly closed containers with desiccants. |
| Moderately hygroscopic | 2.0% – 15.0% | Handle in <30% RH; requires moisture-barrier packaging. |
| Very hygroscopic | > 15.0% | Strict glovebox handling (<5% RH); highly prone to deliquescence. |
Table 2: Desiccant Selection for Pyrazole Storage
| Desiccant Type | Adsorption Speed | Capacity | Best Use Case for Pyrazoles |
|---|---|---|---|
| Molecular Sieves | Very Fast | High at low RH | Ideal for highly hygroscopic APIs requiring rapid moisture scavenging in sealed containers [9]. |
| Silica Gel | Moderate | High at high RH | Good for slightly hygroscopic polymorphs stored in bulk. |
| Clay (Bentonite) | Slow | Moderate | Cost-effective for secondary packaging of stable formulations [9]. |
References
-
[8] Polymorphs and solid forms of a pyrimidinylamino-pyrazole compound, and methods of production - Google Patents. Available at:
-
[2] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC. Available at: [Link]
-
[9] Pharma Desiccant Packaging for Moisture Control in Tablets - Adsorbtek Solutions. Available at: [Link]
-
[6] Water Determination by Karl Fischer - Eurofins Scientific. Available at: [Link]
-
[7] A method for treating a disease or condition using a pyrazole compound or formulation thereof - Google Patents. Available at:
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 6. Water Determination by Karl Fischer - Eurofins Scientific [eurofins.com]
- 7. WO2022187303A1 - A method for treating a disease or condition using a pyrazole compound or formulation thereof - Google Patents [patents.google.com]
- 8. EP3717473A1 - Polymorphs and solid forms of a pyrimidinylamino-pyrazole compound, and methods of production - Google Patents [patents.google.com]
- 9. adsorbteksolutions.com [adsorbteksolutions.com]
Validation & Comparative
4-methyl-1H-pyrazole-3-carboxamide vs other SDHI fungicides
Structural and Efficacy Comparison: 4-Methyl-1H-Pyrazole-3-Carboxamide Derivatives vs. Commercial SDHI Fungicides
As a Senior Application Scientist in agrochemical development, I frequently encounter researchers exploring alternative scaffolds to bypass existing fungicide resistance. Succinate Dehydrogenase Inhibitors (SDHIs) are a cornerstone of modern crop protection, targeting Complex II of the fungal mitochondrial respiratory chain. While the commercial gold standards—such as Fluxapyroxad, Bixafen, and Isopyrazam—are predominantly built on a pyrazole-4-carboxamide core, drug discovery programs often synthesize positional isomers like 4-methyl-1H-pyrazole-3-carboxamide derivatives to explore structure-activity relationships (SAR) or cross-over pharmacological activities.
This guide objectively compares the target-site binding mechanics and fungicidal efficacy of pyrazole-3-carboxamides against established pyrazole-4-carboxamide SDHIs, providing self-validating experimental protocols for your own laboratory evaluations.
Part 1: Mechanistic Causality & Structural Biology
To understand the performance gap between these two scaffolds, we must examine the structural biology of the target. SDHIs bind to the ubiquinone-binding site (Q-site) formed by the SDHB, SDHC, and SDHD subunits of Complex II. Effective inhibition requires a highly specific geometry:
-
A hydrogen-bond donor/acceptor core (the carboxamide) that anchors to conserved residues (e.g., Tyrosine and Tryptophan in the Q-site).
-
A lipophilic tail that extends precisely into the hydrophobic pocket.
When the carboxamide group is shifted from the 4-position to the 3-position on the pyrazole ring (as seen in 4-methyl-1H-pyrazole-3-carboxamide derivatives), the vector of the lipophilic tail is drastically altered. This positional isomerism causes severe steric clashes within the narrow Q-site and disrupts the optimal hydrogen-bonding network. Consequently, enzymatic assays reveal that pyrazole-3-carboxamide derivatives display more than a 200-fold lower enzymatic inhibition compared to 4-carboxamide counterparts like isopyrazam[1].
Positional isomerism dictates SDH Q-site binding affinity and fungicidal efficacy.
Part 2: Quantitative Performance Comparison
The structural deficiencies of the pyrazole-3-carboxamide scaffold translate directly into poor in vitro and in vivo performance. The table below synthesizes quantitative efficacy data comparing standard SDHIs against a representative pyrazole-3-carboxamide derivative.
Table 1: Comparative Efficacy of SDHI Scaffolds
| Compound Class | Representative Compound | Target Pathogen | EC₅₀ (mg/L) | Target Engagement (IC₅₀) |
| Pyrazole-4-carboxamide | Fluxapyroxad | Botrytis cinerea | 0.84[1] | High (Nanomolar) |
| Pyrazole-4-carboxamide | Fluxapyroxad | Sclerotinia sclerotiorum | 0.021 - 0.095[2] | High (Nanomolar) |
| Pyrazole-4-carboxamide | Bixafen | Zymoseptoria tritici | 0.03 - 0.10 μM[3] | High (Nanomolar) |
| Pyridine-carboxamide | Boscalid | Sclerotinia sclerotiorum | ~1.23[2] | Moderate |
| Pyrazole-3-carboxamide | Derivative 41 (Sun et al.) | Botrytis cinerea | 35.72[1] | >200-fold lower inhibition[1] |
Data Interpretation: The pyrazole-3-carboxamide derivative exhibits an EC₅₀ of 35.72 mg/L against B. cinerea, which is vastly inferior to the 0.84 mg/L achieved by fluxapyroxad[1]. This lack of potency confirms that the 3-carboxamide positional isomer is not a viable candidate for commercial SDHI development.
Part 3: Self-Validating Experimental Protocols
Protocol A: Mitochondrial Complex II (SDH) Kinetic Assay
Causality: This assay isolates the target enzyme to eliminate cell-wall permeability variables. We use DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor. Because SDH couples the oxidation of succinate to the reduction of ubiquinone, the subsequent reduction of DCPIP can be tracked colorimetrically.
-
Mitochondrial Isolation: Homogenize fungal mycelia in a cold extraction buffer (0.5 M sucrose, 50 mM Tris-HCl, pH 7.5). Perform differential ultracentrifugation (10,000 × g for 30 mins) to isolate the inner mitochondrial membrane fraction containing intact Complex II.
-
Assay Master Mix: In a 96-well plate, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM sodium succinate (substrate), 50 µM DCPIP (electron acceptor), and 50 µM ubiquinone-2 (mediator).
-
Inhibitor Incubation: Add the test compounds (e.g., 4-methyl-1H-pyrazole-3-carboxamide vs. Fluxapyroxad) at logarithmic concentrations (0.001 to 100 µM). Incubate for 10 minutes at 25°C.
-
Kinetic Measurement: Initiate the reaction by adding the mitochondrial suspension. Read the absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader.
-
Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Determine the IC₅₀ using non-linear regression.
Protocol B: In Vitro Mycelial Growth Assay
Causality: Validates whether the compound can penetrate the fungal cell wall and reach the mitochondria in a living system.
-
Media Preparation: Dissolve test compounds in DMSO. Amend molten Potato Dextrose Agar (PDA) with the compounds to achieve final concentrations ranging from 0.01 to 50 mg/L. Ensure the final DMSO concentration does not exceed 0.1% (v/v).
-
Inoculation: Place a 5 mm mycelial plug (taken from the leading edge of an actively growing culture) face-down in the center of each plate.
-
Incubation & Measurement: Incubate plates at 20±1°C in the dark. Measure the radial colony diameter when the control plate (DMSO only) reaches the edge of the dish. Calculate the EC₅₀.
Self-validating workflow for quantifying in vitro SDH enzyme inhibition.
References[3] "SDHI fungicides IC50 comparison boscalid fluxapyroxad bixafen" - ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLB1R6dFgEjuJJRbWDkjptIP_ikWlAn00a8sOr-fY3sIX_F-jlNOsVQqls1sKvNaA_mMye1t6Aigsxt5MGIALDdjpyEa-681kjdWOY7EkYygAEGxbehKo3CPAEluVy4bcB7uZIJdq0109qx4sT2yClL6Z_rqf4xVSfMCm77xu9HCscy3HL_4yJGOYLae68Qp0iToOgfJyqt1XbqXZ9eeg4f1nPjDG1APnZ7SJAr0UVfnI9_ukldGplYvKAbC4=[2] "Comparative Efficacy of Fluxapyroxad and Boscalid Against Sclerotinia sclerotiorum" - Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOPT17hGWp03o_gIfgBSbVeVvm7TKaY8Pcl0OhVo5tSRu2ovDVhNvu5EkhCXvm1LuThwoRrhzLqL0vMt45WglAIeYkajZod_qQKscAa4-O9oxA64zievCv0Pk16m3KdQjQw6CarinE9yAyAsCYjo-8vPwDf9JUD58_QKxSd8B8w5UE1fcuxut85DJWDk36GT5kXF1ZNDeQzDnuUMMsTfUgDulXPBYo3BBtjkAkLZRn[1] "Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management | Journal of Agricultural and Food Chemistry" - ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw1U54CBxV8s0VMUNqUkO24RwjzvDqv2Fvjm50vJ8ZiczEQXAp3FcRIjrBiH4KEEuqzAIWLuFaxg5_i496GClWDUmD8nh_ou5dIDRzUf37BX7vBzZKeKOsu9OhoD-92flVgh6pkfLgXbsCd6A=
Sources
Efficacy and Pharmacological Profiling of 4-Methyl-1H-Pyrazole-3-Carboxamide Analogs
A Comprehensive Comparison Guide for Researchers and Drug Development Professionals
Introduction: The Evolution of CB1 Receptor Blockade
The 4-methyl-1H-pyrazole-3-carboxamide scaffold is the structural cornerstone of the diarylpyrazole class of Cannabinoid Receptor 1 (CB1) antagonists [1]. Originally popularized by the development of Rimonabant (SR141716A), this scaffold has undergone extensive structure-activity relationship (SAR) optimization. The primary goal of this evolution has been to overcome the severe psychiatric side effects—such as anxiety, depression, and nausea—that are intrinsically linked to the inverse agonism of early-generation compounds [2]. By precisely modifying the C3-carboxamide substituent, researchers have successfully transitioned the pharmacological profile of these analogs from inverse agonists to neutral antagonists, preserving therapeutic utility while mitigating adverse central nervous system (CNS) effects [3].
Structural and Mechanistic Causality
The efficacy and functional profile of these analogs are dictated by precise, causal interactions within the CB1 receptor's transmembrane helices (TMH):
-
The 4-Methyl Group (Hydrophobic Anchor): The 4-methyl moiety is not merely a structural placeholder; it acts as a critical hydrophobic anchor. It interacts directly with the TMH3-4-5-6 aromatic microdomain of the CB1 receptor (specifically engaging residues F3.36, Y5.39, and W5.43) to stabilize the receptor's inactive state [1].
-
The Diaryl System (Positions 1 and 5): The 1-(2,4-dichlorophenyl) and 5-(aryl) rings engage in aromatic stacking within the binding pocket. Substituting the 4-chloro group on the 5-phenyl ring with an iodine atom (as seen in AM251 and AM281) increases binding affinity and allows for radiolabeling (e.g., 123 I), making these analogs highly effective tools for SPECT imaging [4].
-
The C3-Carboxamide Substituent (Efficacy Switch): This functional group is the primary determinant of the drug's efficacy type. Bulky, cyclic amides (like the piperidinyl group in Rimonabant and AM251, or the morpholinyl group in AM281) force the receptor into a rigid conformation that actively suppresses constitutive (basal) G-protein signaling, resulting in inverse agonism [3]. Replacing this bulky ring with a simple primary amide (-NH 2 ), as seen in AM4113, eliminates this inverse agonism. The resulting neutral antagonist effectively blocks exogenous cannabinoids without depressing the basal endocannabinoid tone [3].
Quantitative Efficacy Comparison
The following table summarizes the quantitative pharmacological profiles of four prominent 4-methyl-1H-pyrazole-3-carboxamide analogs, highlighting the shift from inverse agonism to neutral antagonism.
| Compound | C3-Amide Substituent | 5-Aryl Substituent | CB1 Ki (nM) | CB2 Ki (nM) | Efficacy Type | Key Application / Feature |
| Rimonabant | N-(piperidin-1-yl) | 4-chlorophenyl | ~1.8 | >1000 | Inverse Agonist | Prototypic reference standard[2] |
| AM251 | N-(piperidin-1-yl) | 4-iodophenyl | ~7.5 | >2000 | Inverse Agonist | High-affinity in vitro tool [2] |
| AM281 | N-(morpholin-4-yl) | 4-iodophenyl | ~12.0 | >4200 | Inverse Agonist | Lower lipophilicity; SPECT imaging [4] |
| AM4113 | Primary Amide (-NH 2 ) | 4-chlorophenyl | ~0.8 | >100 | Neutral Antagonist | Avoids nausea/depressive side effects [3] |
Self-Validating Experimental Protocols
To objectively evaluate the efficacy and pharmacological nature of new analogs within this class, a two-tiered self-validating system must be employed. Affinity ( Ki ) must first be established, followed immediately by a functional assay to determine the mechanism of action.
Protocol A: Radioligand Displacement Assay (Affinity Validation)
Causality: This assay determines the binding affinity ( Ki ) by measuring the analog's ability to competitively displace a known tritiated agonist ([ 3 H]CP55,940) from the CB1 receptor pocket.
-
Membrane Preparation: Isolate membranes from CHO cells stably expressing human CB1 receptors. Homogenize in a binding buffer (50 mM Tris-HCl, 3 mM MgCl 2 , 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Incubation: Combine 50 µg of membrane protein with 0.5 nM [ 3 H]CP55,940 and varying concentrations of the test analog (ranging from 10 −11 to 10 −5 M) in a final volume of 500 µL.
-
Equilibration: Incubate the mixture at 30°C for 90 minutes to ensure the thermodynamic equilibrium of the receptor-ligand complexes.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.
-
Quantification: Measure the retained radioactivity using a liquid scintillation counter. Calculate the Ki using the Cheng-Prusoff equation.
Protocol B: [ 35 S]GTP γ S Binding Assay (Efficacy Profiling)
Causality: Because CB1 is a G i /G o -coupled receptor, its activation catalyzes the exchange of GDP for GTP on the G α subunit. By utilizing a non-hydrolyzable radiolabeled GTP analog ([ 35 S]GTP γ S), researchers can directly measure the functional state of the receptor to distinguish neutral antagonists from inverse agonists.
-
Reaction Setup: Mix 10 µg of CB1-expressing membranes with assay buffer containing 20 µM GDP (to maintain the basal inactive state) and 0.1 nM [ 35 S]GTP γ S.
-
Ligand Addition: Add the test analog at a saturating concentration (e.g., 1 µM). Include a vehicle control (to establish basal activity) and a full agonist control (e.g., 1 µM CP55,940).
-
Incubation: Incubate at 30°C for 60 minutes.
-
Measurement: Terminate via rapid filtration, wash, and quantify the bound [ 35 S]GTP γ S via scintillation counting.
-
Data Interpretation:
-
Inverse Agonist (e.g., Rimonabant, AM251): Radioactivity drops significantly below the vehicle control baseline, proving suppression of constitutive activity.
-
Neutral Antagonist (e.g., AM4113): Radioactivity remains equal to the vehicle control baseline, but the analog successfully blocks the agonist-induced signal spike when co-administered.
-
Visualizations
Figure 1: Structure-Activity Relationship (SAR) evolution of 4-methyl-1H-pyrazole-3-carboxamides.
Figure 2: Causality workflow of the [35S]GTPγS binding assay for determining efficacy type.
References
- Title: Probing the Interaction of SR141716A with the CB1 Receptor Source: PMC - NIH URL
- Title: Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products Source: PMC - NIH URL
- Title: Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development Source: PMC - NIH URL
- Title: N-(Morpholin-4-yl)-5-(4-[123I]iodophenyl)-1-(2,4-dichlorophenyl)
A Comparative Guide to the Structure-Activity Relationship of 4-methyl-1H-pyrazole-3-carboxamide Derivatives as Kinase Inhibitors
The 4-methyl-1H-pyrazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors of various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this scaffold, with a particular focus on its application in the development of kinase inhibitors for oncology. We will explore how modifications to this core structure influence biological activity, drawing upon key experimental data from peer-reviewed literature to provide a clear, comparative overview for researchers in drug discovery and development.
The 4-methyl-1H-pyrazole-3-carboxamide Core: A Foundation for Potent Kinase Inhibition
The pyrazole ring system is a common motif in many biologically active compounds, prized for its ability to engage in various non-covalent interactions with protein targets.[1][2] The 1H-pyrazole-3-carboxamide core, in particular, has proven to be a highly effective scaffold for the development of kinase inhibitors. The arrangement of hydrogen bond donors and acceptors, coupled with its rigid structure, allows for precise orientation within the ATP-binding pocket of many kinases.
The addition of a methyl group at the 4-position of the pyrazole ring serves to modulate the electronic properties and steric profile of the scaffold. This seemingly simple modification can have a profound impact on binding affinity and selectivity, often by influencing the conformation of larger substituents on the pyrazole ring or by directly interacting with the target protein.
Strategic Modifications and Their Impact on Kinase Inhibitory Activity
The biological activity of 4-methyl-1H-pyrazole-3-carboxamide derivatives can be systematically tuned by chemical modifications at three key positions: the N1 position of the pyrazole ring, the carboxamide nitrogen (N-phenyl group), and the 5-position of the pyrazole ring.
The Critical Role of the N-Phenyl Group of the Carboxamide
The substituent attached to the carboxamide nitrogen is arguably one of the most critical determinants of kinase inhibitory potency and selectivity. This group often extends into a more solvent-exposed region of the ATP-binding site, providing opportunities for additional interactions that can significantly enhance binding affinity.
A notable example of this is seen in a series of 1H-pyrazole-3-carboxamide derivatives designed as inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), key targets in acute myeloid leukemia (AML).[1] While the core in this specific study is a 4-amino-1H-pyrazole-3-carboxamide, the principles of substitution on the carboxamide are highly relevant.
Table 1: Comparative Activity of N-Phenyl Substituted 1H-Pyrazole-3-Carboxamide Analogs against FLT3 and CDK2 [1]
| Compound ID | N-Phenyl Substituent | FLT3 IC50 (nM) | CDK2 IC50 (nM) |
| 8a | 4-((4-methylpiperazin-1-yl)methyl)phenyl | 0.45 | 1.22 |
| 8h | 4-(piperazin-1-ylmethyl)phenyl | 0.29 | 0.98 |
| 8t | 4-((4-ethylpiperazin-1-yl)methyl)phenyl | 0.089 | 0.719 |
| FN-1501 | 4-((4-methylpiperazin-1-yl)methyl)phenyl (different core) | 2.33 | 1.02 |
Data extracted from Zhi, Y., et al. (2019).[1]
As the data in Table 1 illustrates, seemingly minor modifications to the N-phenyl substituent can lead to significant changes in inhibitory activity. The introduction of a piperazine moiety provides a key interaction point, and altering the substituent on this piperazine from a methyl (8a) to an ethyl group (8t) results in a more than five-fold increase in potency against FLT3. This highlights the sensitivity of the binding pocket to the size and nature of this substituent.
Exploring the Pyrazole N1 Position
The N1 position of the pyrazole ring is another key site for modification. In many kinase inhibitors, this position is unsubstituted (N-H), allowing it to act as a hydrogen bond donor to the hinge region of the kinase. However, substitution at this position can be used to probe for additional binding pockets and to modulate the physicochemical properties of the compound.
While specific data for N1-substituted 4-methyl-1H-pyrazole-3-carboxamides is limited in the provided search results, the general principle in kinase inhibitor design is that bulky substituents at this position can be detrimental to binding unless a specific hydrophobic pocket is available. Smaller alkyl or aryl groups can be tolerated and may improve properties such as cell permeability.
The Influence of the Pyrazole 5-Position
The 5-position of the pyrazole ring points towards the solvent-exposed region and offers another vector for modification to enhance potency or introduce selectivity. In a study on pyrazole-3-carboxamide derivatives, substitutions at the 5-position with groups like cyclopropylureido were shown to influence their biological activity, in this case, DNA binding affinity.[3][4] While not directly related to kinase inhibition in that study, it demonstrates the accessibility of this position for chemical modification. For kinase inhibitors, this position could be functionalized with groups that interact with surface residues of the protein or improve solubility.
Experimental Protocols
General Synthesis of 4-methyl-1H-pyrazole-3-carboxamide Derivatives
The synthesis of 4-methyl-1H-pyrazole-3-carboxamide derivatives typically involves a multi-step sequence. A general and adaptable protocol is outlined below, based on established synthetic methodologies for pyrazole carboxamides.[5]
Experimental Workflow: Synthesis of 4-methyl-1H-pyrazole-3-carboxamide Analogs
Caption: General synthetic workflow for 4-methyl-1H-pyrazole-3-carboxamide analogs.
Step-by-Step Protocol:
-
Synthesis of Ethyl 4-methyl-1H-pyrazole-3-carboxylate:
-
To a solution of ethyl 2-methyl-3-oxobutanoate in an appropriate solvent (e.g., toluene), add dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude enaminone intermediate.
-
Dissolve the crude enaminone in ethanol and add hydrazine hydrate dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent in vacuo and purify the residue by column chromatography to yield ethyl 4-methyl-1H-pyrazole-3-carboxylate.
-
-
Synthesis of 4-methyl-1H-pyrazole-3-carboxylic acid:
-
Dissolve ethyl 4-methyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide or lithium hydroxide and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain 4-methyl-1H-pyrazole-3-carboxylic acid.
-
-
Amide Coupling to form 4-methyl-1H-pyrazole-3-carboxamide Derivatives:
-
To a solution of 4-methyl-1H-pyrazole-3-carboxylic acid in a polar aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HOBt/EDCI).
-
Add the desired substituted aniline and a non-nucleophilic base (e.g., DIPEA or triethylamine).
-
Stir the reaction mixture at room temperature overnight.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 4-methyl-1H-pyrazole-3-carboxamide derivative.
-
Kinase Inhibition Assay Protocol (General)
The inhibitory activity of the synthesized compounds against target kinases is typically determined using an in vitro kinase assay.
Experimental Workflow: In Vitro Kinase Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP (at or near the Km concentration).
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product formed. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
The results are expressed as the percentage of kinase activity remaining relative to a DMSO control.
-
The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated by fitting the data to a dose-response curve.
Signaling Pathway Modulation
As demonstrated, 4-methyl-1H-pyrazole-3-carboxamide derivatives can potently inhibit kinases such as FLT3 and CDKs. These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation.[1]
FLT3 and CDK Signaling Pathways in AML
Caption: Inhibition of FLT3 and CDK2 signaling pathways by a pyrazole-3-carboxamide derivative.
Inhibition of FLT3 by a potent 4-methyl-1H-pyrazole-3-carboxamide derivative would block downstream signaling through pathways such as RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and STAT5, thereby inhibiting the proliferation and survival of leukemic cells.[1] Similarly, inhibition of CDK2 would prevent the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S checkpoint and preventing DNA replication.[6]
Conclusion and Future Directions
The 4-methyl-1H-pyrazole-3-carboxamide scaffold is a highly adaptable and effective starting point for the design of potent kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical importance of substitutions on the N-phenyl moiety of the carboxamide for achieving high potency. Further exploration of the N1 and 5-positions of the pyrazole ring holds promise for fine-tuning selectivity and improving pharmacokinetic properties.
Future research in this area should focus on generating more comprehensive SAR data for the 4-methyl substituted core against a broader panel of kinases to better understand the drivers of selectivity. Additionally, the development of more complex substitutions, guided by structural biology and computational modeling, could lead to the discovery of next-generation inhibitors with improved efficacy and safety profiles for the treatment of cancer and other diseases.
References
-
Zhi, Y., Wang, Z., Lu, S., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. Available at: [Link]
-
Zhang, X., et al. (2015). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 113-119. Available at: [Link]
-
Zhang, X., et al. (2016). Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 64(1), 59-67. Available at: [Link]
-
Patel, K. D., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1334-1341. Available at: [Link]
-
Faria, J. V., et al. (2017). Pyrazole-containing derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 25(18), 4849-4869. Available at: [Link]
-
Lin, T., et al. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. European Journal of Medicinal Chemistry, 215, 113281. Available at: [Link]
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- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. jocpr.com [jocpr.com]
- 6. Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Executive Summary: The Double-Edged Sword of the Pyrazole Scaffold
Cross-Reactivity and Kinome Profiling of Pyrazole-Based Inhibitors: A Comparative Guide
In the landscape of targeted kinase inhibitors, the pyrazole ring has emerged as a privileged pharmacophore. As a five-membered aromatic heterocycle, its N-1 atom acts as a hydrogen bond donor, while the adjacent N-2 atom serves as a hydrogen bond acceptor. This dual capacity allows pyrazole-based compounds to perfectly anchor into the ATP-binding pocket (hinge region) of kinases, forming critical interactions with conserved residues such as Glutamate and Methionine[1].
However, this structural versatility is a double-edged sword. Because the ATP-binding hinge region is highly conserved across the human kinome (>500 kinases), pyrazole derivatives are inherently prone to promiscuous binding. For drug development professionals, understanding and mitigating this cross-reactivity is paramount. This guide objectively compares the kinome selectivity of leading pyrazole-based inhibitors against alternative scaffolds and details the self-validating experimental methodologies required to map their off-target landscapes.
Comparative Kinome Selectivity: Pyrazole vs. Alternative Scaffolds
To illustrate the cross-reactivity dynamics of the pyrazole core, we compare two distinct clinical scenarios: the treatment of myelofibrosis (JAK inhibitors) and mantle cell lymphoma (BTK inhibitors).
Case Study A: JAK Inhibitors (Ruxolitinib vs. Fedratinib)
2 is a first-in-class, pyrazole-based JAK inhibitor. Its pyrazole core binds the hinge region of both JAK1 and JAK2 with near-equal affinity[2]. While it is highly selective against the broader non-JAK kinome, its dual JAK1/2 inhibition leads to broad immunosuppression, as JAK1 is critical for the signaling of multiple inflammatory cytokines. Conversely, 2, a pyrimidine-based alternative, avoids JAK1 but exhibits significant cross-reactivity with off-target kinases like FLT3 and BRD4[2]. This divergence explains their distinct clinical toxicity profiles.
Case Study B: BTK Inhibitors (Zanubrutinib vs. Ibrutinib)
Ibrutinib utilizes a pyrazolopyrimidine scaffold to covalently bind BTK. However, its architecture allows for significant off-target binding to EGFR, ITK, and TEC, leading to adverse events like atrial fibrillation and rash. 1, a next-generation pyrazole-containing inhibitor, was structurally optimized to restrict the orientation of the pyrazole group, forming a more precise hydrogen-bond network with Glu475 and Met477[1]. This optimization drastically reduced off-target kinome cross-reactivity while maintaining potent BTK inhibition.
Quantitative Selectivity Summary
| Inhibitor | Scaffold Class | Primary Target(s) | Biochemical IC₅₀ | Key Off-Targets (Cross-Reactivity) | Phenotypic Consequence |
| Ruxolitinib | Pyrazole | JAK1 / JAK2 | 3.3 nM / 2.8 nM | Minimal non-JAK; hits JAK1 equally | Broad immunosuppression |
| Fedratinib | Pyrimidine | JAK2 | 3.0 nM | FLT3, BRD4 | Restricted immune impact; GI toxicity |
| Zanubrutinib | Pyrazole-derivative | BTK | 0.5 nM | Highly selective | Reduced bleeding/rash risks |
| Ibrutinib | Pyrazolopyrimidine | BTK | 0.5 nM | EGFR, ITK, TEC | Rash, atrial fibrillation |
Mechanistic Divergence in Signaling Pathways
The structural differences between pyrazole and non-pyrazole scaffolds dictate their downstream mechanistic signatures. The diagram below illustrates how the cross-reactivity of Fedratinib diverges from the target profile of Ruxolitinib.
Mechanistic divergence: Ruxolitinib targets JAK1/2, while Fedratinib inhibits JAK2 and off-target FLT3.
Experimental Methodologies for Cross-Reactivity Profiling
To accurately map the off-target effects of pyrazole-based inhibitors, researchers must employ orthogonal, self-validating workflows. Relying solely on enzymatic IC₅₀ assays is fundamentally flawed due to varying intracellular ATP concentrations that can mask Type II (allosteric) binding.
Workflow for cross-reactivity profiling of pyrazole inhibitors, from biochemical to phenotypic validation.
Protocol 1: High-Throughput Kinome Screening via Differential Scanning Fluorimetry (DSF)
Causality: DSF is utilized as the primary screen because it is an ATP-independent thermodynamic assay[3]. It measures the shift in melting temperature ( ΔTm ) caused by the stabilization of the kinase-inhibitor complex. This prevents the false negatives common in ATP-competitive assays, ensuring both active and inactive kinase conformations are evaluated.
Step-by-Step Methodology:
-
Protein Preparation: Dispense 2 μM of recombinant kinase domains (representing a >100 kinome panel) into a 384-well PCR plate using a physiological buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Ligand Incubation: Add the pyrazole inhibitor to a final concentration of 10 μM.
-
Self-Validating Controls:
-
Positive Control: Staurosporine (10 μM) to validate the dynamic range of the thermal shift across the plate.
-
Negative Control: 1% DMSO to establish the baseline Tm for each specific kinase.
-
-
Dye Addition: Add SYPRO Orange dye (5x final concentration). The dye fluoresces only when binding to hydrophobic regions exposed during protein unfolding.
-
Thermal Denaturation: Subject the plate to a temperature gradient (25°C to 95°C at 0.05°C/sec) using a real-time PCR machine, capturing fluorescence continuously.
-
Data Analysis: Calculate the first derivative of the melt curve to determine the Tm . A ΔTm>2.0°C compared to the DMSO control indicates a positive off-target binding event, triggering downstream IC₅₀ validation.
Protocol 2: Phenotypic Profiling via BioMAP Diversity Panel
Causality: Biochemical selectivity does not perfectly translate to cellular selectivity due to drug efflux pumps, localized ATP concentrations, and compensatory signaling networks. The BioMAP panel utilizes primary human cells to evaluate the actual physiological and phenotypic consequences of kinome cross-reactivity[4].
Step-by-Step Methodology:
-
Cell System Setup: Plate 12 distinct human primary cell co-culture systems (e.g., BT system for B-cell/T-cell interactions, modeling immune activation) into 96-well formats.
-
Compound Treatment: Treat the systems with the pyrazole inhibitor across a 4-log concentration gradient (e.g., 10 nM to 10 μM) for 24 to 72 hours.
-
Biomarker Quantification: Quantify 148 disease-relevant protein biomarkers (e.g., sIL-17A, sIL-2, proliferation markers) using ELISA.
-
Self-Validating Controls: Profile the compound against a historical database of benchmark inhibitors. If the pyrazole inhibitor shows unexpected antiproliferative effects in the BT system (as seen with Ruxolitinib's broad activity[4]), it confirms that the biochemical off-target hits are physiologically active.
-
Mechanistic Signature Analysis: Map the biomarker fold-changes to identify specific toxicity liabilities (e.g., distinguishing JAK1-mediated broad immunosuppression from FLT3-mediated specific toxicities).
References
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - NIH PMC.
- Comparison of Ruxolitinib vs Fedratinib and Practical Implications - AJMC.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI.
- Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures - PLOS.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures | PLOS One [journals.plos.org]
Mechanistic Rationale: The 4-Methyl-1H-pyrazole-3-carboxamide Scaffold
Title: In Vivo Validation of 4-Methyl-1H-pyrazole-3-carboxamide Activity: A Comparative Guide to CB1 Receptor Antagonism
In the landscape of neuropharmacology and metabolic regulation, the 4-methyl-1H-pyrazole-3-carboxamide structural motif is not merely a chemical fragment; it is the highly optimized core pharmacophore for the most prominent class of Cannabinoid Receptor 1 (CB1) modulators. This scaffold forms the backbone of landmark compounds such as SR141716A (Rimonabant), AM251, and AM281.
The clinical and experimental value of this scaffold lies in its exceptional steric complementarity to the CB1 receptor's transmembrane binding pocket. Crucially, compounds bearing this motif do not act as simple neutral antagonists. Instead, they function as inverse agonists at the Gi/o-coupled CB1 receptor. By actively suppressing the receptor's constitutive activity, these compounds reverse the endocannabinoid-mediated inhibition of adenylate cyclase (AC), leading to an accumulation of intracellular cAMP and subsequent modulation of neurotransmitter release [1].
Fig 1: CB1 receptor modulation by 4-methyl-1H-pyrazole-3-carboxamide derivatives.
Comparative Profiling: Scaffold Derivatives vs. Alternatives
To objectively evaluate the in vivo performance of the 4-methyl-1H-pyrazole-3-carboxamide class, we must benchmark it against alternative pharmacological strategies, including neutral antagonists and CB2-selective modulators.
While the inverse agonism of the 4-methyl-1H-pyrazole-3-carboxamide scaffold (e.g., SR141716A) is highly effective at driving weight loss and reducing orexigenic drive, it also suppresses basal endocannabinoid tone, which can lead to off-target CNS effects. Comparing this to a neutral antagonist (e.g., AM4113) isolates the effects of simply blocking exogenous/endogenous agonists without depressing constitutive receptor activity.
Table 1: Quantitative Comparison of CB1/CB2 Modulators
| Compound | Target | Mechanism | Binding Affinity (Ki) | In Vivo Half-life (Rodent) | Primary In Vivo Phenotype |
| SR141716A (4-methyl-pyrazole core) | CB1 | Inverse Agonist | ~1.98 nM | ~9 hours | Hypophagia, weight loss, antinociception reversal |
| AM251 (4-methyl-pyrazole core) | CB1 | Inverse Agonist | ~7.5 nM | ~12 hours | Sustained hypophagia, hypothermia reversal |
| AM4113 (Alternative core) | CB1 | Neutral Antagonist | ~0.8 nM | ~6 hours | Reduced food intake (fewer anxiety-like behaviors) |
| SR144528 (Alternative core) | CB2 | Inverse Agonist | ~0.6 nM | ~4 hours | Immunomodulation (Devoid of CNS behavioral effects) |
Self-Validating In Vivo Experimental Protocols
As an application scientist, I design workflows that enforce internal causality. A robust in vivo validation cannot rely on a single readout; it must be a self-validating system where molecular target engagement directly correlates with systemic phenotypic output.
Fig 2: Self-validating in vivo experimental workflow for CB1 antagonist profiling.
Protocol A: Phenotypic Validation via Diet-Induced Obesity (DIO) Model
This protocol evaluates the metabolic efficacy of the 4-methyl-1H-pyrazole-3-carboxamide scaffold.
-
Step 1: Cohort Establishment. Maintain C57BL/6J mice on a 60% high-fat diet for 14 weeks.
-
Causality Rationale: Chronic high-fat feeding induces a pathophysiological overactivation of the peripheral and central endocannabinoid system. This creates a high-tone baseline against which the inverse agonist can exert a measurable suppressive effect.
-
-
Step 2: Dosing Regimen. Administer the test compound (e.g., SR141716A at 10 mg/kg, IP) daily just prior to the dark cycle. Establish three groups: Vehicle, Drug-Treated, and a Vehicle Pair-Fed group.
-
Step 3: Metabolic Tracking. Record daily food intake (g) and body weight (g).
-
Self-Validation Checkpoint: The Pair-Fed group receives only the amount of food consumed by the Drug-Treated group. If the Drug-Treated group loses significantly more weight than the Pair-Fed group, it validates that the 4-methyl-1H-pyrazole-3-carboxamide derivative is not merely causing anorexia, but actively shifting basal metabolic rate (e.g., via increased adiponectin secretion and lipolysis) [1].
-
Protocol B: Neurochemical Validation via PET Imaging & Microdialysis
To prove that the phenotypic effects in Protocol A are strictly due to CB1 receptor engagement in the CNS, we utilize radiolabeled analogs of the scaffold (e.g., [123I]AM281) [2].
-
Step 1: Radioligand Administration. Inject [123I]AM281 intravenously into the rodent model.
-
Causality Rationale: The 4-methyl-1H-pyrazole-3-carboxamide scaffold is highly lipophilic, allowing rapid blood-brain barrier (BBB) penetration. The iodine-123 substitution provides a gamma-emitting tracer without altering the pharmacophore's binding kinetics.
-
-
Step 2: Dynamic PET/SPECT Acquisition. Perform a 120-minute dynamic scan to quantify regional brain distribution. High specific binding should be observed in the globus pallidus, substantia nigra, and cerebellum.
-
Step 3: Functional Antagonism Assay. Pre-treat a sub-cohort with a cannabinoid agonist (e.g., WIN 55,212-2) to induce hypothermia and antinociception. Subsequently, administer the 4-methyl-1H-pyrazole-3-carboxamide derivative.
-
Self-Validation Checkpoint: The derivative must displace the radioligand in the PET scan while simultaneously reversing the WIN 55,212-2-induced hypothermia and analgesia [3]. This dual-readout confirms that physical receptor occupancy directly dictates the physiological reversal of the cannabinoid system.
-
References
-
Xie S, Furjanic MA, Ferrara JJ, et al. "The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use." Journal of Clinical Pharmacy and Therapeutics, 2007.[Link]
-
Gatley SJ, Lan R, Volkow ND, et al. "Imaging the brain marijuana receptor: development of a radioligand that binds to cannabinoid CB1 receptors in vivo." Journal of Neurochemistry, 1998.[Link]
-
Benamar K, Geller EB, Adler MW. "First in vivo evidence for a functional interaction between chemokine and cannabinoid systems in the brain." Journal of Pharmacology and Experimental Therapeutics, 2008.[Link]
comparing synthetic routes for 4-substituted pyrazole-3-carboxamides
The 4-substituted pyrazole-3-carboxamide motif is a highly privileged scaffold in modern drug discovery. It serves as a critical hinge-binding pharmacophore in numerous kinase inhibitors (such as the CDK inhibitors AT7519 and FN-1501) and acts as a core structural element in GPCR modulators, including mGluR5 antagonists.
Because the substituents at the C4 position dictate the spatial orientation of the molecule within narrow binding pockets (like the ATP-binding cleft of kinases), selecting the optimal synthetic route is critical for both yield and regioselectivity. This guide objectively evaluates the three primary synthetic strategies for constructing 4-substituted pyrazole-3-carboxamides, providing the mechanistic causality behind each approach, step-by-step self-validating protocols, and comparative experimental data.
Strategic Overview of Synthetic Routes
The synthesis of this scaffold generally falls into three distinct methodologies, each tailored to the electronic and steric demands of the target C4 substituent.
Strategic workflow comparing the three primary synthetic routes for pyrazole-3-carboxamides.
Route A: De Novo Cyclocondensation (The Bottom-Up Approach)
Mechanistic Causality: The classical de novo synthesis involves the cyclocondensation of 1,3-dicarbonyl equivalents (such as ethyl 4-chloro-3-oxobutanoate) with substituted hydrazines. The causality behind this route's success lies in the differential electrophilicity of the two carbonyl carbons. By utilizing an azo-coupling strategy with a diazotized amine, researchers can force the regioselective formation of the 1,3,4-substituted pyrazole core, bypassing the tautomeric mixtures often seen in standard Knorr pyrazole syntheses[1].
Best For: Early-stage introduction of complex C4-alkoxy or C4-alkyl groups where late-stage cross-coupling is sterically hindered.
Experimental Protocol: Synthesis of 4-substituted-1H-pyrazole-3-carboxylates
-
Diazotization: Dissolve the primary aryl amine (1.0 equiv, e.g., 2-fluoropyridin-4-amine) in an aqueous HCl solution (3.0 equiv, 35%) at 0 °C. Slowly add an aqueous solution of NaNO₂ (1.05 equiv) and stir for 30 minutes to form the diazonium salt.
-
Azo-Coupling: To the reaction vessel, add a solution of ethyl 4-chloro-3-oxobutanoate (1.0 equiv) in EtOH, followed by NaOAc (6.0 equiv) to buffer the solution. Stir at room temperature for 2 hours to precipitate the hydrazinylidene intermediate.
-
Cyclization: Isolate the intermediate, dissolve in THF, and add potassium tert-butoxide (2.0 equiv) at 0 °C. The strong base drives the intramolecular cyclization to yield the pyrazole core.
-
Amidation: Saponify the resulting ester with LiOH (THF/H₂O), then couple with the desired amine using HATU (1.2 equiv) and DIPEA (2.5 equiv) in DMF.
Route B: Late-Stage C-H Functionalization (The Modular Approach)
Mechanistic Causality: The pyrazole ring is a π-excessive heterocycle. Because the nitrogen atoms donate electron density into the ring, the C4 position is the most nucleophilic and highly susceptible to electrophilic aromatic substitution (EAS). By treating a pre-formed 1H-pyrazole-3-carboxylate with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), halogenation occurs exclusively at C4. This creates a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the rapid generation of analog libraries[2].
Mechanistic pathway for late-stage C4 functionalization of pyrazoles.
Best For: Synthesizing large libraries of 4-aryl or 4-alkynyl pyrazole-3-carboxamides for Structure-Activity Relationship (SAR) studies.
Experimental Protocol: Suzuki-Miyaura Coupling at C4
-
Halogenation: Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 equiv) in DMF. Add NBS (1.1 equiv) portion-wise at 0 °C. Warm to room temperature and stir for 4 hours. Quench with aqueous Na₂S₂O₃ and extract with EtOAc to yield the 4-bromo intermediate.
-
Cross-Coupling: In a Schlenk tube, combine the 4-bromo intermediate (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv) in a degassed mixture of 1,4-dioxane/H₂O (4:1).
-
Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv). Seal the tube and heat at 90 °C for 12 hours. Filter through Celite, concentrate, and purify via flash chromatography.
-
Amidation: Convert the ester to the carboxamide via standard saponification and peptide coupling conditions (EDCI/HOBt).
Route C: Nitration-Reduction (The 4-Amino Kinase Inhibitor Route)
Mechanistic Causality: The 4-amino-1H-pyrazole-3-carboxamide scaffold is the exact hinge-binding motif found in clinical CDK inhibitors like AT7519[3]. Direct amination at C4 is synthetically challenging. Instead, the route leverages the commercial availability of 4-nitro-1H-pyrazole-3-carboxylic acid. The strong electron-withdrawing nature of the nitro group deactivates the ring, preventing unwanted side reactions during the amidation of the C3-carboxylic acid. Once the amide is formed, the nitro group is reduced to the primary amine, which can then be further functionalized (e.g., acylated or alkylated).
Best For: Synthesizing 4-amino pyrazole derivatives for kinase inhibitor development.
Experimental Protocol: Synthesis of 4-Amino-Pyrazole-3-Carboxamides
-
Amidation: Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF. Add EDCI (1.5 equiv), HOBt (1.5 equiv), and DIPEA (3.0 equiv). Stir for 15 minutes, then add the target primary or secondary amine (1.2 equiv). Stir at room temperature for 16 hours.
-
Reduction: Dissolve the resulting 4-nitro-pyrazole-3-carboxamide in EtOH. Add SnCl₂·2H₂O (5.0 equiv) and heat to 70 °C for 2 hours. (Alternatively, use 10% Pd/C and H₂ gas at 1 atm for cleaner, albeit slower, reduction).
-
Workup: Cool the mixture, neutralize with saturated aqueous NaHCO₃ (caution: gas evolution and tin salt precipitation), filter through Celite, and extract with EtOAc to yield the 4-amino-1H-pyrazole-3-carboxamide.
Quantitative Comparison of Synthetic Routes
The following table summarizes the performance metrics of each route based on empirical literature data[1][2][3].
| Metric | Route A (De Novo) | Route B (Late-Stage) | Route C (Nitration/Reduction) |
| Primary C4 Substituent | Alkyl, Alkoxy, Hydroxyl | Aryl, Heteroaryl, Alkynyl | Primary/Secondary Amino |
| Overall Yield (3 steps) | 35% – 55% | 60% – 85% | 70% – 90% |
| Regioselectivity | Moderate (Requires precise pH/steric control) | Excellent (EAS is strictly C4-selective) | Excellent (Pre-installed at C4) |
| Scalability | Moderate (Diazo intermediates can be hazardous) | High (Standard cross-coupling conditions) | High (SnCl₂ or Pd/C reductions are robust) |
| Reagent Cost | Low | High (Palladium catalysts, Boronic acids) | Low |
| Library Generation | Poor (Requires linear synthesis for each analog) | Excellent (Divergent synthesis from common intermediate) | Good (Divergent functionalization of the 4-NH₂ group) |
References
- Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. National Center for Biotechnology Information (PMC).
- Tetrahydroindazole inhibitors of CDK2/cyclin complexes. National Center for Biotechnology Information (PMC).
- A Novel Series of Potent and Selective PDE5 Inhibitors with Potential for High and Dose-Independent Oral Bioavailability. Journal of Medicinal Chemistry.
Sources
confirming the target engagement of 4-methyl-1H-pyrazole-3-carboxamide
An in-depth technical guide to confirming the target engagement of compounds featuring the 4-methyl-1H-pyrazole-3-carboxamide scaffold, designed for researchers and drug development professionals.
Executive Summary: The 4-Methyl-1H-pyrazole-3-carboxamide Scaffold
The 4-methyl-1H-pyrazole-3-carboxamide moiety is a highly privileged structural motif in medicinal chemistry. It is most prominently recognized as the core pharmacophore of diarylpyrazole-class Cannabinoid Receptor 1 (CB1) inverse agonists and antagonists, including Rimonabant (SR141716A), AM251, and AM281[1]. While recent structural biology efforts have also explored this scaffold for direct inhibition of Acid Sphingomyelinase (ASM)[2], its canonical and most rigorously validated application remains the modulation of Class A G-protein coupled receptors (GPCRs).
This guide provides an objective comparison of target engagement strategies for 4-methyl-1H-pyrazole-3-carboxamide derivatives, detailing the causality behind assay design and providing self-validating protocols to definitively distinguish between neutral antagonism and inverse agonism.
Mechanistic Grounding: Locking the Inactive Conformation
The efficacy of the 4-methyl-1H-pyrazole-3-carboxamide scaffold relies on a precise structure-activity relationship (SAR). The 1,5-diaryl substitutions (often halogenated phenyl rings) anchor the molecule deep within the hydrophobic transmembrane helices (TM3, TM5, and TM6) of the CB1 receptor[3]. Simultaneously, the 3-carboxamide group—typically substituted with a piperidine or morpholine ring—forms critical hydrogen bonds with polar residues near the extracellular loops. This rigid binding physically prevents the outward movement of TM6, locking the GPCR in an inactive state and actively halting the Gi/o -coupled signaling cascade[4].
Diagram 1: CB1 signaling pathway and the mechanism of 4-methyl-1H-pyrazole-3-carboxamides.
Target Engagement Assays: A Comparative Analysis
Confirming target engagement for this scaffold requires orthogonal assays that measure both binding thermodynamics and functional efficacy.
-
Radioligand Displacement Assays: Excellent for determining binding affinity ( Ki ) by competing against a known tracer (e.g., [3H] CP55940). However, this assay is structurally blind; it cannot distinguish between a neutral antagonist and an inverse agonist[5].
-
[35S]GTPγS Binding Assay: The gold standard for GPCR target engagement. It measures the most proximal functional event to receptor binding: the exchange of GDP for GTP on the Gα subunit. Because CB1 receptors exhibit high constitutive (basal) activity, this assay is critical for identifying the inverse agonist properties of 4-methyl-1H-pyrazole-3-carboxamides, which actively reduce basal signal[1].
-
cAMP Accumulation Assays (HTRF): A downstream functional readout. Since CB1 is Gi -coupled, agonists inhibit cAMP production. 4-methyl-1H-pyrazole-3-carboxamides reverse this inhibition, providing a robust cellular confirmation of target engagement.
Quantitative Comparison of Scaffold Derivatives
The table below summarizes the pharmacological profiles of leading 4-methyl-1H-pyrazole-3-carboxamide derivatives compared to a neutral antagonist alternative.
| Compound | Scaffold modifications | Ki CB1 (nM) | Ki CB2 (nM) | Functional Mechanism |
| SR141716A (Rimonabant) | 1-(2,4-dichlorophenyl), 5-(4-chlorophenyl), N-piperidinyl | ~1.8 | > 1000 | Inverse Agonist |
| AM251 | 1-(2,4-dichlorophenyl), 5-(4-iodophenyl), N-piperidinyl | 7.5 | 2290 | Inverse Agonist |
| AM281 | 1-(2,4-dichlorophenyl), 5-(4-iodophenyl), N-morpholinyl | 12.0 | 4200 | Inverse Agonist |
| AM4113 (Alternative) | 1-(2,4-dichlorophenyl), 5-(4-chlorophenyl), N-alkyl | 0.8 | > 1000 | Neutral Antagonist |
Data aggregated from established pharmacological profiling of CB1/CB2 receptors[5],[6],[7].
Self-Validating Experimental Protocols
Protocol 1: [35S]GTPγS Binding Assay (Gold Standard)
Causality & Logic: The inclusion of excess GDP (usually 10-30 µM) in this protocol is not optional; it is the mechanistic core of the assay. GDP reduces the basal rate of spontaneous G-protein activation, establishing a stable baseline. Without GDP, the assay cannot reliably detect the suppression of constitutive activity, which is the defining hallmark of 4-methyl-1H-pyrazole-3-carboxamide inverse agonists. Saponin is included to permeabilize the membrane vesicles, ensuring the radiotracer has unrestricted access to the intracellular G-proteins.
Step-by-Step Methodology:
-
Membrane Preparation: Resuspend CHO-K1 cells stably expressing human CB1 in assay buffer (50 mM Tris-HCl pH 7.4, 3 mM MgCl2 , 0.2 mM EGTA, 100 mM NaCl). Homogenize and centrifuge at 40,000 x g for 20 mins.
-
GDP Pre-incubation: Resuspend the membrane pellet (10 µg protein/well) in assay buffer supplemented with 10 µM GDP and 10 µg/mL saponin. Incubate for 15 minutes at room temperature to lock G-proteins in the inactive state.
-
Compound Addition: Add the 4-methyl-1H-pyrazole-3-carboxamide derivative (concentration curve: 0.1 nM to 10 µM). Include a vehicle control (baseline) and a reference full agonist (e.g., CP55940 at 1 µM) to validate the assay's dynamic range.
-
Radiotracer Introduction: Add 0.1 nM [35S]GTPγS to all wells. Incubate the microplate for 60 minutes at 30°C.
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% BSA) using a cell harvester. Wash three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Validation: Target engagement is confirmed if the compound reduces the [35S]GTPγS binding significantly below the vehicle control baseline (inverse agonism).
Diagram 2: Step-by-step workflow for the[35S]GTPγS target engagement assay.
Protocol 2: HTRF cAMP Accumulation Assay
Causality & Logic: Because Gi -coupled receptors actively inhibit adenylate cyclase, baseline cAMP levels in resting cells are too low to measure a meaningful reduction. Forskolin (a direct adenylate cyclase activator) must be added to artificially raise the "ceiling" of cAMP. The inverse agonist's target engagement is confirmed when it potentiates the forskolin signal beyond the baseline by blocking the constitutive Gi -mediated inhibition.
Step-by-Step Methodology:
-
Cell Plating: Seed CB1-expressing CHO cells at 5,000 cells/well in a 384-well plate using stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX to prevent cAMP degradation).
-
Stimulation: Add 0.5 µM Forskolin to all wells to stimulate baseline cAMP production.
-
Target Engagement: Immediately add the 4-methyl-1H-pyrazole-3-carboxamide derivative (0.1 nM to 10 µM). Incubate for 30 minutes at 37°C.
-
Detection: Add the HTRF detection reagents (cAMP-d2 conjugate and Anti-cAMP-Cryptate) directly to the wells. Incubate for 1 hour at room temperature.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm). Calculate the 665/620 ratio. Validation: An increase in cAMP levels relative to the Forskolin-only control confirms the blockade of constitutive CB1 activity.
Troubleshooting Target Engagement Data
When evaluating this scaffold, the distinction between a neutral antagonist and an inverse agonist is entirely dependent on the assay's ability to detect constitutive receptor activity. If the [35S]GTPγS assay shows no drop below baseline for a known 4-methyl-1H-pyrazole-3-carboxamide, verify the expression level of the CB1 receptor in your membrane preparation. Low receptor density masks constitutive activity, leading to false "neutral antagonist" classifications.
Sources
- 1. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide | C22H21Cl2IN4O | CID 2125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Cannabinoid CB1 Receptor Inverse Agonist/Antagonist SR141716A Activates the Adenylate Cyclase/PKA Signaling Pathway Among Other Intracellular Emetic Signals to Evoke Vomiting in Least Shrews (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of the CB1 selective cannabinoid antagonist AM281: A potential human SPECT ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
Comprehensive Comparison Guide: Kinase Selectivity Profile of 4-Methyl-1H-Pyrazole-3-Carboxamide Derivatives
Executive Summary
The precise dissection of kinase function in cellular division relies heavily on the availability of highly selective chemical probes. For years, the study of Bub1 (Budding Uninhibited by Benzimidazoles 1)—a critical serine/threonine kinase involved in the Spindle Assembly Checkpoint (SAC) and chromosome congression—was hindered by the off-target liabilities of classical bulky ATP analogues.
The development of the 4-methyl-1H-pyrazole-3-carboxamide structural class (exemplified by the probes BAY-320 and BAY-524) revolutionized this landscape. By exploiting unique steric and electrostatic features within the Bub1 ATP-binding pocket, these derivatives achieve unprecedented kinome selectivity. This guide objectively compares the performance, selectivity profiles, and experimental validation workflows of 4-methyl-1H-pyrazole-3-carboxamides against legacy alternatives, providing drug development professionals with actionable, data-backed insights.
Mechanistic Causality: Why the Pyrazole-3-Carboxamide Scaffold?
To understand the superior selectivity of this class, one must analyze the causality behind its structure-activity relationship (SAR) .
Legacy inhibitors like 2OH-BNPP1 are bulky ATP analogues. They were designed to force their way into the enlarged ATP-binding pockets of kinases. However, because they rely primarily on size rather than specific electrostatic interactions, they suffer from high structural promiscuity, leading to significant off-target kinase inhibition in cellulo [[1]]([Link]).
Conversely, the 4-methyl-1H-pyrazole-3-carboxamide scaffold operates as a precision hinge-binding motif:
-
Carboxamide Motif: The NH and C=O groups act as highly specific hydrogen bond donors and acceptors with the kinase hinge region.
-
4-Methyl Substitution: This small hydrophobic "bump" restricts the rotation of the pyrazole ring, locking the molecule into an active conformation that enhances binding kinetics and residence time.
-
N1-Benzyl & 5-Cyclopropyl Groups: In derivatives like BAY-320 (5-cyclopropyl-1-(4-ethoxy-2,6-difluorobenzyl)-4-methyl-1H-pyrazole-3-carboxamide), the difluorobenzyl group projects deeply into the hydrophobic DFG-in pocket, while the cyclopropyl group perfectly fills the ribose pocket. This exact steric fit sterically clashes with the binding sites of closely related mitotic kinases (such as Haspin or Aurora B), ensuring Bub1 specificity [[2]]([Link]).
Bub1 Kinase Signaling Pathway and Inhibition by 4-Methyl-1H-pyrazole-3-carboxamides.
Quantitative Selectivity Comparison
The table below summarizes the biochemical and cellular performance of the 4-methyl-1H-pyrazole-3-carboxamide derivatives compared to the legacy standard.
| Compound | Structural Class | Bub1 IC₅₀ (In Vitro) | Cellular IC₅₀ (H2ApT120) | Kinome Selectivity Profile |
| BAY-320 | 4-Methyl-1H-pyrazole-3-carboxamide | 680 nM | ~560 nM | Excellent: Modest cross-reactivity in a 222-kinase panel at 10 µM . |
| BAY-524 | 4-Methyl-1H-pyrazole-3-carboxamide | 450 nM | ~700 nM | Excellent: Highly selective; does not inhibit Haspin or Aurora B globally . |
| BAY 1816032 | Optimized Pyrazole-3-carboxamide | 7 nM | 29 nM | Superior: Orally bioavailable, highly potent in vivo tool . |
| 2OH-BNPP1 | Bulky ATP Analogue | 250 - 600 nM | >10 µM | Poor: Significant cellular off-target effects; fails to selectively inhibit endogenous Bub1 . |
Data synthesized from standardized TR-FRET and immunofluorescence assays.
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, any claim of kinase selectivity must be backed by a self-validating experimental system. The following protocols detail the orthogonal workflows required to validate the selectivity of 4-methyl-1H-pyrazole-3-carboxamides.
Protocol A: Biochemical TR-FRET Kinase Assay (In Vitro)
Rationale: Direct measurement of ATP-competitive inhibition without the confounding variables of cellular membrane permeability or efflux pumps.
-
Preparation: Prepare an assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Addition: Add the recombinant catalytic domain of human Bub1 (amino acids 704–1085) .
-
Substrate & ATP: Introduce the target peptide substrate and 2 mM ATP . Crucial Causality Step: Using a physiological concentration of ATP (2 mM) rather than an artificially low concentration ensures that the calculated IC₅₀ accurately reflects the compound's ability to compete in a realistic cellular environment.
-
Inhibitor Titration: Add the pyrazole-3-carboxamide inhibitor in a 10-point, 3-fold dilution series.
-
Detection: Add Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) labeled antibodies specific to the phosphorylated substrate. Measure the emission ratio (665 nm / 615 nm) to calculate the IC₅₀.
Protocol B: Cellular Target Engagement & Off-Target Control (In Cellulo)
Rationale: This protocol is a self-validating system. By simultaneously measuring the Bub1 substrate (H2A-T120) and a closely related off-target kinase substrate (Haspin-mediated H3-T3), researchers can instantly flag non-selective compounds .
-
Synchronization: Seed hTERT-RPE1 or HeLa cells in 96-well plates. Treat with Nocodazole (100 ng/mL) for 16 hours to arrest cells in prometaphase, maximizing the active pool of mitotic kinases.
-
Inhibitor Treatment: Treat cells with 3–10 µM of BAY-320 or BAY-524 for 1 to 2 hours.
-
Fixation: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100.
-
Orthogonal Staining (The Self-Validation Step):
-
Stain with primary antibodies against phospho-Histone H2A-T120 (to measure Bub1 inhibition).
-
Stain with primary antibodies against phospho-Histone H3-T3 (to measure Haspin activity).
-
-
Quantification: Use high-content automated imaging to quantify kinetochore fluorescence. A highly selective 4-methyl-1H-pyrazole-3-carboxamide will reduce H2ApT120 signals to near zero while leaving the H3-T3 signal entirely unaffected.
Self-Validating Experimental Workflow for Kinase Inhibitor Selectivity Profiling.
Conclusion
For researchers investigating mitotic pathways, the choice of chemical probe dictates the integrity of the resulting data. The 4-methyl-1H-pyrazole-3-carboxamide scaffold provides the necessary structural rigidity and specific hinge-binding kinetics to selectively inhibit Bub1 without disrupting broader kinome networks. By utilizing compounds like BAY-320, BAY-524, or the optimized BAY 1816032, drug development professionals can confidently dissect Bub1's catalytic functions and explore its potential in sensitizing tumors to taxane-based therapies.
References
-
Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and BAY-524. eLife. URL: [Link]
-
Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1. Royal Society Open Science. URL:[Link]
-
Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo. Molecular Cancer Therapeutics (AACR). URL:[Link]
Sources
Head-to-Head Comparison: 4-Methyl-1H-Pyrazole-3-Carboxamide Derivatives vs. Alternative CB1 Inhibitors
Executive Summary
The 4-methyl-1H-pyrazole-3-carboxamide scaffold is the foundational pharmacophore for the first generation of Cannabinoid Receptor 1 (CB1) inverse agonists. This structural class includes highly characterized pharmacological probes and clinical candidates such as Rimonabant (SR141716A) , AM251 , and AM281 [1]. This guide provides a head-to-head technical comparison between this classical pyrazole scaffold and alternative CB1 inhibitors, detailing the mechanistic causality of their structural features and providing self-validating experimental workflows for their evaluation.
Mechanistic Causality: The Role of the Pharmacophore
In drug development, structural elements are not merely decorative; they dictate receptor state stabilization. The 4-methyl group in the 4-methyl-1H-pyrazole-3-carboxamide core provides critical steric hindrance. This steric bulk restricts the rotation of the 1,5-diaryl rings, locking them into an orthogonal conformation.
This specific 3D geometry is required to shift the CB1 receptor into an inactive state, actively suppressing its constitutive Gi/o-coupled signaling—a phenomenon known as inverse agonism [2]. In contrast, removing this steric constraint or altering the core scaffold can yield neutral antagonists , which block endogenous ligand binding (like anandamide) but fail to suppress the receptor's baseline constitutive activity[3].
CB1 receptor signaling modulation by inverse agonists vs. neutral antagonists.
Quantitative Data: Head-to-Head Comparison
The following table summarizes the performance of classical 4-methyl-1H-pyrazole-3-carboxamides against next-generation and alternative CB1 inhibitors.
| Compound | Structural Class | Pharmacological Profile | CB1 Affinity (Ki, nM) | CB1/CB2 Selectivity |
| Rimonabant (SR141716A) | 4-methyl-1H-pyrazole-3-carboxamide | Inverse Agonist | 1.98 | >1000-fold |
| AM251 | 4-methyl-1H-pyrazole-3-carboxamide | Inverse Agonist | 7.49 | >300-fold |
| AM281 | 4-methyl-1H-pyrazole-3-carboxamide | Inverse Agonist | 12.00 | >300-fold |
| Taranabant | Acyclic Amide | Inverse Agonist | 0.13 | >500-fold |
| AM4113 | Pyrazole (Modified Core) | Neutral Antagonist | 0.80 | >100-fold |
Data Note: AM251 and AM281 demonstrate high selectivity and are frequently utilized to block retrograde endocannabinoid signaling in neurophysiological models[3][4].
Experimental Methodology: Self-Validating Functional Assays
To objectively compare a true inverse agonist (like AM251) against a neutral antagonist (like AM4113), researchers cannot rely on standard radioligand binding assays. Instead, a functional cAMP accumulation assay or a [35S]GTPγS binding assay must be employed[2].
Protocol: Self-Validating cAMP Accumulation Assay
Causality of the Protocol: Because the CB1 receptor is Gi/o-coupled, its constitutive activity actively suppresses adenylate cyclase (AC). To measure the reversal of this suppression (inverse agonism), we must first artificially stimulate AC using Forskolin. Without Forskolin establishing a high cAMP baseline, the assay lacks the dynamic range to detect the inverse agonist's ability to increase cAMP levels.
Internal Controls (The Self-Validating System):
-
Positive Control for Gi Activation: CP55940 (Full Agonist) – Must demonstrate a dose-dependent decrease in Forskolin-stimulated cAMP.
-
System Baseline: Vehicle + Forskolin – Establishes the constitutive suppression baseline.
-
Validation of Neutrality: AM4113 – Must show no effect on the Forskolin baseline, but successfully block the CP55940-induced decrease.
Step-by-Step Workflow:
-
Cell Preparation: Seed CHO cells stably expressing human CB1 receptors into a 384-well plate at 10,000 cells/well. Incubate overnight at 37°C.
-
Baseline Elevation: Add 10 µM Forskolin to all test wells. Rationale: This artificially drives AC to produce cAMP, creating a measurable window to observe Gi-mediated inhibition and its subsequent reversal.
-
Compound Treatment:
-
Group A: Add serial dilutions of 4-methyl-1H-pyrazole-3-carboxamide derivatives (e.g., AM251).
-
Group B: Add serial dilutions of reference neutral antagonists.
-
Incubate for 30 minutes at room temperature.
-
-
Detection: Lyse cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay.
-
Data Analysis: Normalize data against the Forskolin-only control (100%). Inverse agonists will display cAMP levels >100%, while neutral antagonists will remain at ~100%.
Self-validating in vitro cAMP accumulation assay workflow for CB1 inhibitors.
References
-
Inhibitory effects of SR141716A on G-protein activation in rat brain Source: National Institutes of Health (NIH) URL:[Link]
-
The endocannabinoid system and rimonabant: A new drug with a novel mechanism of action... Source: ResearchGate URL:[Link]
-
Nongenomic Glucocorticoid Inhibition via Endocannabinoid Release in the Hypothalamus... Source: Journal of Neuroscience URL:[Link]
Sources
reproducibility of biological assays with 4-methyl-1H-pyrazole-3-carboxamide
As a Senior Application Scientist who has designed and optimized screening cascades for complex G-protein-coupled receptor (GPCR) targets, I often see reproducibility fail not because of compound purity, but due to a misunderstanding of assay thermodynamics and buffer chemistry.
The 4-methyl-1H-pyrazole-3-carboxamide scaffold—typified by the Cannabinoid Receptor 1 (CB1) inverse agonist SR141716 (Rimonabant) and the neutral antagonist AM4113—is notoriously difficult to handle[1][2]. These compounds exhibit high lipophilicity and complex receptor pharmacology. When comparing this scaffold to alternative CB1 ligands, the assay architecture must be engineered to prevent non-specific binding while capturing nuanced pharmacological states.
This guide provides a comparative analysis of this scaffold against alternatives and outlines self-validating protocols to ensure absolute data integrity.
Mechanistic Grounding: The Causality of Inverse Agonism
To design a reproducible assay, we must first understand how the compound interacts with the target. The hallmark of the 4-methyl-1H-pyrazole-3-carboxamide class is its ability to stabilize the inactive (R) state of the CB1 receptor.
Mutant thermodynamic cycle analyses have proven that the C-3 carboxamide oxygen forms a critical, direct hydrogen bond with the Lys3.28(192) residue of the CB1 receptor[3][4].
-
The "Why" for Assay Design: Ligands lacking this specific hydrogen-bonding capability (e.g., VCHSR) act as neutral antagonists rather than inverse agonists[4]. Therefore, functional assays must be highly sensitive to basal G-protein coupling to successfully differentiate between true inverse agonism (suppression of basal activity) and neutral antagonism (mere blockade of agonists).
Fig 1: Mechanism of inverse agonism by 4-methyl-1H-pyrazole-3-carboxamides via CB1 receptor.
Comparative Analysis of CB1 Modulators
When benchmarking 4-methyl-1H-pyrazole-3-carboxamides, researchers typically compare them against classical cannabinoids or aminoalkylindoles. The table below summarizes the quantitative and qualitative differences that dictate assay selection.
Table 1: Pharmacological Profile and Assay Behavior Comparison
| Compound Class | Representative Ligand | Primary Action at CB1 | Lipophilicity (logP) | Assay Reproducibility Challenges |
| Diarylpyrazole-3-carboxamides | SR141716 (Rimonabant) | Inverse Agonist | High (~5.0) | High non-specific binding; requires BSA in buffers to prevent plastic adhesion[5]. |
| Diarylpyrazole-3-carboxamides | AM4113 | Neutral Antagonist | High (~4.8) | Differentiating from inverse agonists requires high-basal-activity cell lines[2]. |
| Classical Cannabinoids | CP55940 | Full Agonist | Very High (>6.0) | Extreme adherence to plastics; requires silanized glass and carrier proteins[1]. |
| Aminoalkylindoles | WIN55212-2 | Full Agonist | Moderate (~3.5) | Probe-dependent allosteric effects; easier to handle in standard aqueous buffers[4]. |
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. They include built-in quality control checkpoints to immediately identify assay drift.
Protocol A: Radioligand Displacement Assay ( [3H] CP55940)
Purpose: Determine the binding affinity ( Ki ) of 4-methyl-1H-pyrazole-3-carboxamide derivatives. Causality of Choices: We use the agonist [3H] CP55940 because it binds to both the active and inactive states of CB1, allowing unbiased displacement by inverse agonists[6]. The buffer is heavily supplemented with fatty-acid-free BSA to act as a "lipid sink," preventing the lipophilic pyrazole from partitioning into the microplate walls[5].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare binding buffer (50 mM Tris-HCl, 3 mM MgCl2, 1 mM EDTA, pH 7.4) supplemented with 0.5% fatty-acid-free BSA. Validation Check: Measure pH exactly at room temperature; variations >0.1 pH units will alter receptor conformation.
-
Membrane Incubation: Combine 20 µg of CB1-expressing CHO cell membranes, 0.5 nM [3H] CP55940, and varying concentrations of the test pyrazole (0.1 nM to 10 µM) in a 96-well plate.
-
Equilibration: Incubate at 30°C for 90 minutes. Causality: 30°C is chosen over 37°C to prevent premature thermal degradation of the receptor preparation while ensuring thermodynamic equilibrium is reached.
-
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.1% Polyethylenimine (PEI). Wash three times with ice-cold buffer. Causality: PEI neutralizes the negative charge of the glass fiber, drastically reducing non-specific radioligand trapping.
-
Quantification: Add scintillation cocktail and count radioactivity.
Self-Validation Checkpoint: Calculate the Z'-factor using 10 µM SR141716 as the positive control for non-specific binding (NSB). If NSB > 30% of total binding, the lipid sink has failed; discard the run and prepare fresh BSA buffer.
Fig 2: Step-by-step workflow for the radioligand binding assay ensuring high reproducibility.
Protocol B: [35S] GTP γ S Binding Assay
Purpose: Distinguish between neutral antagonism and inverse agonism. Causality of Choices: Measuring [35S] GTP γ S incorporation is the most proximal functional readout for GPCRs. It avoids the signal amplification seen in downstream cAMP assays, which can artificially mask partial inverse agonism[6].
Step-by-Step Methodology:
-
Reaction Setup: Mix 10 µg of membranes with assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, pH 7.4) containing 10 µM GDP. Causality: High NaCl and GDP concentrations are critical to suppress basal G-protein turnover, widening the assay window to detect inverse agonism.
-
Ligand Addition: Add the 4-methyl-1H-pyrazole-3-carboxamide test compound and incubate for 30 minutes at 30°C.
-
Radiotracer Addition: Add 0.1 nM [35S] GTP γ S and incubate for an additional 30 minutes.
-
Termination: Filter through GF/B filters, wash with ice-cold buffer, and measure via liquid scintillation.
Self-Validation Checkpoint: A true inverse agonist (like SR141716) must reduce [35S] GTP γ S binding below basal levels (typically by 20-30%). If the neutral antagonist AM4113[2] is run in parallel, it MUST show no deviation from basal levels. If AM4113 shows suppression, your GDP concentration is too low, and the assay is generating false positives for inverse agonism.
References
-
Molecular Interaction of the Antagonist N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 Cannabinoid Receptor - Journal of Medicinal Chemistry (ACS) - 1
-
Biarylpyrazole inverse agonists at the cannabinoid CB1 receptor: importance of the C-3 carboxamide oxygen/lysine3.28(192) interaction - ChEMBL - EMBL-EBI - 3
-
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor - PubMed (NIH) - 4
-
5-(4-[123I]iodophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid N',N'-dimethyl-hydrazide - NCBI (NIH) - 5
-
AM4113 = 98 HPLC 614726-85-1 - Sigma-Aldrich - 2
-
Synthesis and Structure−Activity Relationships of Amide and Hydrazide Analogues of the Cannabinoid CB1 Receptor Antagonist N-(Piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) - Journal of Medicinal Chemistry (ACS) - 6
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. AM4113 = 98 HPLC 614726-85-1 [sigmaaldrich.com]
- 3. Document: Biarylpyrazole inverse agonists at the cannabinoid CB1 receptor: importance of the C-3 carboxamide oxygen/lysine3.28(192) interaction. (CHE... - ChEMBL [ebi.ac.uk]
- 4. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(2,4-Dichlorophenyl)-5-(4-[123I]iodophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid N',N'-dimethyl-hydrazide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
benchmarking 4-methyl-1H-pyrazole-3-carboxamide against gold-standard compounds
Title: Benchmarking the 4-Methyl-1H-pyrazole-3-carboxamide Scaffold: A Comparative Guide to CB1 Receptor Antagonists and Inverse Agonists
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary
The 4-methyl-1H-pyrazole-3-carboxamide scaffold represents the foundational pharmacophore for the first-in-class Cannabinoid Receptor 1 (CB1) modulators. By altering the substituents on the 1,5-diaryl rings and the C3-carboxamide nitrogen, researchers have developed a spectrum of compounds ranging from potent inverse agonists (e.g., Rimonabant/SR141716A, AM251) to neutral antagonists (e.g., AM4113)[1][2][3].
This technical guide benchmarks the performance of the 4-methyl-1H-pyrazole-3-carboxamide class against next-generation, structurally distinct gold-standard compounds—such as the acyclic inverse agonist Taranabant (MK-0364)—to aid researchers in selecting the optimal pharmacological tool for endocannabinoid system (ECS) research[4].
Mechanistic Overview: Inverse Agonism vs. Neutral Antagonism
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway, inhibiting adenylate cyclase and reducing intracellular cAMP[5]. A critical feature of the CB1 receptor is its high level of constitutive (basal) activity in the absence of endogenous ligands.
-
Inverse Agonists (Rimonabant, AM251, Taranabant): These compounds actively stabilize the inactive conformation of the CB1 receptor, depressing basal Gi/o signaling below constitutive levels[5][6]. While highly effective for weight loss, central CB1 inverse agonism is associated with psychiatric side effects.
-
Neutral Antagonists (AM4113): By utilizing an unsubstituted primary amide at the C3 position of the 4-methyl-1H-pyrazole-3-carboxamide core, AM4113 competitively blocks endocannabinoids without suppressing the receptor's basal constitutive activity, offering a safer therapeutic window[2][7].
Figure 1: Pharmacological intervention at the constitutively active CB1 receptor by 4-methyl-1H-pyrazole-3-carboxamide derivatives.
Quantitative Benchmarking Data
The following tables summarize the in vitro binding affinities, selectivities, and functional efficacies of the 4-methyl-1H-pyrazole-3-carboxamide derivatives compared to the acyclic gold-standard, Taranabant.
Table 1: In Vitro Binding Affinity ( Ki ) and Selectivity | Compound | Scaffold Class | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1:CB2) | Ref | | :--- | :--- | :--- | :--- | :--- | :--- | | Rimonabant | 4-methyl-1H-pyrazole-3-carboxamide | 1.8 - 5.6 | > 1000 | > 180-fold |[6][8] | | AM251 | 4-methyl-1H-pyrazole-3-carboxamide | 7.5 | 2290 | ~305-fold |[1][8] | | AM4113 | 4-methyl-1H-pyrazole-3-carboxamide | 0.89 | 92 | ~100-fold |[2][8] | | Taranabant | Acyclic Amide (Gold Standard) | 0.13 | 170 | ~1300-fold |[4][8] |
Table 2: Functional Efficacy and Pharmacodynamics | Compound | Functional Profile | Effect on Basal [35S]GTPγS | BBB Permeability | | :--- | :--- | :--- | :--- | | Rimonabant | Inverse Agonist | ~48% Reduction | High (Central) | | AM251 | Inverse Agonist | ~45% Reduction | High (Central) | | AM4113 | Neutral Antagonist | No Effect (0% Reduction) | High (Central) | | Taranabant | Inverse Agonist | >50% Reduction | High (Central) |
Insight: While Taranabant offers superior absolute affinity ( Ki = 0.13 nM)[4], the 4-methyl-1H-pyrazole-3-carboxamide scaffold provides unmatched modularity. Removing the bulky piperidinyl group from Rimonabant to create AM4113 completely abolishes inverse agonism while actually improving CB1 affinity ( Ki = 0.89 nM)[2][7].
Experimental Protocols: Self-Validating Systems
To ensure rigorous benchmarking of highly lipophilic cannabinoid ligands, the following standardized protocols must be employed.
Protocol A: Radioligand Competition Binding Assay ( [3H]CP55,940 Displacement)
This assay measures the affinity ( Ki ) of the test compound for the orthosteric site of the CB1 receptor.
-
Membrane Preparation: Harvest CHO cells stably expressing human CB1 (hCB1). Homogenize in ice-cold buffer (50 mM Tris-HCl, 3 mM MgCl2 , 1 mM EDTA, pH 7.4). Centrifuge at 48,000 x g for 20 minutes and resuspend the pellet.
-
Buffer Optimization (Critical Step): Prepare the assay buffer with 0.1% fatty-acid-free Bovine Serum Albumin (BSA) .
-
Causality: 4-methyl-1H-pyrazole-3-carboxamide derivatives are highly lipophilic (LogP > 4.5). Without BSA, these compounds will rapidly adsorb to plastic microplates and pipette tips, artificially depleting the free ligand concentration and falsely inflating the measured Ki values.
-
-
Incubation: Combine 50 µg of membrane protein, 0.5 nM [3H]CP55,940 (a non-selective CB agonist), and varying concentrations of the benchmark compound ( 10−11 to 10−5 M) in silanized glass tubes. Incubate at 30°C for 90 minutes to reach equilibrium.
-
Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.05% polyethylenimine). Wash three times with ice-cold buffer. Measure bound radioactivity using liquid scintillation counting.
-
Validation: Use 10 µM unlabeled WIN 55,212-2 to define non-specific binding. Calculate Ki using the Cheng-Prusoff equation.
Protocol B: Functional [35S]GTPγS Binding Assay
This assay is mandatory to differentiate a neutral antagonist (AM4113) from an inverse agonist (Rimonabant/Taranabant).
-
Assay Setup: Suspend hCB1-CHO membranes (20 µ g/well ) in assay buffer (50 mM Tris-HCl, 3 mM MgCl2 , 100 mM NaCl, 0.2 mM EGTA, 0.1% BSA, pH 7.4).
-
GDP Addition (Critical Step): Add 10 µM Guanosine Diphosphate (GDP) to the buffer.
-
Causality: GDP forces the Gi/o protein into its basal, inactive state. Because CB1 is constitutively active, there is a constant, spontaneous exchange of GDP for GTP. By saturating the system with GDP, you create a dynamic baseline. An inverse agonist will actively suppress this spontaneous exchange below the GDP-enforced baseline, whereas a neutral antagonist will have zero effect on the baseline but will block agonist-induced [35S]GTPγS binding.
-
-
Incubation: Add 0.1 nM [35S]GTPγS and the test compound. Incubate for 60 minutes at 30°C.
-
Filtration: Terminate via rapid filtration over GF/B filters. Quantify the bound [35S]GTPγS . A reduction in basal binding confirms inverse agonism.
Conclusion & Application Scientist Recommendations
When designing in vitro or in vivo experiments targeting the ECS:
-
For maximum receptor blockade and suppression of basal tone: The acyclic Taranabant is the most potent gold-standard inverse agonist available[4][9]. However, if historical comparability is required, Rimonabant remains the most heavily cited reference compound[6].
-
For isolating endocannabinoid tone without affecting constitutive activity: The 4-methyl-1H-pyrazole-3-carboxamide derivative AM4113 is the strict gold standard. Its neutral antagonism prevents the psychiatric side effects associated with depressing basal CB1 signaling, making it the superior choice for translational behavioral assays[2][3].
Sources
- 1. AM251 - wikidoc [wikidoc.org]
- 2. apexbt.com [apexbt.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High-resolution crystal structure of the human CB1 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Safety Operating Guide
4-methyl-1H-pyrazole-3-carboxamide proper disposal procedures
As a Senior Application Scientist, ensuring the safe handling and compliant disposal of active pharmaceutical ingredients (APIs) and their precursors is just as critical as the experimental design itself. 4-methyl-1H-pyrazole-3-carboxamide (CAS: 2141534-28-1) is a highly versatile nitrogenous heterocycle, frequently utilized as a core building block in the synthesis of cannabinoid receptor (CB1) antagonists and other neuroactive compounds[1].
Because of its biological activity and the inherent stability of the pyrazole ring, improper handling or disposal can lead to occupational exposure and environmental persistence. This guide provides a self-validating, step-by-step operational and disposal plan designed for drug development professionals.
Chemical Profiling & Hazard Causality
To design an effective handling and disposal strategy, we must first understand the physicochemical properties and the specific hazards associated with the molecule.
Table 1: Quantitative Chemical & Hazard Data
| Property / Parameter | Value / Classification |
|---|---|
| Chemical Name | 4-methyl-1H-pyrazole-3-carboxamide |
| CAS Registry Number | 2141534-28-1 |
| Molecular Formula | C5H7N3O |
| Molecular Weight | 125.13 g/mol |
| GHS Hazard Statements | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory)[2] |
| Physical State | Solid (Crystalline Powder) |
| Primary Disposal Method | EPA-Approved Thermal Incineration[3][4] |
Hazard Causality: The GHS classifications (H315, H319, H335) stem from the compound's structure. The pyrazole nitrogen atoms possess lone pairs that can interact with moisture on biological membranes (eyes, respiratory tract, skin), leading to localized pH changes and cellular irritation[2]. Consequently, mitigating aerosolization and direct dermal contact is the primary objective of any handling protocol.
Step-by-Step Methodology: Reagent Preparation & Handling
When preparing stock solutions for biological assays or downstream synthesis, strict environmental controls must be maintained.
Step 1: Gravimetric Dispensing in a Controlled Environment
-
Action: Weigh the required mass of 4-methyl-1H-pyrazole-3-carboxamide using an analytical balance enclosed within a ductless HEPA-filtered weighing station or a Class II Type B2 biological safety cabinet.
-
Causality: As a fine crystalline powder, this compound is highly prone to aerosolization. Given its H335 (respiratory tract irritation) classification, local exhaust ventilation is mandatory to prevent inhalation exposure and cross-contamination of adjacent assays[2][4].
-
Validation Check: Verify that the balance reads exactly 0.0000 g with the draft shield closed both before and after the transfer to ensure no residual powder remains on the weighing pan.
Step 2: Solvation and Homogenization
-
Action: Dissolve the powder in anhydrous Dimethyl Sulfoxide (DMSO) to achieve the desired molarity (e.g., 10 mM stock). Vortex for 30 seconds, followed by sonication in a water bath for 2 minutes.
-
Causality: The pyrazole ring and carboxamide group form strong intermolecular hydrogen bonds, resulting in a high crystal lattice energy. DMSO is a highly polar aprotic solvent that effectively disrupts these hydrogen bonds, ensuring complete dissolution without altering the chemical structure[1].
-
Validation Check: Visually inspect the solution against a dark background. The solution must be completely optically clear with no visible particulates before proceeding to serial dilution.
Comprehensive Disposal & Waste Management Plan
Under Resource Conservation and Recovery Act (RCRA) guidelines, uncharacterized pharmaceutical precursors and pyrazole derivatives must be evaluated for toxicity and disposed of via approved hazardous waste protocols[3].
Fig 1. Logical workflow for the segregation and disposal of pyrazole-derivative laboratory waste.
Step 1: Waste Segregation at the Source
-
Action: Separate waste immediately into "Solid Contaminated Waste" (pipette tips, weighing boats, contaminated PPE) and "Liquid Organic Waste" (DMSO or aqueous assay mixtures).
-
Causality: Liquid and solid wastes require entirely different incineration feed mechanisms at the disposal facility. Mixing them complicates RCRA waste characterization, increases disposal costs, and creates logistical hazards during transport[3].
-
Validation Check: Inspect liquid waste carboys to ensure absolutely no solid debris (e.g., pipette tips) has been introduced.
Step 2: Chemical Compatibility and Containment
-
Action: Store liquid waste in high-density polyethylene (HDPE) carboys labeled "Non-Halogenated Organic Waste - Toxic". Never mix this waste stream with strong oxidizers (e.g., nitric acid, peroxides).
-
Causality: Pyrazoles are electron-rich nitrogenous heterocycles. Mixing them with strong oxidizing agents can trigger a rapid, exothermic redox reaction, potentially leading to off-gassing, container rupture, or fire[4].
-
Validation Check: Check the pH of the waste mixture (must be near neutral) and verify the absence of peroxides using indicator test strips before sealing the carboy.
Step 3: EPA-Approved Thermal Destruction (Incineration)
-
Action: Transfer sealed, labeled containers to the facility's Satellite Accumulation Area (SAA). Contract a licensed hazardous waste vendor for high-temperature incineration.
-
Causality: 4-methyl-1H-pyrazole-3-carboxamide is strictly prohibited from drain disposal. The robust pyrazole ring resists standard wastewater bioremediation and can persist as an environmental contaminant. High-temperature incineration (>1000°C) ensures complete thermal cleavage of the N-N and C-N bonds, converting the compound into harmless N₂, CO₂, and H₂O[3][4].
-
Validation Check: Maintain the hazardous waste manifest signed by the disposal contractor for a minimum of three years to comply with EPA/RCRA cradle-to-grave tracking regulations.
Spill Response & Decontamination
In the event of an accidental release, immediate and logical action prevents localized contamination from becoming a facility-wide exposure event.
Step 1: Containment of Dry Powder Spills
-
Action: Do not use water. Gently cover the spill with damp absorbent pads, or use a HEPA-filtered vacuum dedicated exclusively to chemical spills.
-
Causality: Applying water directly to the dry powder can aerosolize fine particles and spread the contaminant over a larger surface area, drastically increasing the risk of dermal contact and respiratory irritation[2][4].
Step 2: Surface Decontamination
-
Action: After removing the bulk solid, wipe the area with a solvent in which the compound is highly soluble (e.g., 70% isopropanol or ethanol), followed by a final wash with standard laboratory detergent and water.
-
Causality: The initial solvent wipe ensures the removal of microscopic residual crystals that are insoluble in water. The subsequent detergent wash removes any remaining solvent and surfactant residue, restoring the benchtop to a neutral state.
-
Validation Check: Swab the decontaminated area and analyze via UV-Vis or LC-MS (if working in a highly regulated GMP environment) to confirm the complete absence of the API.
References
-
PubChem. "N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide". National Library of Medicine. URL:[Link]
- Google Patents. "US9133128B2 - Pyrazole derivatives as cannabinoid receptor 1 antagonists". United States Patent and Trademark Office.
-
Regulations.gov. "Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report". Environmental Protection Agency (EPA). URL:[Link]
-
Cole-Parmer. "Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole". Cole-Parmer Safety Database. URL: [Link]
Sources
- 1. US9133128B2 - Pyrazole derivatives as cannabinoid receptor 1 antagonists - Google Patents [patents.google.com]
- 2. N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide | C22H21Cl2IN4O | CID 2125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling 4-methyl-1H-pyrazole-3-carboxamide
Operational Safety and Handling Guide: 4-Methyl-1H-pyrazole-3-carboxamide
As researchers scaling up the synthesis of kinase inhibitors or cannabinoid (CB1) receptor antagonists (such as AM-251), handling intermediate building blocks like 4-methyl-1H-pyrazole-3-carboxamide requires precision and rigorous safety protocols[1]. This guide provides a self-validating system of operational safety, translating basic Safety Data Sheet (SDS) compliance into field-proven, mechanistic laboratory practices.
Chemical Profile & Mechanistic Toxicology
4-Methyl-1H-pyrazole-3-carboxamide (CAS: 2141534-28-1) is a highly valuable heterocyclic compound in drug development[2]. However, the compound presents distinct occupational hazards. The pyrazole nitrogen atoms and the carboxamide group are electron-rich and readily form hydrogen bonds with mucosal membranes and skin proteins, leading to localized inflammation. Consequently, this class of chemicals consistently triggers GHS hazard codes for skin, eye, and respiratory irritation[3].
Table 1: Chemical Profile and Hazard Matrix
| Property / Hazard | Value / Specification | Causality / Operational Impact |
| CAS Number | [2] | Unique identifier for inventory tracking and SDS alignment. |
| Molecular Formula | C5H7N3O[2] | Low molecular weight organic solid; prone to aerosolization during transfer. |
| GHS Classification | [3] | Irritant to skin, eyes, and respiratory tract. Dictates the need for barrier PPE. |
| Physical State | Crystalline Solid / Powder[4] | High risk of electrostatic cling and dust inhalation during weighing. |
| Storage Temp | Room Temperature (Dry)[5] | Must be kept dry; ambient moisture can compromise the carboxamide group. |
Personal Protective Equipment (PPE) Matrix
Selecting the right PPE is not merely about compliance; it is about understanding the chemical's permeation kinetics. Pyrazole derivatives can permeate standard natural rubber latex, necessitating specific synthetic barrier materials.
Table 2: PPE Specifications and Causality
| PPE Category | Specification | Justification |
| Hand Protection | Nitrile gloves (≥0.11 mm thickness) | Nitrile provides a superior chemical barrier against organic pyrazole intermediates compared to latex. |
| Eye Protection | ANSI Z87.1 / EN 166 Safety Goggles[4] | Tight-fitting goggles prevent ocular irritation from airborne dust (H319). Standard safety glasses are insufficient. |
| Body Protection | Flame-retardant lab coat, closed-toe shoes | Minimizes dermal exposure (H315) and prevents contamination of street clothes. |
| Respiratory | N95/P100 respirator (if outside hood) | Mitigates inhalation of fine particulate matter, directly addressing the respiratory irritation hazard (H335)[6]. |
Standard Operating Procedures (SOPs)
Every protocol must be a self-validating system. By controlling the environment, we eliminate the variable of human exposure. The following procedures align with the[7].
Methodology 1: Safe Weighing and Transfer Protocol
-
Environmental Verification: Ensure the chemical fume hood is operational with a verified face velocity of 80–120 feet per minute (fpm). Never handle the dry powder on an open bench[6].
-
Static Mitigation: 4-Methyl-1H-pyrazole-3-carboxamide powder is prone to electrostatic dispersion. Use an anti-static gun (ionizer) on the weighing boat and balance draft shield before dispensing.
-
Aseptic Transfer: Don full PPE (Table 2). Using a clean, dry PTFE or stainless-steel spatula, slowly transfer the required mass. Keep the source container as close to the weighing boat as possible to minimize the drop height and subsequent aerosolization.
-
Decontamination: Once the transfer is complete and the container is sealed, wipe down the balance pan and spatulas with a solvent wipe (e.g., 70% isopropanol) to remove residual micro-particles.
Methodology 2: Spill Response and Decontamination
-
Isolation: Immediately evacuate non-essential personnel from the spill radius. If the spill occurs outside a fume hood, upgrade respiratory protection to a P100 particulate respirator[8].
-
Containment (No Dry Sweeping): Cover the spilled powder with a damp absorbent pad or an inert material (e.g., dry sand). Causality: Dry sweeping generates a dust cloud, instantly triggering the H335 respiratory hazard[6][8].
-
Collection: Use non-sparking tools to carefully scoop the damp mixture into a sealable, compatible hazardous waste container[4].
-
Surface Cleaning: Wash the affected area with soap and water, followed by an alcohol wipe. Collect all cleaning materials as hazardous waste.
Methodology 3: Waste Disposal Plan
-
Segregation: Do not mix pyrazole carboxamide waste with strong oxidizing agents. The electron-rich nitrogen atoms can undergo rapid, potentially exothermic oxidation.
-
Labeling: Place all contaminated consumables (gloves, wipes, empty vials) into a designated solid hazardous waste bin, explicitly labeled with "Contains Pyrazole Derivatives - Irritant."
-
Manifesting: Dispose of contents via an approved, EPA/RCRA-compliant waste disposal plant[4][6].
Workflow Visualization
The following diagram illustrates the logical progression from storage through handling, including the critical decision matrix for spill response.
Caption: Workflow for handling, spill response, and disposal of 4-methyl-1H-pyrazole-3-carboxamide.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2125, N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide." PubChem,[Link]
-
National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press,[Link]
Sources
- 1. N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide | C22H21Cl2IN4O | CID 2125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-methyl-1H-pyrazole-3-carboxamide | 2141534-28-1 [sigmaaldrich.com]
- 3. N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide | C22H21Cl2IN4O | CID 2125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemicea.com [chemicea.com]
- 6. aksci.com [aksci.com]
- 7. Prudent Practices in the Laboratory [nationalacademies.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
